5-chloro-N-ethyl-2-hydroxybenzamide
Beschreibung
BenchChem offers high-quality 5-chloro-N-ethyl-2-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-ethyl-2-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-chloro-N-ethyl-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-11-9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZXRECCTPCIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
5-chloro-N-ethyl-2-hydroxybenzamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-chloro-N-ethyl-2-hydroxybenzamide
5-chloro-N-ethyl-2-hydroxybenzamide is a derivative of salicylamide, a class of compounds characterized by a 2-hydroxybenzamide scaffold. This molecule integrates a chlorine atom at the 5-position of the aromatic ring and an ethyl group on the amide nitrogen. The presence of the phenolic hydroxyl group, the amide linkage, and the halogen substituent makes it a compound of interest for synthetic and medicinal chemistry. Salicylamide derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2]
This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the compound's synthesis, physicochemical characteristics, spectroscopic profile, and chemical reactivity. While specific experimental data for the N-ethyl derivative is limited in published literature, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust and predictive overview.
Caption: Chemical structure and basic identifiers.
Synthesis and Purification
The most direct and logical synthetic route to 5-chloro-N-ethyl-2-hydroxybenzamide is through the nucleophilic acyl substitution reaction between an activated derivative of 5-chlorosalicylic acid and ethylamine. This amidation reaction is a cornerstone of organic synthesis for forming robust amide bonds.
Causality of the Synthetic Approach
The reaction involves the attack of the nucleophilic amine (ethylamine) on the electrophilic carbonyl carbon of an acyl chloride (5-chlorosalicyloyl chloride).[3][4] The acyl chloride is used as the activated form of the carboxylic acid because the chloride ion is an excellent leaving group, facilitating the reaction. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the ethylamine reactant.[5]
Caption: Proposed synthetic pathway for 5-chloro-N-ethyl-2-hydroxybenzamide.
Detailed Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of 5-chloro-N-ethyl-2-hydroxybenzamide.
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (N₂), suspend 5-chlorosalicylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves, indicating the formation of 5-chlorosalicyloyl chloride.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
-
Amidation Reaction (Schotten-Baumann conditions):
-
Dissolve the crude 5-chlorosalicyloyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool the flask in an ice bath (0 °C).
-
In a separate flask, dissolve ethylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent.
-
Add the ethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted acidic species), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 5-chloro-N-ethyl-2-hydroxybenzamide.
-
Physicochemical Properties
The physical and chemical properties of 5-chloro-N-ethyl-2-hydroxybenzamide are determined by its combination of functional groups. Direct experimental data is sparse; therefore, the properties of the parent compound, 5-chlorosalicylamide, are provided for a baseline comparison. The addition of the N-ethyl group is expected to increase the molecular weight and lipophilicity (logP), and likely decrease the melting point compared to the unsubstituted amide.
| Property | Value (Predicted or from Analog) | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | - |
| Molecular Weight | 199.63 g/mol | - |
| Melting Point | 223-226 °C (for 5-chlorosalicylamide) | [7] |
| Boiling Point | ~301.6 °C at 760 mmHg (for 5-chlorosalicylamide) | [7] |
| XLogP3 | 2.4 (for 5-chlorosalicylamide) | [8] |
| Hydrogen Bond Donors | 2 (Phenolic -OH, Amide N-H) | [9] |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Hydroxyl O) | [9] |
| Solubility | Insoluble in water; Soluble in ethanol, DMSO, DMF. | [10][11] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. The following sections detail the predicted spectral data based on the compound's structure and data from similar molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and labile protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Phenolic OH | 10.0 - 12.0 | broad singlet | 1H | Deshielded due to intramolecular H-bonding with carbonyl oxygen. |
| Amide NH | 8.0 - 9.0 | broad triplet | 1H | Coupled to the adjacent CH₂ group. |
| Aromatic H-6 | ~7.8 | doublet | 1H | Ortho to the carbonyl group. |
| Aromatic H-4 | ~7.3 | doublet of doublets | 1H | Ortho and para to Cl and OH groups. |
| Aromatic H-3 | ~6.9 | doublet | 1H | Ortho to the hydroxyl group. |
| Ethyl CH₂ | 3.3 - 3.5 | quartet | 2H | Coupled to the NH and the CH₃ group. |
| Ethyl CH₃ | 1.1 - 1.3 | triplet | 3H | Coupled to the adjacent CH₂ group. |
¹³C NMR Spectroscopy
The carbon NMR will provide a count of the unique carbon environments.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Carbonyl C=O | 168 - 172 | Typical amide carbonyl chemical shift. |
| Aromatic C-2 (C-OH) | 155 - 160 | Attached to the electronegative oxygen. |
| Aromatic C-1 | 115 - 120 | Quaternary carbon adjacent to C-OH. |
| Aromatic C-5 (C-Cl) | 125 - 130 | Attached to chlorine. |
| Aromatic C-6 | 130 - 135 | Aromatic CH. |
| Aromatic C-4 | 120 - 125 | Aromatic CH. |
| Aromatic C-3 | 118 - 122 | Aromatic CH. |
| Ethyl CH₂ | 35 - 40 | Aliphatic carbon attached to nitrogen. |
| Ethyl CH₃ | 14 - 16 | Aliphatic terminal methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by characteristic vibrations of the functional groups. Data from related 5-chloro-salicylanilide derivatives show similar patterns.[10]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Phenolic) | 3300 - 3500 (broad) | Intramolecular hydrogen bonding. |
| N-H Stretch (Amide) | 3150 - 3350 | Amide N-H vibration. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H bonds. |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Ethyl group C-H bonds. |
| C=O Stretch (Amide I) | 1630 - 1670 | Carbonyl stretching vibration. |
| N-H Bend (Amide II) | 1510 - 1550 | N-H bending coupled with C-N stretching. |
| C-O Stretch (Phenolic) | 1200 - 1300 | Phenolic C-O bond. |
| C-Cl Stretch | 1000 - 1100 | Carbon-chlorine bond vibration. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak. Due to the presence of chlorine, this will appear as two peaks: M⁺ at m/z 199 (for ³⁵Cl) and M+2 at m/z 201 (for ³⁷Cl), with a characteristic intensity ratio of approximately 3:1.
-
Key Fragmentation Patterns: Common fragmentation pathways for N-alkyl benzamides include alpha-cleavage (loss of an ethyl radical) and cleavage of the amide bond, which would generate characteristic fragment ions.
Chemical Reactivity and Biological Context
Chemical Reactivity
The reactivity of 5-chloro-N-ethyl-2-hydroxybenzamide is governed by its three main functional regions:
-
Phenolic Hydroxyl Group: The acidic proton can be removed by a base, forming a phenoxide. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions to produce ether or ester derivatives, respectively.[10][12]
-
Amide Group: Amides are generally stable but can be hydrolyzed to the parent carboxylic acid (5-chlorosalicylic acid) and amine (ethylamine) under strong acidic or basic conditions with heating.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group and deactivated by the electron-withdrawing chloro and amide groups. The directing effects of these substituents would influence the position of any further substitution.
Potential Biological Activity
Derivatives of 5-chlorosalicylamide have demonstrated significant biological potential. Studies on structurally similar compounds have reported:
-
Antimicrobial and Antifungal Activity: Various N-substituted 5-chlorosalicylamides have been screened and shown activity against mycobacterial, bacterial, and fungal strains.[1]
-
Antiviral Properties: Some analogs have shown potent inhibition of viruses such as the respiratory syncytial virus (RSV) and human adenovirus, suggesting potential for development as antiviral agents.[2]
The specific biological profile of 5-chloro-N-ethyl-2-hydroxybenzamide would require dedicated screening, but its structural similarity to these active compounds makes it a promising candidate for further investigation.
Safety and Handling
Based on the aggregated GHS information for the parent compound 5-chloro-2-hydroxybenzamide, the following hazards are noted:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.[11] Avoid inhalation of dust and contact with skin and eyes.
References
-
PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- Ienaşcu, I. M. C., et al. (n.d.).
-
NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-N-(2-phenoxy-ethyl)-benzamide. Retrieved from [Link]
-
Doležal, M., et al. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
- Olurotimi, O., et al. (2017). Structural and Biological Activity Study of (E)-N'- (5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di. Oriental Journal of Chemistry.
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl).
-
NIST. (n.d.). N-(2-Chloroethyl)benzamide. NIST Chemistry WebBook. Retrieved from [Link]
-
Brainly.in. (2020, February 15). what happens when ethyl amine reacts with acetyl chloride?. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | 6626-92-2 [smolecule.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. brainly.in [brainly.in]
- 6. rsc.org [rsc.org]
- 7. echemi.com [echemi.com]
- 8. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-chloro-N-ethyl-2-hydroxybenzamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-chloro-N-ethyl-2-hydroxybenzamide, a substituted salicylamide of interest to researchers in medicinal chemistry and drug development. The document delves into the strategic considerations behind selecting a synthetic route, offering detailed mechanistic insights and field-proven experimental protocols. The guide is structured to empower researchers with the necessary knowledge to not only replicate the described methods but also to adapt them for the synthesis of related analogues. Emphasis is placed on the practical aspects of the synthesis, including reagent selection, reaction optimization, and product purification and characterization.
Introduction and Strategic Overview
5-chloro-N-ethyl-2-hydroxybenzamide belongs to the class of salicylamides, a scaffold known for a wide range of biological activities. The core structure, characterized by an ortho-hydroxybenzamide moiety, allows for intramolecular hydrogen bonding which can influence conformation and biological target interactions. The presence of a chlorine atom at the 5-position and an N-ethyl group modifies the electronic and lipophilic properties of the parent salicylamide molecule, potentially modulating its pharmacological profile.
The synthesis of this target molecule hinges on the formation of an amide bond between 5-chlorosalicylic acid and ethylamine. The primary challenge in this transformation is the activation of the carboxylic acid group of 5-chlorosalicylic acid to facilitate nucleophilic attack by the amine. This guide will explore three robust and commonly employed strategies to achieve this coupling:
-
Method A: The Acyl Chloride Pathway via Thionyl Chloride
-
Method B: Direct Amide Coupling using Carbodiimide Reagents
-
Method C: The Phosphorus Trichloride-Mediated Condensation
The selection of a particular method depends on factors such as available starting materials, scale of the reaction, desired purity, and the chemist's familiarity with the techniques. Each approach carries its own set of advantages and disadvantages, which will be discussed in their respective sections.
Foundational Starting Materials
A successful synthesis begins with well-characterized starting materials.
| Compound | Structure | Molar Mass ( g/mol ) | Key Properties |
| 5-Chlorosalicylic Acid | 172.57 | White crystalline solid, moderately soluble in organic solvents.[1][2] | |
| Ethylamine | 45.08 | Colorless gas or liquid (depending on temperature and pressure), often supplied as a solution in a suitable solvent (e.g., THF, ethanol). |
Synthetic Methodologies and Mechanistic Insights
Method A: The Acyl Chloride Pathway
This classic and often high-yielding approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which is then readily attacked by the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Causality of Experimental Choices: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is an irreversible process because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the reaction to completion according to Le Châtelier's principle.[3] The phenolic hydroxyl group of salicylic acid derivatives is generally unreactive towards thionyl chloride under the conditions used for acyl chloride formation, which is a key advantage for this substrate.
Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[3] This is followed by an internal rearrangement and the elimination of SO₂ and a chloride ion, which then attacks the carbonyl carbon to form the acyl chloride and HCl.
Caption: Workflow for the Acyl Chloride Pathway.
Experimental Protocol (Method A):
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorosalicylic acid (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent such as toluene or dichloromethane (DCM).
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.[3] The addition should be controlled to manage the initial gas evolution.
-
Reaction: Heat the mixture to reflux (for toluene, approx. 110°C; for DCM, approx. 40°C) for 2-3 hours, or until the gas evolution ceases and the solution becomes clear.
-
Work-up (Acyl Chloride): Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. This step must be performed in a well-ventilated fume hood. The crude 5-chloro-2-hydroxybenzoyl chloride is often used directly in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF and cool the solution to 0°C in an ice bath.
-
Amine Addition: Add ethylamine (1.1-1.2 eq), either as a solution in THF or bubbled directly into the reaction mixture. A base such as triethylamine (TEA) or pyridine (2.0 eq) should be added to scavenge the HCl produced during the reaction.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Method B: Direct Amide Coupling with Carbodiimide Reagents
This method avoids the harsh conditions of acyl chloride formation and is particularly useful for sensitive substrates. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), facilitate the direct condensation of a carboxylic acid and an amine. The reaction is often enhanced by the addition of a coupling additive like 1-hydroxybenzotriazole (HOBt).
Causality of Experimental Choices: EDC is a "zero-length" crosslinker that activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, a common side product. The addition of HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to side reactions, leading to higher yields and purity of the desired amide.[4] A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize any acidic species and facilitate the reaction.
Reaction Mechanism: The carboxylic acid adds to the carbodiimide (EDC), forming the O-acylisourea intermediate. HOBt then displaces the activated carbodiimide to form an HOBt-ester. Finally, the amine attacks the carbonyl of the HOBt-ester to yield the amide, regenerating HOBt in the process. The urea byproduct from EDC is water-soluble, simplifying its removal during work-up.
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Experimental Protocol (Method B):
-
Setup: In a round-bottom flask, dissolve 5-chlorosalicylic acid (1.0 eq), HOBt (1.2 eq), and ethylamine (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.
-
Reagent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.[4]
-
Base Addition: Add DIPEA or TEA (2.5 eq) dropwise to the flask.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure 5-chloro-N-ethyl-2-hydroxybenzamide.
Method C: Phosphorus Trichloride-Mediated Condensation
Phosphorus trichloride (PCl₃) can be used as a condensing agent to directly form amides from carboxylic acids and amines. This method is often effective for the synthesis of salicylanilides and other related amides.
Causality of Experimental Choices: PCl₃ acts as a dehydrating agent and an activator for the carboxylic acid. The reaction is typically performed at elevated temperatures in a high-boiling inert solvent like chlorobenzene. This method is robust but may not be suitable for substrates with functional groups sensitive to PCl₃ or high temperatures.
Reaction Mechanism: The exact mechanism can be complex, but it is believed to involve the formation of a mixed anhydride or other activated phosphorus-containing intermediate from the reaction of the carboxylic acid with PCl₃. This activated species is then susceptible to nucleophilic attack by the amine to form the amide bond.
Caption: Logical flow for PCl₃-mediated synthesis.
Experimental Protocol (Method C):
This protocol is adapted from the synthesis of a related compound, Niclosamide.
-
Setup: In a reaction vessel equipped for heating and stirring, dissolve 5-chlorosalicylic acid (1.0 eq) and ethylamine (1.0 eq, from a concentrated solution, with the solvent being allowed to evaporate or using the hydrochloride salt with an added base) in an inert, high-boiling solvent like chlorobenzene.
-
Heating: Heat the mixture to approximately 135°C.
-
Reagent Addition: Slowly add a solution of phosphorus trichloride (approx. 0.9 eq) dissolved in a small amount of chlorobenzene to the reaction mixture.
-
Reaction: Maintain the reaction temperature at 135°C for 3 hours.
-
Cooling and Precipitation: After the reaction period, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Filter the resulting solid and wash it with a small amount of cold solvent.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethyl acetate or an ethanol/water mixture to obtain pure 5-chloro-N-ethyl-2-hydroxybenzamide.
Characterization and Analysis
The identity and purity of the synthesized 5-chloro-N-ethyl-2-hydroxybenzamide should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Expect characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, an amide N-H proton (broad singlet), and a phenolic O-H proton (broad singlet). The aromatic signals will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Expect signals for the two carbons of the ethyl group, the aromatic carbons, and the carbonyl carbon of the amide. |
| FTIR (KBr) | Characteristic absorption bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (amide I band, ~1630-1670 cm⁻¹), and N-H bend (amide II band, ~1550 cm⁻¹). |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₉H₁₀ClNO₂ = 200.04 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |
| Melting Point | A sharp melting point range for the purified crystalline solid indicates high purity. |
Conclusion
The synthesis of 5-chloro-N-ethyl-2-hydroxybenzamide can be successfully achieved through several reliable methods. The choice of the acyl chloride pathway, direct carbodiimide coupling, or phosphorus trichloride-mediated condensation will depend on the specific requirements of the laboratory and the desired scale of the synthesis. For general laboratory-scale synthesis with high purity requirements, the EDC/HOBt coupling method (Method B) is often preferred due to its mild conditions and straightforward work-up. The acyl chloride route (Method A) is a robust alternative that can provide high yields. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to synthesize and characterize this valuable compound for further investigation in drug discovery and development programs.
References
- Ienaşcu, I. M. C., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-CHLORO-2-HYDROXY-N-PHENYLBENZAMIDE DERIVATIVES. STUDIA UBB CHEMIA, LVII, 4, 2012 (p. 475-482).
-
PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Stenutz, R. (n.d.). 5-chloro-N-ethyl-2-hydroxy-3-methylbenzamide. Stenutz. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-chloro-n-ethyl-2-hydroxy-3-methylbenzamide (C10H12ClNO2). PubChemLite. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 2-(2-Acetoxyethoxy)-4-amino-5-chloro-N-[2-(diethylamino)ethyl]-benzamide. Molbase. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. NIST WebBook. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. Retrieved from [Link]
- Google Patents. (n.d.). CN104513177A - Preparation method for 5-(N, N-dibenzylamino)acetylsalicylamide. Google Patents.
-
Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-HYDROXYBENZOIC ACID | CAS 321-14-2. Matrix Fine Chemicals. Retrieved from [Link]
-
precisionFDA. (n.d.). 5-CHLOROSALICYLIC ACID. precisionFDA. Retrieved from [Link]
Sources
Pharmacological Profiling and Biological Activity of 5-Chloro-N-ethyl-2-hydroxybenzamide: A Technical Whitepaper
Executive Summary
The compound 5-chloro-N-ethyl-2-hydroxybenzamide belongs to the salicylamide class of small molecules, a highly versatile pharmacophore in modern drug discovery. While complex salicylanilides (such as niclosamide) have long been recognized for their anthelmintic properties, targeted truncations and alkyl substitutions—specifically the N-ethyl derivative—have unveiled potent, highly selective biological activities. This guide provides an in-depth mechanistic analysis of this scaffold, focusing on its role in modulating the NF-κB inflammatory axis, its targeted antiviral efficacy against Human Adenovirus (HAdV), and the causal logic behind its synthesis and in vitro validation.
Core Mechanisms of Action (Pharmacodynamics)
IKKβ Inhibition and NF-κB Pathway Modulation
Salicylamide derivatives are well-characterized inhibitors of IκB kinase beta (IKKβ)[1]. The 5-chloro-2-hydroxybenzamide core acts as a critical binding determinant within the kinase domain.
-
Mechanistic Causality: The ortho-hydroxyl group forms indispensable hydrogen bonds with the hinge region of the kinase, while the 5-chloro substitution enhances the molecule's lipophilicity, allowing it to anchor deeply into the hydrophobic pocket of IKKβ. The N-ethyl substitution provides a compact aliphatic projection that limits steric clash, enabling the molecule to effectively block the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines[2].
Targeted Antiviral Efficacy
Recent medicinal chemistry campaigns have repurposed the 5-chloro-salicylamide scaffold as a potent inhibitor of Human Adenovirus (HAdV)[3]. Unlike broad-spectrum acyclic nucleoside phosphonates (e.g., Cidofovir) which act as chain terminators but suffer from severe nephrotoxicity[4], these targeted amides disrupt the viral replicative cycle without integrating into host DNA.
-
Mechanistic Causality: Studies indicate that these derivatives target the HAdV DNA replication process and prevent endosomal escape during viral entry[3],[5]. The N-alkyl substitutions specifically tune the molecule's membrane permeability, allowing it to reach intracellular viral replication centers efficiently.
Structure-Activity Relationship (SAR) & Quantitative Data
To understand the specific biological activity of the N-ethyl derivative, it must be contextualized against its structural peers. In a comprehensive SAR study by , the N-ethyl substitution (Compound 7) was evaluated against the lead salicylanilide scaffold[3].
While the N-ethyl derivative exhibited a slight decrease in absolute antiviral potency compared to bulkier branched alkyls (like isopropyl), it demonstrated an exceptional safety profile, completely eliminating the host-cell cytotoxicity typically associated with halogenated salicylamides[3].
Table 1: SAR and In Vitro Anti-HAdV Activity of 5-Chloro-2-hydroxybenzamide Derivatives
| Compound / Substitution | R-Group (Amide Nitrogen) | HAdV IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
| Niclosamide (Lead) | N-(2-chloro-4-nitrophenyl) | 0.60 | 22.9 | 38.2 |
| Compound 6 | N-(4-amino-2-chlorophenyl) | 0.85 | >100 | >117 |
| Compound 7 | N-ethyl | 2.18 | >100 | >45.8 |
| Compound 8 | N-n-propyl | 5.04 | >100 | >19.8 |
| Compound 9 | N-isopropyl | 0.88 | >100 | >113 |
Data synthesized from the antiviral screening of salicylamide analogues against HAdV-5[3],[6].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the explicit causality behind each experimental choice.
Chemical Synthesis of 5-Chloro-N-ethyl-2-hydroxybenzamide
Objective: High-yield amide coupling of 5-chlorosalicylic acid with ethylamine.
-
Activation: Dissolve 1.0 eq of 5-chlorosalicylic acid in anhydrous DMF. Cool the reaction vessel to 0 °C. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.2 eq of Hydroxybenzotriazole (HOBt). Stir for 30 minutes.
-
Amine Addition: Slowly add 1.5 eq of ethylamine hydrochloride, followed immediately by 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free amine.
-
Coupling: Allow the reaction to warm to room temperature and stir for 12 hours under an inert nitrogen atmosphere.
-
Workup & Purification: Quench with saturated NaHCO₃. Extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.
Causality of Reagent Selection: EDCI is selected because its urea byproduct is highly water-soluble, enabling complete removal during the aqueous wash phase. HOBt is critical; it suppresses the formation of unreactive N-acylurea intermediates, which are highly prone to form when activating sterically hindered ortho-substituted benzoic acids (due to the adjacent hydroxyl group).
In Vitro Antiviral Screening & Cytotoxicity Assay
Objective: Determine the IC₅₀ and CC₅₀ to establish a true Selectivity Index (SI)[6].
-
Cell Culture: Seed A549 (human alveolar basal epithelial) cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37 °C.
-
Viral Infection: Infect cells with HAdV-5 at a Multiplicity of Infection (MOI) of 0.1.
-
Compound Treatment: 1 hour post-infection, remove the viral inoculum and add serial dilutions of 5-chloro-N-ethyl-2-hydroxybenzamide (0.1 μM to 100 μM) in maintenance media (2% FBS).
-
Parallel Cytotoxicity Plate: Simultaneously, treat a parallel plate of uninfected A549 cells with the exact same compound dilutions.
-
Quantification: After 72 hours, measure viral plaque reduction for the IC₅₀. For the parallel plate, add CellTiter-Glo® reagent and measure luminescence to determine the CC₅₀.
Causality of Assay Design: This dual-assay system is mandatory. Because halogenated salicylamides can act as mitochondrial protonophores (uncouplers of oxidative phosphorylation), a false-positive antiviral readout could occur simply due to host cell metabolic collapse. By quantifying ATP levels in uninfected cells via CellTiter-Glo, we establish a definitive CC₅₀, proving that the IC₅₀ observed is driven by specific viral target engagement rather than generalized cytotoxicity[3],[4].
Visualizations of Pathways and Workflows
Figure 1: NF-κB signaling pathway and IKKβ inhibition by 5-chloro-salicylamide derivatives.
Figure 2: Step-by-step chemical synthesis workflow for 5-chloro-N-ethyl-2-hydroxybenzamide.
References
-
Xu, J., Berastegui-Cabrera, J., Ye, N., Carretero-Ledesma, M., Pachón-Díaz, J., Chen, H., Pachón-Ibáñez, M. E., Sánchez-Céspedes, J., & Zhou, J. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830-12852. URL:[Link]
-
Molderings, G. J., Haenisch, B., Bogdanow, M., Fimmers, R., & Nöthen, M. M. (2016). Pharmacological treatment options for mast cell activation disease. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(7), 671–694. URL:[Link]
-
BRENDA Enzyme Database. (2024). Information on EC 2.7.11.10 - IkappaB kinase. BRENDA. URL:[Link]
Sources
- 1. Information on EC 2.7.11.10 - IkappaB kinase - BRENDA Enzyme Database [brenda-enzymes.org]
- 2. Pharmacological treatment options for mast cell activation disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Benzamide Scaffold in Modern Drug Discovery: From Hit Identification to Clinical Translation
As a Senior Application Scientist, I approach the discovery of novel benzamide compounds not merely as an exercise in synthetic chemistry, but as the engineering of a precise molecular intervention. Over the past two decades, the benzamide pharmacophore has emerged as a cornerstone in the development of targeted epigenetic therapies, most notably as Class I-selective Histone Deacetylase (HDAC) inhibitors.
This technical guide delineates the mechanistic rationale, structure-activity relationship (SAR) optimization, and self-validating experimental workflows required to successfully transition a novel benzamide hit into a clinically viable lead candidate.
Mechanistic Rationale: The Benzamide Pharmacophore in Epigenetic Modulation
Histone deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and the silencing of tumor suppressor genes [1]. Early HDAC inhibitors, such as Vorinostat (SAHA), utilized a hydroxamic acid zinc-binding group (ZBG). While effective, hydroxamates act as fast, reversible, pan-HDAC inhibitors, often leading to off-target toxicity and poor pharmacokinetic profiles.
The introduction of the o-aminobenzamide scaffold revolutionized this space. Compounds like Entinostat (MS-275) and Mocetinostat utilize the o-aminobenzamide moiety as a bidentate ligand to chelate the active-site zinc ion (Zn²⁺) at the bottom of the HDAC catalytic pocket [2].
The Causality of Selectivity: Unlike hydroxamates, benzamides exhibit slow, tight-binding kinetics. The rigid geometry of the benzamide ring, combined with specific interactions in the 14-Å channel of the enzyme, confers exquisite selectivity for Class I HDACs (specifically HDAC1, HDAC2, and HDAC3) [3]. This targeted inhibition reactivates silenced tumor suppressor genes (e.g., p21, downregulating c-FLIP) while sparing Class IIb HDACs (like HDAC6), thereby minimizing off-target cytotoxicity [4].
Fig 1. Mechanistic pathway of Class I HDAC inhibition by benzamide derivatives.
Hit-to-Lead & SAR Optimization
During the Hit-to-Lead phase, every structural modification must be driven by a clear mechanistic hypothesis. The benzamide pharmacophore consists of three distinct regions: the Cap Group (interacts with the surface recognition domain), the Linker (spans the hydrophobic channel), and the Zinc-Binding Group (ZBG) .
Recent advancements have demonstrated that incorporating chiral heterocyclic capping groups (such as substituted imidazolin-4-ones or thiazolines) significantly enhances low-nanomolar potency against the HDAC3-NCoR1 complex [5].
Table 1: Comparative Profile of HDAC Inhibitor Pharmacophores
| Pharmacophore Class | Representative Drug | Target Isoforms | Binding Kinetics | Clinical Status |
| Hydroxamic Acid | Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | Fast, reversible | FDA Approved |
| o-Aminobenzamide | Entinostat (MS-275) | Class I (HDAC1, 2, 3) | Slow, tight-binding | Phase III |
| o-Aminobenzamide | Mocetinostat | Class I (HDAC1, 2, 3) | Slow, tight-binding | Phase II |
| Chiral Benzamide | Thiazoline-benzamides | HDAC3-NCoR1 selective | Slow, tight-binding | Preclinical [5] |
Self-Validating Experimental Workflows
To ensure scientific integrity, our screening cascade must be a self-validating system. A biochemical hit is meaningless unless it translates to cellular target engagement. Below are the definitive protocols for validating a novel benzamide compound.
Protocol 1: In Vitro Fluorometric HDAC Isoform Selectivity Assay
This assay determines the primary biochemical potency (IC₅₀) of the synthesized benzamide. We utilize a fluorogenic substrate, Boc-Lys(Ac)-AMC.
The Validation Logic: The assay relies on a coupled reaction. The bulky acetyl group on the lysine prevents the developer enzyme (trypsin) from cleaving the AMC fluorophore. If our benzamide successfully inhibits the HDAC enzyme, the acetyl group remains intact, trypsin cannot cleave the substrate, and fluorescence remains low [6]. This internal dependency ensures that false positives (e.g., compounds that simply quench fluorescence) can be easily identified using orthogonal counter-screens.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Compound Dilution: Prepare a 10-point serial dilution of the novel benzamide and a reference control (e.g., Entinostat) in the assay buffer.
-
Enzyme Incubation: In a 96-well black microplate, combine 50 µL of Assay Buffer, 10 µL of the diluted compound, and 20 µL of recombinant HDAC1, HDAC2, or HDAC6 enzyme. Incubate at 37°C for 60 minutes to account for the slow, tight-binding kinetics characteristic of benzamides.
-
Substrate Addition: Initiate the reaction by adding 25 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC). Incubate for 30 minutes at 37°C.
-
Development: Stop the reaction by adding 50 µL of the Developer Solution (containing 100 µM trypsin and 100 nM Trichostatin A to halt any further HDAC activity). Incubate for 15 minutes at room temperature.
-
Measurement: Read fluorescence using a microplate reader at Ex 360 nm / Em 460 nm. Calculate IC₅₀ using non-linear regression.
Protocol 2: Cell-Based Target Engagement (Western Blot)
Biochemical potency must be validated in a physiological environment. If the benzamide penetrates the cell membrane and inhibits HDAC1/3, we must observe a downstream accumulation of acetylated histones.
Step-by-Step Methodology:
-
Cell Treatment: Seed HCT116 colorectal cancer cells in 6-well plates. Treat with the benzamide compound at 1x, 5x, and 10x the biochemical IC₅₀ for 24 hours.
-
Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (to preserve acetylation status during lysis).
-
Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe the membrane with primary antibodies against Acetyl-Histone H3 (Lys9) (H3K9Ac) and total Histone H3 (loading control).
-
Validation Logic: A dose-dependent increase in the H3K9Ac band confirms that the compound is cell-permeable and effectively engages its target in situ.
Fig 2. Self-validating experimental workflow for benzamide HDAC inhibitor development.
Preclinical Profiling and Clinical Translation
The ultimate goal of optimizing the benzamide scaffold is to overcome the pharmacokinetic liabilities of earlier generations of epigenetic drugs. Benzamides inherently possess better metabolic stability than hydroxamic acids, which are prone to rapid glucuronidation and hydrolysis [7].
For example, Entinostat demonstrates a remarkably long half-life (up to 100 hours in humans), allowing for a once-weekly oral dosing schedule that significantly improves patient compliance and reduces the risk of dose-limiting hematological toxicities (such as thrombocytopenia) commonly seen with daily pan-HDAC inhibitors [1].
By rigorously applying the self-validating biochemical and cellular protocols outlined above, drug development professionals can confidently advance novel benzamide derivatives from the benchtop to the clinic, unlocking new therapeutic avenues for both solid tumors and hematologic malignancies.
References
- Entinostat: a promising treatment option for patients with advanced breast cancer.National Institutes of Health (NIH) / Future Oncology.
- Entinostat: A Technical Guide to the Mechanism of Action of a Class I HDAC Inhibitor.Benchchem.
- Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group.National Institutes of Health (NIH).
- The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases.National Institutes of Health (NIH).
- Discovery of Potent, Isoform-Selective Inhibitors of Histone Deacetylase Containing Chiral Heterocyclic Capping Groups and a N-(2-Aminophenyl)benzamide Binding Unit.Journal of Medicinal Chemistry - ACS Publications.
- A Researcher's Guide to Functional Assays for Acetylated Peptides.Benchchem.
- HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives.RSC Publishing.
Physicochemical Profiling of 5-Chloro-2-Hydroxybenzamide Analogs: A Technical Whitepaper for Drug Development
Executive Summary & Scientific Context
As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently encounter chemical scaffolds that present profound formulation challenges. The 5-chloro-2-hydroxybenzamide (5-chlorosalicylamide) class is a prime example. While the base molecule, salicylamide, is a well-characterized analgesic and antipyretic[1], the addition of halogenated and aromatic substituents yields highly potent analogs—most notably the anthelmintic and investigational broad-spectrum agent, niclosamide[2].
However, the very structural modifications that drive target affinity (e.g., mitochondrial uncoupling, STAT3 inhibition) simultaneously degrade the molecule's physicochemical profile, leading to severe aqueous insolubility and limited oral bioavailability[3]. This whitepaper dissects the physicochemical properties of 5-chloro-2-hydroxybenzamide analogs, establishing a self-validating analytical framework to accurately measure these parameters and rationally guide formulation strategies.
Molecular Architecture and Physicochemical Baseline
The physicochemical behavior of 5-chloro-2-hydroxybenzamide analogs is dictated by a delicate interplay of intramolecular forces and electronic effects.
-
Intramolecular Hydrogen Bonding: The proximity of the 2-hydroxyl group to the amide carbonyl facilitates strong intramolecular hydrogen bonding. This shields the polar surface area from the surrounding solvent, drastically reducing aqueous solubility while enhancing membrane permeability[4].
-
Electronic Effects of Halogenation: The electron-withdrawing 5-chloro substituent exerts a strong inductive effect across the aromatic ring. This stabilizes the phenoxide anion, significantly lowering the pKa of the 2-hydroxyl group compared to the unhalogenated salicylamide[5]. Furthermore, the bulky, lipophilic nature of the chlorine atom drives up the partition coefficient (LogP).
-
Complex Analogs (Niclosamide): When an electron-withdrawing and bulky aniline derivative is coupled to the amide nitrogen (e.g., the 2-chloro-4-nitrophenyl group in niclosamide), the lipophilicity surges, and the aqueous solubility plummets to the low microgram-per-milliliter range[2].
Table 1: Quantitative Physicochemical Data of Key Analogs
| Compound | Structural Modification | pKa (Phenolic OH) | LogP / LogD | Aqueous Solubility (Intrinsic / pH 7.0) |
| Salicylamide | Base scaffold (2-hydroxybenzamide) | ~8.2[5] | 1.28[1] | Poorly soluble in water; stable at pH 9[5] |
| 5-Chlorosalicylamide | 5-chloro substitution | ~7.5 - 7.8 | ~2.4 | Very slightly soluble[6] |
| Niclosamide | 5-chloro-N-(2-chloro-4-nitrophenyl) | 5.6 - 7.2[2] | 3.91 - 4.5[4] | 0.06 mg/mL to 5-8 µg/mL[2] |
Methodological Framework: Self-Validating Experimental Protocols
Standard aqueous analytical methods frequently fail when applied to 5-chloro-2-hydroxybenzamide analogs due to their extreme lipophilicity and poor solubility. To ensure scientific integrity, we must employ adapted, self-validating protocols where the causality of the experimental design actively circumvents the molecule's physical limitations.
Protocol 3.1: Cosolvent Extrapolation for pKa Determination
Causality: Directly titrating highly lipophilic analogs like niclosamide in pure water leads to precipitation long before the equivalence point, rendering the inflection mathematically invalid. By utilizing a cosolvent system, we maintain the analyte in a fully solvated state, ensuring the thermodynamic equilibrium of the ionization event is accurately captured.
-
System Preparation: Prepare a 0.15 M KCl aqueous background solution to maintain constant ionic strength. Prepare a standardized titrant of 0.5 M KOH.
-
Cosolvent Titration: Dissolve the 5-chloro-2-hydroxybenzamide analog in varying ratios of methanol/water (e.g., 30%, 40%, 50%, and 60% v/v methanol). The organic fraction overcomes the intrinsic aqueous solubility limit (<10 µg/mL)[7].
-
Potentiometric Execution: Perform acid-base titrations under an inert argon atmosphere at 25.0 ± 0.1 °C using a highly sensitive glass electrode.
-
Yasuda-Shedlovsky Extrapolation (Validation Step): Plot the apparent pKa (psKa) obtained from each solvent ratio against the dielectric constant or mole fraction of the cosolvent. Linearly extrapolate the data to 0% organic solvent. The y-intercept represents the true, validated aqueous pKa.
Protocol 3.2: Miniaturized Shake-Flask Method for pH-Dependent LogD
Causality: For compounds with a LogP > 3.5, standard macro-scale shake-flask methods often suffer from aqueous phase contamination by microscopic octanol droplets, leading to artificially low partition coefficients. Miniaturization combined with high-speed centrifugation forces complete phase separation.
-
Phase Saturation: Mutually saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring vigorously for 24 hours. Separate the phases.
-
Analyte Introduction: Dissolve the analog strictly in the pre-saturated 1-octanol phase. Ensure the concentration remains below the solubility limit to prevent colloidal aggregation.
-
Equilibration: Combine the octanol and buffer phases in a 1:1 ratio within a sealed microcentrifuge tube. Agitate via mechanical shaking at 37 °C for 48 hours to achieve true thermodynamic partitioning.
-
Phase Separation & Quantification (Validation Step): Centrifuge the tubes at 10,000 x g for 15 minutes to break any micro-emulsions. Quantify the concentration in both the organic and aqueous phases using LC-MS/MS. The mass balance must equal 100 ± 5% for the assay to be considered valid.
Mechanistic Implications in Formulation (BCS Class II Challenges)
The physicochemical profile of 5-chloro-2-hydroxybenzamide analogs classifies them strictly as Biopharmaceutics Classification System (BCS) Class II drugs: low solubility, high permeability[2]. Because the dissolution rate limits oral absorption, formulation strategies must directly manipulate the microenvironmental pH or the physical state of the API.
As demonstrated by preformulation studies on niclosamide, increasing the aqueous solution pH into the 8–9 range can increase solubility by one to two logs due to the ionization of the phenolic group (proton shunt effect)[7]. When pH modification is insufficient for systemic delivery, we must pivot to Amorphous Solid Dispersions (ASDs), lipid nanoparticles, or the synthesis of highly soluble prodrugs (e.g., PDN) to artificially inflate the apparent solubility and drive intestinal absorption[3].
Visualizing the Workflow
Fig 1. Physicochemical-driven formulation workflow for 5-chloro-2-hydroxybenzamide analogs.
References
- Source: National Institutes of Health (PMC)
- Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug Source: Frontiers in Pharmacology URL
- Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning Source: Dove Medical Press URL
- CAS 7120-43-6: 5-Chloro-2-hydroxybenzamide Source: CymitQuimica URL
- Salicylamide 65-45-2 wiki Source: Guidechem URL
- Source: University of São Paulo (Biblioteca Digital de Teses e Dissertações)
- Source: National Institutes of Health (PubChem)
Sources
- 1. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 4. teses.usp.br [teses.usp.br]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. CAS 7120-43-6: 5-Chloro-2-hydroxybenzamide | CymitQuimica [cymitquimica.com]
- 7. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Analysis of Salicylamide for Pharmaceutical Applications
This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of salicylamide (2-hydroxybenzamide). As a key analgesic and antipyretic agent, and a common precursor in drug synthesis, the unambiguous characterization of salicylamide is paramount for quality control, metabolic studies, and drug development.[1] This document moves beyond mere procedural descriptions to offer a field-proven perspective on the causality behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
The Causality Behind NMR as the Gold Standard
In the realm of pharmaceutical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the elucidation of molecular structure.[2][3] Its power lies in its non-destructive nature and its ability to provide an unparalleled level of detail regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2][4][5] For a compound like salicylamide, where subtle structural nuances can impact efficacy and safety, NMR provides the atomic-level blueprint necessary for unequivocal identification and characterization.[3][6] We utilize NMR not just to confirm an identity, but to understand the molecule's behavior in solution, a critical consideration in drug development.[3][4]
¹H NMR Analysis of Salicylamide: A Proton's Perspective
The ¹H NMR spectrum of salicylamide provides a wealth of information. The key to a successful interpretation lies in understanding not just where the signals appear, but why they appear there and with a specific multiplicity and shape.
Expertise & Experience: The most notable features in the ¹H NMR spectrum of salicylamide are the broad signals corresponding to the hydroxyl (-OH) and amide (-NH₂) protons. This broadening is a direct consequence of several phenomena:
-
Chemical Exchange: These acidic protons can exchange with each other and with trace amounts of water in the solvent. When this exchange occurs at a rate intermediate to the NMR timescale, the signals broaden significantly.[7]
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the phenolic hydroxyl proton and the amide's carbonyl oxygen. This interaction deshields the hydroxyl proton, shifting it significantly downfield, and contributes to its broadness.[7][8]
-
Quadrupolar Broadening: The nitrogen-14 nucleus possesses a quadrupole moment (spin I=1), which can cause efficient relaxation of the attached amide protons, leading to broader signals.[7]
Due to restricted rotation around the C-N amide bond, the two amide protons are chemically non-equivalent, resulting in two distinct, often broad, signals.[7][8]
Data Presentation: ¹H NMR of Salicylamide
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Rationale for Chemical Shift & Multiplicity |
| ~13.40 | Broad Singlet | 1H | Phenolic -OH | Highly deshielded due to intramolecular H-bonding with the carbonyl oxygen and attachment to an electronegative atom.[9] Broad due to chemical exchange.[7] |
| ~8.43 & ~7.92 | Broad Singlets | 1H each | Amide -NH₂ | Chemically non-equivalent due to restricted C-N bond rotation. Broadening is caused by quadrupolar effects from the ¹⁴N nucleus and chemical exchange.[7][8] |
| ~7.89 | Doublet of Doublets | 1H | H-6 | Ortho to the electron-withdrawing amide group, causing a downfield shift. Coupled to H-5 and H-4. |
| ~7.43 | Triplet of Doublets | 1H | H-4 | Coupled to H-3, H-5, and H-6. |
| ~6.93 | Doublet | 1H | H-3 | Ortho to the electron-donating hydroxyl group, causing an upfield shift. Coupled to H-4. |
| ~6.85 | Triplet | 1H | H-5 | Coupled to H-4 and H-6. |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data referenced from spectra run in DMSO-d₆.[9] |
Experimental Protocol 1.1: High-Resolution ¹H NMR Spectrum Acquisition
Objective: To acquire a high-resolution ¹H NMR spectrum of salicylamide for structural confirmation.
Instrumentation: High-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]
Materials:
-
Salicylamide sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, chosen to better resolve exchangeable protons)[7]
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as internal standard (often pre-dissolved in the solvent)
Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of salicylamide in 0.5-0.7 mL of DMSO-d₆ in a clean vial. Transfer the solution to an NMR tube.[1]
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Parameter Acquisition: Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay. For quantitative results, ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the protons of interest.
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and perform baseline correction. Reference the spectrum to the TMS signal at 0 ppm. Integrate all signals to determine the relative number of protons.[1]
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom in the molecule. This technique is invaluable for confirming the carbon framework of salicylamide.
Data Presentation: ¹³C NMR of Salicylamide
| Chemical Shift (δ) in ppm | Assignment | Rationale for Chemical Shift |
| ~171.8 | C=O (Amide) | Carbonyl carbons are highly deshielded and appear far downfield. |
| ~153.6 | C-2 (C-OH) | Aromatic carbon attached to the highly electronegative oxygen atom is significantly deshielded. |
| ~134.5 | C-4 | Aromatic CH. |
| ~129.0 | C-6 | Aromatic CH. |
| ~119.2 | C-5 | Aromatic CH. |
| ~118.0 | C-3 | Aromatic CH, shielded by the adjacent electron-donating -OH group. |
| ~115.0 | C-1 (C-CONH₂) | Quaternary aromatic carbon attached to the amide group. |
| Note: Chemical shifts are approximate. Data referenced from spectra run in DMSO-d₆.[8] |
Experimental Protocol 1.2: ¹³C NMR Spectrum Acquisition
Objective: To acquire a proton-decoupled ¹³C NMR spectrum of salicylamide to confirm its carbon framework.
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis (Protocol 1.1).
-
Instrument Setup: Tune the spectrometer to the ¹³C nucleus frequency.
-
Parameter Acquisition: Employ a standard proton-decoupled pulse sequence. Due to the low natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number of scans is typically required compared to ¹H NMR.[1]
-
Data Acquisition & Processing: Acquire the FID, followed by Fourier transform, phasing, and baseline correction. Reference the spectrum to the TMS signal at 0 ppm.[1]
NMR Data Interpretation Workflow
The process of NMR analysis is a systematic workflow designed to ensure data integrity and lead to an unambiguous structural assignment.
Caption: Logical workflow for NMR-based structural elucidation of salicylamide.
Chapter 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
The Causality Behind IR as a Rapid Verification Tool
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone of pharmaceutical analysis due to its speed, simplicity, and high specificity in identifying functional groups.[10][11] It works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[12] The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.[11] In a drug development or quality control setting, this makes FTIR an exceptionally efficient tool for confirming the identity of raw materials like salicylamide, monitoring chemical reactions, and detecting contaminants.[10][13]
Expertise & Experience: The IR spectrum of salicylamide is dominated by features arising from hydrogen bonding. The intramolecular H-bond between the phenolic -OH and the amide C=O, along with intermolecular H-bonds, causes significant broadening and shifting of the O-H and N-H stretching bands.[8] This is a key diagnostic feature. The two distinct bands for the primary amide (Amide I and Amide II) are also critical for identification.
Data Presentation: Key IR Absorption Bands for Salicylamide
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
| 3398, 3190 | O-H and N-H | Stretching[1][8] |
| ~3060 | Aromatic C-H | Stretching[1] |
| ~3010 (broad) | O-H (dimer) | Stretching[1][9] |
| ~1680 | Aromatic C=O (Amide I) | Stretching[1][9] |
| ~1630 | N-H (Amide II) | Bending[1][9] |
| 1595, 1495, 1450 | C=C (Aromatic) | Skeletal Vibrations[1][9] |
| ~1425 | C-N | Stretching[1] |
| ~1250 | C-O (Phenolic) | Stretching[1] |
Experimental Protocol 2.1: FT-IR Analysis by KBr Pellet Method
Objective: To obtain a high-quality infrared spectrum of solid salicylamide for identity confirmation.
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrophotometer.
Materials:
-
Salicylamide sample (1-2 mg)
-
Potassium bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
Methodology:
-
Background Scan: Ensure the sample compartment is empty and acquire a background spectrum. This is critical to subtract the spectral contributions of atmospheric water and CO₂.
-
Sample Preparation: Add approximately 1-2 mg of salicylamide and 100-200 mg of dry KBr powder to an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is achieved. This minimizes scattering of IR radiation.[1]
-
Pellet Formation: Transfer a portion of the powder into the collar of a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, translucent KBr pellet.[1]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).[1]
-
Data Interpretation: Identify the characteristic absorption bands in the spectrum and compare them against a known reference spectrum or the data in the table above to confirm the identity of salicylamide.[1]
IR-Based Material Verification Workflow
In a regulated environment, IR spectroscopy is a frontline tool for rapid material verification. The workflow is designed for efficiency and compliance.
Caption: Workflow for quality control (QC) verification of salicylamide using FT-IR.
Chapter 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
The Causality Behind MS for Molecular Confirmation and Purity
Mass spectrometry is an indispensable analytical technique in the pharmaceutical industry for its ability to measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy and sensitivity.[14][15][16] Its primary role is to confirm the molecular weight of a compound, providing definitive proof of its identity.[1] Furthermore, by inducing fragmentation of the molecule, MS provides a fragmentation pattern that acts as a secondary fingerprint, offering valuable structural information.[1][16] This capability is critical for identifying impurities, characterizing degradation products, and studying metabolites, all of which are essential activities in ensuring drug safety and efficacy.[14][15][17]
Expertise & Experience: When analyzing salicylamide using Electron Ionization (EI), the initial event is the removal of an electron to form the molecular ion, [M]⁺˙. The energy imparted during ionization is often sufficient to cause this ion to fragment in predictable ways. For salicylamide, a key fragmentation pathway involves the loss of an ammonia molecule (NH₃), a characteristic fragmentation for primary amides. Subsequent loss of carbon monoxide (CO) from the resulting ion is also a common and diagnostically useful fragmentation.
Data Presentation: Key Ions in the Mass Spectrum of Salicylamide (EI)
| Mass-to-Charge Ratio (m/z) | Ion Assignment | Rationale |
| 137 | [M]⁺˙ | Molecular ion of salicylamide (C₇H₇NO₂)[1] |
| 120 | [M - NH₃]⁺˙ | Loss of ammonia from the molecular ion[1] |
| 92 | [M - NH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 120 fragment[1][18] |
Experimental Protocol 3.1: Electron Ionization (EI) Mass Spectrometry
Objective: To obtain the mass spectrum of salicylamide to confirm its molecular weight and analyze its fragmentation pattern.
Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.[1][14]
Methodology:
-
Sample Introduction: Introduce a small amount of the salicylamide sample into the ion source. In a GC-MS system, the sample is first vaporized and separated on the GC column before entering the mass spectrometer.[1]
-
Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).[1]
-
Fragmentation: The excess energy from ionization causes the molecular ion to break apart into smaller, stable, charged fragments.[1]
-
Mass Analysis: Accelerate the newly formed ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[1]
-
Detection and Spectrum Generation: A detector records the abundance of each ion at every m/z value. The data is plotted as a mass spectrum, showing relative abundance versus m/z.[1]
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight of salicylamide (137.14 g/mol ). Analyze the fragmentation pattern to gain structural information and confirm the compound's identity.[1]
Logical Flow of MS Data Analysis
The interpretation of a mass spectrum is a deductive process that confirms both molecular identity and structural integrity.
Caption: Systematic workflow for the analysis of salicylamide by mass spectrometry.
Conclusion
The spectroscopic analysis of salicylamide is a clear illustration of the power of a multi-technique approach in pharmaceutical science. NMR spectroscopy provides the definitive structural blueprint, IR spectroscopy offers a rapid and reliable fingerprint of the molecule's functional groups for quality control, and Mass Spectrometry confirms the molecular weight and provides crucial data on fragmentation for purity and stability assessments. Together, these techniques form a self-validating system, ensuring that every facet of the molecule's identity and quality is rigorously examined. This comprehensive analytical strategy is fundamental to the development of safe, effective, and reliable pharmaceutical products.
References
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Available from: [Link]
-
Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. Available from: [Link]
-
Kelly, J., et al. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry. Available from: [Link]
-
A Comprehensive Guide to FTIR Analysis. Agilent. Available from: [Link]
-
The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (2025). Specac Ltd. Available from: [Link]
-
Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. (2025). SK pharmteco. Available from: [Link]
-
Khan, M., et al. (2021). Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. ResearchGate. Available from: [Link]
-
Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). (2022). Cresco Online. Available from: [Link]
-
How Mass Spectrometry enhances GMP quality control with LC‑MS. (2025). AMSbiopharma. Available from: [Link]
-
Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025). Coriolis Pharma. Available from: [Link]
-
Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. Available from: [Link]
-
Experiment 6 Iodination of Salicylamide. Edubirdie. Available from: [Link]
-
Soubias, M., et al. (2017). Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI. Available from: [Link]
-
Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. (2025). ACS Publications. Available from: [Link]
-
Fritz, G. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Available from: [Link]
-
NMR spectrometry analysis for drug discovery and development. (2022). News-Medical.Net. Available from: [Link]
-
Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica. Available from: [Link]
-
Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. PubMed. Available from: [Link]
-
Mandal, K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's C. M. College. Available from: [Link]
-
FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. (2020). R Discovery. Available from: [Link]
-
Gupta, S., Pathak, B., & Ravi, R. (2024). Mass spectrum of intermediates salicylamide (m/z identification 135)... ResearchGate. Available from: [Link]
-
MS/MS fragmentation patterns. (A) MS/MS fragmentation pattern of acetylsalicylic acid (ASA). (B) MS/MS fragmentation pattern of salicylic acid (SA). (C) MS/MS fragmentation pattern of hydrochlorothiazide (HCTZ). ResearchGate. Available from: [Link]
-
mass spectrometry - Amide fragmentation of salicylamide. (2020). Chemistry Stack Exchange. Available from: [Link]
-
Interpret both the IR and H NMR data for the iodination of salicylamide. (2018). Chegg. Available from: [Link]
-
Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. ResearchGate. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available from: [Link]
-
Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. (2025). ManTech Publications. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. news-medical.net [news-medical.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. agilent.com [agilent.com]
- 11. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 12. cmro.in [cmro.in]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. skpharmteco.com [skpharmteco.com]
- 16. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma [coriolis-pharma.com]
- 17. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Renaissance of Salicylanilides: Engineering Novel Scaffolds for Multi-Target Drug Discovery
Executive Summary
Historically relegated to the domain of veterinary and human anthelmintics (e.g., niclosamide, closantel), the salicylanilide scaffold has experienced a renaissance in modern drug discovery. Characterized by a salicylic acid moiety linked to an aniline ring via an amide bond, this privileged structure exhibits profound pleiotropic effects. By rationally modifying the core pharmacophore, researchers are overcoming historical liabilities—such as genotoxicity and poor bioavailability—to unlock potent antibacterial, antifungal, and anticancer therapeutics. This technical whitepaper explores the mechanistic causality, rational design principles, and validated experimental workflows driving the next generation of salicylanilide drug discovery.
Mechanistic Paradigms: Causality in Multi-Target Efficacy
The pharmacological versatility of salicylanilides stems from their ability to modulate fundamental cellular bioenergetics and critical signaling cascades. Understanding why these molecules exert their effects is paramount for rational drug design.
Antimicrobial Action: PMF Dissipation and TCS Inhibition
In Gram-negative bacteria, multidrug resistance is largely driven by active efflux pumps, such as the TolC complex. Salicylanilides act as protonophores, crossing the bacterial outer membrane and uncoupling the electron transport chain. This action dissipates the proton motive force (PMF)—the exact energy gradient required by TolC to expel antibiotics. By collapsing the PMF, salicylanilides inhibit efflux, trapping co-administered antibiotics inside the cell and restoring their efficacy (1)[1].
Conversely, in Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), specific halogenated salicylanilides inhibit the Two-Component Regulatory Systems (TCS) (e.g., KinA/Spo0F). Because homologous TCS proteins are absent in higher eukaryotes, this mechanism provides a highly selective antibacterial target independent of oxidative uncoupling (2)[2].
Anticancer Action: Kinase Modulation and Apoptosis
In oncology, salicylanilides dismantle therapy-resistant tumor phenotypes by interfering with vital signaling pathways (Wnt/β-catenin, STAT3, NF-κB). For example, novel 5-(2′,4′-difluorophenyl)-salicylanilide derivatives (such as LCC-09) have been engineered to specifically target dopamine receptor D4 (DRD4). By deregulating the DRD4/Akt/mTOR signaling axis, these scaffolds suppress the stemness and neurosphere formation of glioblastoma cells, triggering apoptosis through the downregulation of anti-apoptotic proteins like BCL2 and MCL1 (3)[3].
Multi-target mechanisms of salicylanilides in bacteria and cancer cells.
Rational Scaffold Design: Overcoming Toxicity
A critical bottleneck in repurposing first-generation salicylanilides (like niclosamide) is the inherent genotoxicity of the 4'-nitro group on the aniline ring. In biological systems, nitroreductases convert this group into highly reactive nitroso and hydroxylamine intermediates, which subsequently form toxic DNA adducts.
The Solution: Rational bioisosteric replacement. By substituting the mutagenic nitro group with strongly electron-withdrawing, highly lipophilic groups—such as trifluoromethyl (-CF₃) or pentafluorosulfanyl (-SF₅)—researchers eliminate the mutagenic liability while preserving the necessary acidity of the phenolic hydroxyl group. This structural tuning not only abolishes genotoxicity but significantly enhances the scaffold's membrane permeability and binding affinity to targets like STAT3, yielding superior anticancer and antifungal profiles (4)[4].
Synthetic Methodology: Microwave-Assisted Amidation
Traditional syntheses of salicylanilides often require harsh conditions or the isolation of unstable acyl chloride intermediates. To optimize yield and reproducibility, modern protocols utilize microwave-assisted direct amidation.
Causality of Reagents: Phosphorus trichloride (PCl₃) is employed as an in situ activating agent. It rapidly converts the salicylic acid into an acyl chloride intermediate within the closed microwave system, immediately reacting with the aniline derivative. This prevents the hydrolysis of the intermediate, driving the reaction to completion in minutes rather than hours (5)[5].
Step-by-Step Synthesis Protocol
-
Preparation: In a microwaveable vial, combine substituted 2-hydroxybenzoic acid (1.0 mmol) and the appropriate substituted aniline (1.0–2.0 mmol) in 5–10 mL of anhydrous toluene.
-
Activation: Carefully add PCl₃ (0.5–1.0 mmol) dropwise to the mixture under an inert atmosphere.
-
Irradiation: Seal the vessel and heat in a microwave reactor at 150 °C for exactly 10 minutes. Note: Strict adherence to the 10-minute limit prevents thermal degradation of the aniline.
-
Quenching & Extraction: Cool to room temperature, dilute with dichloromethane (DCM), and wash with saturated aqueous NaHCO₃ to neutralize residual acid.
-
Purification: Concentrate the organic layer and purify the crude product via silica gel column chromatography to afford the pure salicylanilide derivative (Typical yields >85%).
Microwave-assisted direct amidation workflow for salicylanilide synthesis.
Experimental Validation: Self-Validating Assays
To ensure scientific integrity, biological evaluation of novel scaffolds must utilize self-validating assay systems featuring internal controls that confirm the dynamic range and mechanistic specificity of the compound.
In Vitro Anticancer MTT Assay Protocol
Objective: Determine the IC₅₀ of novel salicylanilides against target cancer cell lines (e.g., Esophageal Adenocarcinoma or Glioblastoma).
-
Causality of Control: Gefitinib (an EGFR inhibitor) is used as a positive control to establish a baseline for cytotoxicity, ensuring the cells are viable and responsive to kinase inhibition.
-
Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10³ cells/well in appropriate media. Incubate for 24 h at 37 °C in 5% CO₂.
-
Treatment: Treat cells with serial dilutions of the salicylanilide derivative (0.1 µM to 50 µM), using DMSO as a vehicle control (final DMSO concentration <0.5% to prevent solvent toxicity).
-
Incubation: Incubate for 48–72 hours.
-
Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The viable cells reduce the tetrazolium dye to insoluble formazan via mitochondrial reductase activity—a direct measure of metabolic viability.
-
Solubilization: Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.
Efflux Pump Inhibition Assay (Mechanistic Validation)
To validate that Gram-negative synergy is caused by TolC blockade:
-
Protocol: Treat E. coli cells with the salicylanilide and Hoechst 33342 (a fluorescent substrate of TolC).
-
Validation: Because Hoechst 33342 fluoresces strongly only when bound to nucleic acids inside the cell, an accumulation of fluorescence directly proves that the salicylanilide successfully inhibited the efflux pump (1)[1].
Quantitative Structure-Activity Relationship (QSAR) Summary
The following table summarizes the quantitative efficacy of various rationally designed salicylanilide scaffolds against their primary therapeutic targets.
| Scaffold / Derivative | Structural Modification | Primary Target / Indication | Efficacy Metric (IC₅₀ / MIC) |
| Niclosamide (Parent) | 4'-NO₂ | Broad-spectrum (Mitochondria) | 1.0 - 5.0 µM |
| Derivative 3a | 4'-CF₃ (Nitro replacement) | Esophageal Adenocarcinoma | 0.8 - 1.0 µM |
| LCC-09 | 2',4'-difluorophenyl | Glioblastoma (DRD4/Akt/mTOR) | < 2.0 µM |
| Closantel analogs | 5-chloro salicyloyl | S. aureus (TCS Inhibition) | 1.0 - 4.0 µg/mL |
Conclusion
The exploration of novel salicylanilide scaffolds represents a triumph of rational drug design. By mapping the precise mechanisms of action—from PMF dissipation in resistant bacteria to kinase modulation in aggressive tumors—and utilizing advanced synthetic methodologies like microwave-assisted amidation, researchers have successfully decoupled the scaffold's historical toxicity from its potent efficacy. As structural tuning continues, salicylanilides are poised to transition from repurposed anthelmintics to frontline, multi-target therapeutics.
References
-
Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections Source: PMC (National Institutes of Health) URL:[Link]
-
Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives Source: PMC (National Institutes of Health) URL:[Link]
-
A Novel Multi-Target Small Molecule, LCC-09, Inhibits Stemness and Therapy-Resistant Phenotypes of Glioblastoma Cells by Increasing miR-34a and Deregulating the DRD4/Akt/mTOR Signaling Axis Source: PMC (National Institutes of Health) URL:[Link]
-
Substituted Salicylanilides as Inhibitors of Two-Component Regulatory Systems in Bacteria Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
Sources
- 1. Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Synthesis Protocol: 5-chloro-N-ethyl-2-hydroxybenzamide
Abstract
This comprehensive guide provides detailed protocols for the synthesis of 5-chloro-N-ethyl-2-hydroxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug development. The document outlines two robust and widely applicable synthetic methodologies: the activation of 5-chlorosalicylic acid via an acyl chloride intermediate and a direct amide coupling facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a thorough understanding of the reaction mechanisms, practical experimental procedures, and safety considerations.
Introduction
Substituted benzamides are a significant class of organic compounds that are prevalent in a wide array of pharmaceuticals and biologically active molecules.[1][2] The amide functional group is a cornerstone of many therapeutic agents, contributing to their pharmacological profiles through its unique chemical and structural properties.[1] 5-chloro-N-ethyl-2-hydroxybenzamide, a derivative of salicylic acid, incorporates key structural motifs—a chlorinated benzene ring, a hydroxyl group, and an N-ethyl amide—that make it an interesting candidate for further chemical exploration and biological screening. While this specific compound is not extensively documented in the public domain, its structural analogs have been investigated for various therapeutic applications, including antiviral properties.[2]
This guide provides two reliable and well-established methods for the synthesis of 5-chloro-N-ethyl-2-hydroxybenzamide, starting from the readily available 5-chlorosalicylic acid and ethylamine. The choice between the two protocols will depend on the availability of reagents, desired reaction conditions, and the scale of the synthesis.
Reaction Mechanism and Scientific Rationale
The synthesis of 5-chloro-N-ethyl-2-hydroxybenzamide involves the formation of an amide bond between a carboxylic acid (5-chlorosalicylic acid) and an amine (ethylamine). The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to a non-productive acid-base reaction, forming a stable ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid's carbonyl group must be activated to enhance its electrophilicity, making it susceptible to nucleophilic attack by the amine.
Method A: Acyl Chloride Formation and Subsequent Amination
This classic and robust two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride.[3]
-
Step 1: Acyl Chloride Formation: 5-chlorosalicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The lone pair of electrons on the oxygen of the hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is then eliminated, and subsequent rearrangement and loss of sulfur dioxide and a proton lead to the formation of the highly reactive 5-chloro-2-hydroxybenzoyl chloride.
-
Step 2: Nucleophilic Acyl Substitution: The resulting acyl chloride is then treated with ethylamine. The nitrogen atom of ethylamine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride.[5][6] This addition step forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A second equivalent of ethylamine acts as a base to deprotonate the nitrogen, yielding the final product, 5-chloro-N-ethyl-2-hydroxybenzamide, and ethylammonium chloride.[6]
Method B: Direct Amide Coupling using EDC
Modern amide synthesis often employs coupling reagents to facilitate the direct reaction between a carboxylic acid and an amine under milder conditions.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for this purpose.
The mechanism involves the activation of the carboxylic acid by EDC. The carboxylic acid adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[3][4] This intermediate is highly susceptible to nucleophilic attack. The ethylamine then attacks the carbonyl carbon of the O-acylisourea, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to form the desired amide and a urea byproduct, which is typically soluble in aqueous media and can be easily removed during workup.[4]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Chlorosalicylic acid | ≥98% | Commercially Available |
| Ethylamine (70% in H₂O or 2.0 M in THF/MeOH) | Commercially Available | |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Commercially Available |
Method A: Synthesis via Acyl Chloride Intermediate
This protocol is a two-step process.
Step 1: Synthesis of 5-chloro-2-hydroxybenzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (or under an inert atmosphere of nitrogen or argon), add 5-chlorosalicylic acid (1.0 eq).
-
Add anhydrous toluene or dichloromethane as the solvent.
-
Carefully add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to ensure all excess SOCl₂ is removed. Co-evaporation with anhydrous toluene can aid in this process.
-
The crude 5-chloro-2-hydroxybenzoyl chloride is typically a solid or oil and can be used in the next step without further purification.
Step 2: Synthesis of 5-chloro-N-ethyl-2-hydroxybenzamide
-
Dissolve the crude 5-chloro-2-hydroxybenzoyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethylamine (2.2 eq) in the same anhydrous solvent. If using an aqueous solution of ethylamine, a biphasic system with a base like pyridine or an aqueous base can be employed, though this may affect yield and purity.
-
Add the ethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 5-chloro-N-ethyl-2-hydroxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Method B: Direct Amide Coupling using EDC
This protocol is a one-pot synthesis.
-
To a round-bottom flask under an inert atmosphere, add 5-chlorosalicylic acid (1.0 eq) and dissolve it in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add ethylamine (1.2 eq) to the solution. If using a salt form of ethylamine (e.g., ethylamine hydrochloride), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography as described in Method A.
Visualization of Synthetic Workflow
Caption: Synthetic routes to 5-chloro-N-ethyl-2-hydroxybenzamide.
References
-
Antonella Piscopio, A. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerOpen. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Sabnis, R. W. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ResearchGate. Available at: [Link]
-
Olar, R. et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-CHLORO-2-HYDROXY-N-PHENYLBENZAMIDE DERIVATIVES. Farmacia. Available at: [Link]
-
Olar, R. et al. (2015). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). 5-chloro-n-ethyl-2-hydroxy-3-methylbenzamide (C10H12ClNO2). Available at: [Link]
-
Stenutz. (n.d.). 5-chloro-N-ethyl-2-hydroxy-3-methylbenzamide. Available at: [Link]
-
Roman, G. (2023, May 26). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Available at: [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | 6626-92-2 [smolecule.com]
- 3. Lab Reporter [fishersci.se]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
Comprehensive Analytical Characterization of 5-Chloro-N-ethyl-2-hydroxybenzamide: Protocols for Structural Elucidation and Purity Assessment
5-Chloro-N-ethyl-2-hydroxybenzamide (a halogenated salicylamide derivative) is a critical structural motif found in various pharmaceutical intermediates, anthelmintics, and antipsychotic analogs. Rigorous analytical characterization of this compound requires a multi-modal approach to confirm its regiochemistry, functional group integrity, isotopic distribution, and chemical stability.
This guide outlines an orthogonal, self-validating analytical strategy. Rather than merely listing parameters, it details the physicochemical causality behind each method—ensuring that researchers can adapt these principles to similar benzamide derivatives.
Orthogonal analytical workflow for the comprehensive characterization of the API.
Structural Elucidation via NMR Spectroscopy
The Causality of Solvent and Shift Dynamics
The defining structural feature of salicylamides is the Resonance Assisted Hydrogen Bonding (RAHB) between the phenolic hydroxyl group (C2-OH) and the amide carbonyl oxygen [1]. This strong intramolecular interaction deshields the hydroxyl proton, shifting its resonance significantly downfield (often >12.0 ppm). To preserve and observe this interaction without rapid proton exchange, aprotic solvents like DMSO-d6 or CDCl3 are strictly required [2].
Step-by-Step Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
-
Instrument Parameters: Acquire spectra on a 400 MHz (or higher) NMR spectrometer at 298 K.
-
1H NMR: 16 scans, 2-second relaxation delay, 30° pulse angle.
-
13C NMR: 256–512 scans, proton-decoupled, 2-second relaxation delay.
-
-
Self-Validation (COSY/HMBC): Run a 2D HMBC experiment to validate the regiochemistry of the chlorine atom. The C5 carbon will show long-range coupling to the H3 and H6 protons, confirming the 1,2,5-substitution pattern relative to the amide.
Quantitative Data: Expected NMR Assignments
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Diagnostic Rationale |
| 1H | C2-OH | ~12.5 | Singlet (s) | - | Extreme downfield shift due to RAHB. |
| 1H | N-H | ~8.8 | Broad Triplet (br t) | ~5.5 | Couples with the adjacent CH2 of the ethyl group. |
| 1H | C6-H | ~7.9 | Doublet (d) | 2.5 | Meta-coupling to H4; deshielded by adjacent amide. |
| 1H | C4-H | ~7.4 | Doublet of Doublets (dd) | 8.8, 2.5 | Ortho-coupling to H3, meta-coupling to H6. |
| 1H | C3-H | ~6.9 | Doublet (d) | 8.8 | Ortho-coupling to H4. |
| 1H | Ethyl-CH2 | ~3.3 | Quintet/Multiplet (m) | 7.2, 5.5 | Splits via CH3 and NH protons. |
| 1H | Ethyl-CH3 | ~1.1 | Triplet (t) | 7.2 | Splits via adjacent CH2. |
Functional Group Verification via FT-IR
The Causality of Vibrational Shifts
In standard amides, the Amide I band (C=O stretch) typically appears between 1650–1690 cm⁻¹. However, the RAHB effect in 5-chloro-N-ethyl-2-hydroxybenzamide weakens the C=O double bond character, shifting the Amide I band to lower wavenumbers (~1630 cm⁻¹) [1]. The presence of the aryl chloride is confirmed by a distinct C-Cl stretching vibration in the fingerprint region.
Step-by-Step Protocol: ATR-FTIR
-
Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place ~2 mg of the solid crystalline sample directly onto the crystal.
-
Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample, preventing signal attenuation.
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
Key Diagnostic Bands:
-
~3200–2800 cm⁻¹: Broadened O-H and N-H stretches (overlapping with aliphatic C-H stretches).
-
~1630 cm⁻¹: Amide I (C=O stretch, red-shifted due to H-bonding).
-
~1590 cm⁻¹: Amide II (N-H bending mixed with C-N stretching).
-
~750–800 cm⁻¹: Aryl C-Cl stretch.
Isotopic Mass Confirmation via LC-ESI-MS/MS
The Causality of Isotopic Signatures
Mass spectrometry provides a self-validating mechanism for halogenated compounds. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. Therefore, the intact molecular ion must display a characteristic isotopic envelope (M and M+2 peaks separated by 2 Da, with relative intensities of 100% and ~33%).
Step-by-Step Protocol: LC-MS/MS
-
Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid (to promote ionization).
-
Ionization: Infuse the sample into an Electrospray Ionization (ESI) source operated in positive ion mode.
-
Fragmentation (MS/MS): Isolate the [M+H]⁺ precursor ion and apply a Collision Energy (CE) of 20–25 eV using Argon as the collision gas.
Quantitative Data: MS/MS Fragmentation
| Ion Type | m/z (³⁵Cl isotope) | Relative Abundance | Structural Assignment |
| [M+H]⁺ | 200.047 | 100% | Intact protonated molecule. |
| [M+2+H]⁺ | 202.044 | ~33% | Intact molecule containing ³⁷Cl. |
| Fragment 1 | 155.000 | High | Loss of ethylamine (45 Da); yields 5-chloro-salicylium ion. |
| Fragment 2 | 127.000 | Medium | Subsequent loss of CO (28 Da) from Fragment 1. |
Purity and Stability-Indicating HPLC-UV
The Causality of Chromatographic Conditions
Salicylamides possess a weakly acidic phenolic hydroxyl group with a pKa of approximately 8.2 [3]. If the mobile phase pH is near this pKa, the molecule will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times on silica-based C18 columns. To ensure the analyte remains fully protonated (neutral) and partitions cleanly into the stationary phase, the mobile phase must be buffered to at least two pH units below the pKa (e.g., pH 3.5) [3].
Step-by-Step Protocol: Stability-Indicating Method
-
System Setup: Equip the HPLC with a Diode Array Detector (DAD) and a C18 column (250 mm × 4.6 mm, 5 µm). Set column temperature to 30°C.
-
Mobile Phase Preparation:
-
Channel A: 20 mM Potassium Dihydrogen Phosphate buffer, adjusted to pH 3.5 with dilute phosphoric acid.
-
Channel B: 100% HPLC-grade Acetonitrile.
-
-
Gradient Elution: Run at 1.0 mL/min. Start at 20% B for 2 min, ramp to 80% B over 8 min, hold at 80% B for 5 min, and re-equilibrate.
-
Detection: Monitor at 235 nm (primary absorbance) and 302 nm (secondary absorbance characteristic of the conjugated salicylamide chromophore).
-
Self-Validation (System Suitability): Inject a resolution mixture containing the API and 5-chlorosalicylic acid (its primary hydrolytic degradant). The resolution factor (Rs) must be ≥ 2.0.
Forced degradation pathways demonstrating the stability-indicating capacity of the HPLC method.
Quantitative Data: Forced Degradation Matrix
| Stress Condition | Reagents / Environment | Exposure Time | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 80°C | 2–4 hours | Cleavage of the amide bond yielding 5-chlorosalicylic acid. |
| Base Hydrolysis | 0.1 N NaOH at 80°C | 2–4 hours | Accelerated amide hydrolysis; phenolate formation increases solubility. |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | Oxidation of the phenolic ring to quinone-like structures. |
| Thermal | Solid state at 105°C | 48 hours | Minimal degradation expected; compound is generally thermally stable. |
| Photolytic | UV Light (254 nm) | 24 hours | Potential dehalogenation (loss of Cl radical) or photo-oxidation. |
References
-
Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2004). "FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide." Acta Pharmaceutica.[Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2017). "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules.[Link]
Sources
mass spectrometry fragmentation pattern of 5-chloro-N-ethyl-2-hydroxybenzamide
An Application Note on the Mass Spectrometric Analysis and Fragmentation Pattern of 5-chloro-N-ethyl-2-hydroxybenzamide
Abstract
This technical guide provides a detailed examination of the mass spectrometric behavior of 5-chloro-N-ethyl-2-hydroxybenzamide, a compound of interest in pharmaceutical and chemical research. We explore its predictable fragmentation patterns under both soft (Electrospray Ionization, ESI) and hard (Electron Ionization, EI) ionization techniques. This document outlines optimized protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The elucidated fragmentation pathways, supported by structural diagrams and established principles, serve as a foundational reference for researchers engaged in the identification, characterization, and quantification of this and structurally related benzamide derivatives.
Introduction
5-chloro-N-ethyl-2-hydroxybenzamide belongs to the benzamide class of compounds, which are scaffolds of significant importance in drug discovery and development. The presence of a phenolic hydroxyl group, a secondary amide linkage, and a halogenated aromatic ring imparts specific physicochemical properties that dictate its behavior in analytical systems. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules due to its high sensitivity and specificity.[1][2] Understanding the fragmentation pattern is critical for developing robust analytical methods, identifying metabolites, and characterizing impurities. This guide explains the causal links between the molecule's structure and its fragmentation under different ionization conditions, providing field-proven protocols for its analysis.
Chemical Structure and Properties
-
IUPAC Name: 5-chloro-N-ethyl-2-hydroxybenzamide
-
Molecular Formula: C₉H₁₀ClNO₂
-
Monoisotopic Mass: 199.0349 Da
-
Average Molecular Weight: 200.63 g/mol
-
Key Structural Features:
-
Phenolic Hydroxyl Group: Acidic proton, prime site for deprotonation in negative ion mode ESI.
-
N-ethyl Amide Group: Site for protonation in positive ion mode ESI and characteristic alpha-cleavage.
-
Chlorinated Benzene Ring: Provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of ~3:1), aiding in peak identification.
-
Ionization Behavior and Rationale
The choice of ionization technique is paramount for successful analysis. The bifunctional nature of 5-chloro-N-ethyl-2-hydroxybenzamide allows for flexibility in method development.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing thermally labile and polar molecules, typically yielding an intact molecular ion or pseudomolecular ion ([M+H]⁺ or [M-H]⁻).[3]
-
Negative Ion Mode (ESI-): Highly recommended. The acidic phenolic proton is readily abstracted, leading to the formation of a stable [M-H]⁻ ion at m/z 198/200. This mode often provides the highest sensitivity for phenolic compounds.[4][5]
-
Positive Ion Mode (ESI+): Feasible. Protonation can occur on the amide nitrogen or carbonyl oxygen, forming the [M+H]⁺ ion at m/z 200/202. While potentially less sensitive than negative mode, it can yield complementary fragmentation data.[4]
-
-
Electron Ionization (EI): This hard ionization technique is used in conjunction with Gas Chromatography (GC-MS) and requires the analyte to be volatile and thermally stable.[6][7] EI imparts significant energy, resulting in extensive and reproducible fragmentation that creates a unique "fingerprint" mass spectrum, which is excellent for library matching and structural confirmation.[8][9]
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of 5-chloro-N-ethyl-2-hydroxybenzamide is directed by its functional groups. The following sections detail the most probable fragmentation routes.
ESI-MS/MS Fragmentation
A. Positive Ion Mode ([M+H]⁺ → m/z 200/202)
The protonated molecule primarily fragments around the amide linkage, which is the most labile site.
-
Loss of Ethylamine: The most diagnostic fragmentation is the cleavage of the amide C-N bond, leading to the neutral loss of ethylamine (45 Da). This produces the highly stable 5-chloro-2-hydroxybenzoyl acylium ion.
-
Loss of Ethene: A common rearrangement for N-ethyl groups involves the loss of a neutral ethene molecule (28 Da).
-
Loss of Water: The proximity of the protonated amide and the ortho-hydroxyl group can facilitate the loss of a water molecule (18 Da).
Caption: Predicted ESI fragmentation pathway in positive ion mode.
B. Negative Ion Mode ([M-H]⁻ → m/z 198/200)
Fragmentation of the deprotonated molecule is typically less extensive and may require higher collision energy.
-
Loss of CO: The phenoxide ion can induce the loss of carbon monoxide (28 Da) from the amide group.
-
Loss of Ethene: Similar to the positive mode, a rearrangement can lead to the loss of ethene (28 Da), forming the 5-chloro-2-hydroxybenzamide anion.
Electron Ionization (EI) Fragmentation
The 70 eV electron beam in an EI source induces complex fragmentation cascades, providing rich structural detail.
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom, resulting in the loss of a methyl radical (•CH₃, 15 Da). This forms a stable, even-electron iminium cation.
-
Amide Bond Cleavage: Cleavage of the C-N bond is also highly probable, generating the 5-chloro-2-hydroxybenzoyl cation, which is often a very abundant peak.
-
Benzoyl Ion Fragmentation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO, 28 Da).
-
Isotopic Pattern: All chlorine-containing fragments will exhibit the characteristic 3:1 isotopic pattern for m/z and m/z+2.
Caption: Primary Electron Ionization (EI) fragmentation pathways.
Summary of Predicted Fragments
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Name |
| ESI (+) / EI | 200/202 (ESI), 199/201 (EI) | 155/157 | C₂H₅N (ESI), •C₂H₄N (EI) | 5-chloro-2-hydroxybenzoyl ion |
| ESI (+) | 200/202 | 172/174 | C₂H₄ | [M+H - Ethene]⁺ |
| EI | 199/201 | 184/186 | •CH₃ | [M - Methyl]⁺ |
| EI | 155/157 | 127/129 | CO | 4-chlorophenol radical cation |
| ESI (-) | 198/200 | 170/172 | CO or C₂H₄ | [M-H - CO]⁻ or [M-H - Ethene]⁻ |
Experimental Protocols
These protocols are designed to be self-validating, incorporating standard quality control measures.
General Sample Preparation
Rationale: To ensure the sample is free of interfering matrices and is in a solvent compatible with the MS inlet system.
-
Stock Solution: Accurately weigh ~1 mg of 5-chloro-N-ethyl-2-hydroxybenzamide standard and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution using the initial mobile phase composition (for LC-MS) or a volatile solvent like methanol (for direct infusion) to achieve a final concentration in the range of 10-1000 ng/mL.
-
Quality Control: Prepare a solvent blank (mobile phase or dilution solvent) and inject it periodically to monitor for system contamination and carryover.
Protocol 1: LC-MS/MS Analysis (ESI)
Rationale: This method provides chromatographic separation to resolve the analyte from other components, coupled with sensitive and specific detection by tandem mass spectrometry.
Caption: General experimental workflow for LC-MS/MS analysis.
Instrumentation & Conditions:
-
LC System: UHPLC system with a binary pump and autosampler.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) or Water + 5 mM Ammonium Acetate (for ESI-).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for ESI+) or Acetonitrile (for ESI-).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 2-5 µL.
-
MS System: Triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350 °C.
-
Collision Gas: Argon.
-
MS/MS Transitions (MRM):
-
Positive Mode: m/z 200 → 155 (Quantitative); 200 → 172 (Qualitative).
-
Negative Mode: m/z 198 → 170 (Quantitative).
-
Note: Optimize collision energy for each transition (typically 10-30 eV).
-
Protocol 2: GC-MS Analysis (EI)
Rationale: Provides orthogonal separation and a standardized fragmentation pattern for library confirmation. The phenolic hydroxyl may require derivatization (e.g., silylation) to improve volatility and peak shape.
Instrumentation & Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS System: Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
Conclusion
The mass spectrometric fragmentation of 5-chloro-N-ethyl-2-hydroxybenzamide is predictable and highly informative. In ESI mode, the cleavage of the amide bond to form the m/z 155/157 acylium ion is the most characteristic pathway in positive mode, while the deprotonated molecular ion is the most prominent feature in negative mode. Under EI conditions, the molecule produces a rich fingerprint spectrum dominated by alpha-cleavage and amide bond scission. The protocols and fragmentation schemes detailed in this guide provide a robust framework for the reliable identification and characterization of this compound, serving as a valuable resource for researchers in analytical chemistry and drug development.
References
-
Ryan, D., & Robards, K. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-537. [Link]
-
Määttä-Riihinen, K. R., Kamal-Eldin, A., & Törrönen, A. R. (2004). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 52(20), 6178-6186. [Link]
-
de Souza, L. K., et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. [Link]
-
Abdel-Hamid, H., et al. (2021). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 26(11), 3236. [Link]
-
Chemistry LibreTexts (2023). Interpreting Electron Ionization Mass Spectra. [Link]
-
Rao, M. L., & Savithramma, N. (2014). Isolation and identification of Phenolic compounds by HPLC and ESI-MS/MS from the leaves of Svensonia hyderobadensis (Walp) Moldenke. International Journal of Drug Development and Research, 6(1), 208-215. [Link]
-
Chromatography Online (2022). Electron Ionization for GC–MS. LCGC International. [Link]
-
JoVE (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]
-
University of Illinois (n.d.). Electron Ionization. School of Chemical Sciences. [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Colorado Boulder (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. [Link]
Sources
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: Preclinical Assay Development for 5-Chloro-N-ethyl-2-hydroxybenzamide
Executive Summary & Biological Rationale
Salicylamides are a privileged class of pharmacophores known for their pleiotropic effects in oncology and metabolic diseases. Niclosamide, a widely recognized salicylanilide, is a 1[1] and a potent mitochondrial uncoupler. However, its bulky, highly lipophilic anilide ring results in high cytotoxicity and poor systemic bioavailability, limiting its clinical translation[2].
5-chloro-N-ethyl-2-hydroxybenzamide represents a rational structural evolution. By replacing the complex anilide group with a compact, aliphatic N-ethyl moiety, the LogP is significantly reduced, theoretically improving drug-like properties while retaining the critical 5-chlorosalicylic acid core. This core is essential for both 3[3] and acting as a protonophore to uncouple oxidative phosphorylation (OXPHOS)[4].
This application note details the autonomous, self-validating in vitro assay cascade required to profile the dual mechanism of action of 5-chloro-N-ethyl-2-hydroxybenzamide.
Fig 1. Dual mechanism of action: STAT3 inhibition and mitochondrial uncoupling.
Multiparametric Assay Workflow
To prevent false positives caused by generalized cytotoxicity—a common artifact with uncouplers—the assay cascade must be structured sequentially.
Fig 2. Multiparametric in vitro assay workflow for salicylamide derivatives.
Protocol 1: STAT3 Transcriptional Antagonism (Dual-Luciferase)
Causality & Rationale
Because 5-chloro-N-ethyl-2-hydroxybenzamide is hypothesized to disrupt the SH2 domain of STAT3, preventing its dimerization and nuclear translocation, a functional readout of transcription is superior to simple binding assays. We utilize an IL-6 stimulated HeLa reporter line.
Self-Validating System
This protocol employs a Dual-Luciferase setup. The Firefly luciferase is driven by a STAT3-response element, while Renilla luciferase is driven by a constitutive CMV promoter. If the compound is merely toxic, both signals drop. If it is a true STAT3 inhibitor, only the Firefly signal decreases, normalizing out cell-number variations.
Step-by-Step Methodology
-
Cell Seeding: Seed HeLa STAT3-Luc cells at 1×104 cells/well in 100 µL of DMEM (10% FBS) in a solid white 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Starvation: Carefully aspirate media and replace with 90 µL of serum-free DMEM for 4 hours to reduce basal STAT3 phosphorylation.
-
Compound Pre-treatment: Prepare a 10X concentration series of 5-chloro-N-ethyl-2-hydroxybenzamide in serum-free DMEM (final assay concentrations: 0.1 µM to 50 µM, 0.5% DMSO). Add 10 µL/well. Incubate for 2 hours.
-
Stimulation: Add Recombinant Human IL-6 to a final concentration of 50 ng/mL. Incubate for exactly 6 hours.
-
Lysis & Firefly Read: Add 50 µL of Dual-Glo® Luciferase Reagent per well. Incubate for 10 minutes at room temperature. Read luminescence (Target Signal).
-
Quench & Renilla Read: Add 50 µL of Dual-Glo® Stop & Glo® Reagent to quench Firefly and activate Renilla. Incubate for 10 minutes. Read luminescence (Normalization Signal).
-
Data Analysis: Calculate the ratio of Firefly/Renilla. Determine the IC₅₀ using a 4-parameter logistic non-linear regression.
Protocol 2: Mitochondrial Uncoupling Profiling (Seahorse XF)
Causality & Rationale
Salicylamides possess a weakly acidic hydroxyl group and a lipophilic ring, allowing them to shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase[4]. To differentiate true uncoupling from electron transport chain (ETC) toxicity, we measure the Oxygen Consumption Rate (OCR) dynamically.
Self-Validating System
The sequential injection of inhibitors creates an internal standard curve. A true uncoupler will spike the OCR immediately upon injection (mimicking FCCP), but the subsequent injection of Rotenone/Antimycin A must still drop the OCR to near-zero. This proves the increased oxygen consumption was strictly mitochondrial, validating the compound's mechanism.
Step-by-Step Methodology
-
Plate Preparation: Seed A549 cells at 2×104 cells/well in a Seahorse XF96 cell culture microplate. Incubate overnight.
-
Sensor Hydration: Hydrate the XF96 sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
Media Exchange: Wash cells twice with XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Leave 175 µL of media per well. Incubate for 1 hour in a non-CO₂ incubator.
-
Port Loading: Load the sensor cartridge ports as follows:
-
Port A: Oligomycin (Final well conc: 1.5 µM) - Blocks ATP synthase.
-
Port B: 5-chloro-N-ethyl-2-hydroxybenzamide (Final conc: 1, 5, 10 µM) - Test Uncoupling.
-
Port C: FCCP (Final conc: 0.5 µM) - Positive control uncoupler.
-
Port D: Rotenone/Antimycin A (Final conc: 0.5 µM) - Shuts down ETC.
-
-
Assay Execution: Run the standard Mito Stress Test on the Seahorse XF96 Analyzer.
-
Analysis: Calculate "Proton Leak" (OCR after Oligomycin minus OCR after Rot/AA) and "Maximal Respiration" shifts induced by the compound injection at Port B.
Quantitative Data Presentation
The table below summarizes the expected pharmacological profile of 5-chloro-N-ethyl-2-hydroxybenzamide compared to established controls, ensuring strict assay quality (Z'-Factor > 0.5).
| Compound | STAT3 IC₅₀ (µM) | Max Uncoupling (OCR % Baseline) | Cytotoxicity CC₅₀ (µM) | Assay Z'-Factor |
| 5-chloro-N-ethyl-2-hydroxybenzamide | 2.4 ± 0.3 | 210% | > 100 | 0.72 |
| Niclosamide (Salicylanilide Control) | 0.7 ± 0.1 | 350% | 4.7 | 0.75 |
| Stattic (STAT3 Control) | 5.1 ± 0.4 | 100% (No effect) | 12.5 | 0.68 |
| FCCP (Uncoupler Control) | N/A | 400% | N/A | 0.81 |
Note: Data represents idealized validation metrics demonstrating the N-ethyl substitution's ability to drastically reduce cytotoxicity (CC₅₀ > 100 µM) while maintaining moderate on-target efficacy.
References
-
Ren X, et al. "1." ACS Medicinal Chemistry Letters (2010).
-
Senkowski W, et al. "4." MDPI - Molecules (2023).
-
Stevens AM, et al. "3." Blood (American Society of Hematology) (2022).
-
Li R, et al. "2." European Journal of Medicinal Chemistry / PMC (2022).
Sources
cell-based assay protocol for testing salicylamide cytotoxicity
Topic: Cell-Based Assay Protocol for Testing Salicylamide Cytotoxicity
Introduction: A Modern Approach to Cytotoxicity Profiling of Salicylamide
Salicylamide, a non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic and antipyretic properties. Beyond these established uses, emerging research has demonstrated that salicylamide and its derivatives can induce cell cycle arrest and apoptosis in various cell lines, suggesting potential applications in oncology.[1] A critical step in evaluating the therapeutic potential or toxicological profile of any compound is to precisely quantify its effect on cell viability.
This application note provides a comprehensive guide for researchers to assess the cytotoxicity of salicylamide using robust, cell-based assays. We move beyond a simple recitation of steps to explain the underlying principles and critical decision points, ensuring that the generated data is both accurate and reproducible. This guide is designed to be a self-validating system, incorporating essential controls and optimization steps. We will detail two widely adopted and complementary protocols: the MTT assay, which measures metabolic activity, and the AlamarBlue (Resazurin) assay, a fluorescent indicator of cell health.
Part 1: The Foundational Principles of Cell Viability Assays
Understanding the mechanism of your chosen assay is paramount to correctly interpreting the results. Cytotoxicity is not a single event but a cascade of cellular changes. The assays described here measure different hallmarks of this process.
-
Metabolic Activity as a Surrogate for Viability (MTT & AlamarBlue): Healthy, proliferating cells maintain a high rate of metabolic activity. Assays that measure this activity provide a powerful proxy for cell viability.
-
The MTT Assay is a classic colorimetric method based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[2][3][4] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[5]
-
The AlamarBlue (Resazurin) Assay functions similarly but offers the advantages of being a "no-wash," homogeneous assay with higher sensitivity.[6] The active ingredient, resazurin, is a cell-permeable, non-fluorescent blue dye. In viable cells, the reducing environment of the cytosol converts resazurin into the highly fluorescent pink compound, resorufin.[6] This conversion can be measured using either a fluorometer or a spectrophotometer.
-
-
Membrane Integrity as a Marker of Cell Death (LDH Assay): As a complementary approach, one can measure the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis. The Lactate Dehydrogenase (LDH) assay quantifies the activity of this stable cytosolic enzyme, which is released into the cell culture medium upon cell lysis.[7][8] An increase in LDH activity in the supernatant directly correlates with the number of dead or membrane-compromised cells.
Part 2: Experimental Design - The Blueprint for Success
A robust cytotoxicity experiment is built upon careful planning and optimization. Rushing this stage is a common source of irreproducible data.
Cell Line Selection: Context is Critical
The choice of cell line is arguably the most critical decision and should be guided by the research question.[9]
-
Relevance to Target Tissue: If investigating salicylamide's potential effects following oral administration, a gastrointestinal cell line like Caco-2 may be appropriate.[10] For general toxicity screening, established fibroblast lines such as L929 are often used.[11] For anti-cancer studies, the selection would be specific to the cancer type being investigated.[12]
-
Sensitivity: Different cell lines exhibit varying sensitivities to the same compound.[13] It may be necessary to screen several cell lines to identify a model with an appropriate response window.
Optimization of Seeding Density and Assay Duration
The goal is to ensure that cells are in the logarithmic (exponential) growth phase throughout the experiment.[14]
-
Over-confluency: If cells become over-confluent in the control wells, they may enter a state of reduced proliferation or spontaneous death, leading to a high background signal and an underestimation of the compound's cytotoxic effect.[14]
-
Low Cell Density: Too few cells will produce a signal that is too low to be accurately distinguished from the background, especially after treatment with a highly cytotoxic compound.[14]
Protocol for Optimizing Seeding Density:
-
Prepare a cell suspension and perform a cell count.
-
In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 100,000 cells per well).
-
Allow cells to grow for your intended experimental duration (e.g., 24, 48, 72 hours).
-
Perform your chosen viability assay (e.g., MTT or AlamarBlue).
-
Plot the absorbance/fluorescence signal against the number of cells seeded. The optimal seeding density will be the highest cell number that falls within the linear range of this curve.
Preparation of Salicylamide and Vehicle Controls
Salicylamide is sparingly soluble in water. A common practice is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then perform serial dilutions in cell culture medium.
Key Considerations:
-
DMSO Concentration: The final concentration of DMSO in the culture wells should be kept to a minimum (typically ≤ 0.5%) as it can be toxic to cells at higher concentrations.
-
Vehicle Control: It is essential to include a "vehicle control" in every experiment.[15] These are cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experimental wells. This allows you to distinguish the cytotoxic effect of salicylamide from any effect of the solvent itself.
Part 3: Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies.
Protocol 1: MTT Colorimetric Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[3]
Materials:
-
Selected cell line in logarithmic growth phase
-
Complete cell culture medium
-
Salicylamide
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Reagent (5 mg/mL in sterile PBS). Prepare this solution, filter-sterilize, and store protected from light at -20°C.[5]
-
Solubilization Solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at the pre-determined optimal density in 100 µL of complete medium per well. Leave perimeter wells filled with 200 µL of sterile PBS to minimize "edge effects" from evaporation.[14] Incubate overnight (18-24 hours) to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working solution of salicylamide concentrations by serial dilution from your stock solution into complete culture medium.
-
Cell Treatment: Carefully aspirate the medium from the wells and add 100 µL of the corresponding 2X salicylamide dilutions (and vehicle control) to each well. This brings the final volume to 100 µL and the compound concentration to 1X.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL).[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[15] Mix gently by pipetting or placing on an orbital shaker for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][16] A reference wavelength of >650 nm can be used to subtract background absorbance.
Protocol 2: AlamarBlue (Resazurin) Fluorometric Assay
This is a homogeneous assay that measures the reducing power of viable cells.[6]
Materials:
-
Materials for cell seeding and treatment are the same as in the MTT protocol.
-
AlamarBlue® Cell Viability Reagent
-
Microplate fluorometer or spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
AlamarBlue Addition: After the desired salicylamide incubation period, add AlamarBlue® reagent directly to each well in an amount equal to 10% of the culture volume (e.g., add 10 µL to 100 µL of medium).[6][17]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[6] Incubation time can be extended for cells with lower metabolic rates or for increased sensitivity.[6][18]
-
Measurement:
Part 4: Data Analysis and Interpretation
Raw absorbance or fluorescence values must be converted into a biologically meaningful metric, such as percent viability, to determine the compound's potency.
Calculating Percent Viability
For each concentration of salicylamide, the percent viability is calculated relative to the vehicle-treated control cells.
Formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
-
Absorbance_Sample: Reading from cells treated with salicylamide.
-
Absorbance_VehicleControl: Average reading from cells treated with the vehicle (e.g., DMSO) only. This represents 100% viability.
-
Absorbance_Blank: Average reading from wells containing medium and the assay reagent but no cells. This corrects for background signal.
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[19][20] In this context, it is the concentration of salicylamide that reduces cell viability by 50% compared to the control. A lower IC50 value indicates higher cytotoxic potency.[21]
Procedure:
-
Plot percent viability (Y-axis) against the log of the salicylamide concentration (X-axis).
-
Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve to the data.
-
The software will calculate the IC50 value from this curve.
Sample Data Presentation
All quantitative data should be summarized for clarity.
| Salicylamide (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.085 | 100.0% |
| 10 | 1.198 | 0.072 | 95.5% |
| 50 | 1.052 | 0.061 | 83.9% |
| 100 | 0.781 | 0.055 | 62.3% |
| 250 | 0.599 | 0.049 | 47.8% |
| 500 | 0.312 | 0.038 | 24.9% |
| 1000 | 0.155 | 0.025 | 12.4% |
| Blank | 0.050 | 0.005 | N/A |
Based on this hypothetical data, the IC50 would be calculated to be approximately 220 µM.
Part 5: Visualizing the Process
Diagrams provide an intuitive overview of complex workflows and pathways.
Caption: Hypothetical pathway of salicylamide-induced apoptosis.
Part 6: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; "Edge effect" in the plate; Bubbles in wells. [22] | Use a multichannel pipette for consistency; Do not use outer wells for experimental data, fill with PBS instead;[14] Ensure no bubbles are present before reading the plate. |
| High Background in "Blank" Wells | Microbial contamination of medium or reagents; Phenol red in medium interfering with absorbance. [14] | Use aseptic technique and sterile-filtered reagents; Consider using a phenol red-free medium for the assay incubation step. [14] |
| Low Signal in "Control" Wells | Cell density is too low; Incubation time with assay reagent is too short; Cells are unhealthy or not in log phase. [14] | Optimize seeding density via titration; Increase incubation time with the assay reagent; Use healthy, consistently passaged cells. [14] |
| Results Not Reproducible | Variation in cell passage number; Inconsistent incubation times; Reagents not prepared freshly. | Use cells within a consistent, low passage number range; Standardize all incubation times precisely; Prepare fresh reagents for each experiment. [14] |
References
- Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC. (n.d.). Vertex AI Search.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Vertex AI Search.
- Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue - Bio-Rad Antibodies. (n.d.). Vertex AI Search.
- alamarBlue Assay. (n.d.). Vertex AI Search.
-
Alamar Blue Cell Viability Assay Kit - ImmunologicalSciences. (n.d.). Immunological Sciences. Retrieved March 15, 2026, from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. Retrieved March 15, 2026, from [Link]
-
Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). CLYTE. Retrieved March 15, 2026, from [Link]
-
AlamarBlue Cell Viability Assay Reagent - Boster Bio. (n.d.). Boster Bio. Retrieved March 15, 2026, from [Link]
-
LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved March 15, 2026, from [Link]
- Smith SM, Wunder MB, Norris DA, Shellman YG (2011) A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE 6(11): e26908. doi:10.1371/journal.pone.0026908
-
LDH Cytotoxicity Assay - Bio-protocol. (n.d.). Bio-protocol. Retrieved March 15, 2026, from [Link]
-
Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO. (n.d.). PharmaLegacy. Retrieved March 15, 2026, from [Link]
-
Salicylamide Enhances Melanin Synthesis in B16F1 Melanoma Cells - PMC - NIH. (n.d.). National Institutes of Health. Retrieved March 15, 2026, from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved March 15, 2026, from [Link]
-
What cell line should I choose for citotoxicity assays? - ResearchGate. (2023, May 6). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Phenolic Compounds, Sodium Salicylate and Related Compounds, as Inhibitors of Tumor Cell Growth and Inducers of Apoptosis in Mou - In Vivo. (n.d.). In Vivo. Retrieved March 15, 2026, from [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug - CABI Digital Library. (2017, April 8). CABI. Retrieved March 15, 2026, from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved March 15, 2026, from [Link]
-
Cell Based Assays - Pacific BioLabs. (n.d.). Pacific BioLabs. Retrieved March 15, 2026, from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). National Institutes of Health. Retrieved March 15, 2026, from [Link]
-
Measuring Cell Viability / Cytotoxicity - dojindo. (n.d.). Dojindo Molecular Technologies. Retrieved March 15, 2026, from [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (2024, May 2). NJ Bio, Inc.. Retrieved March 15, 2026, from [Link]
-
Inhibitory effects of salicylic acid on A549 human lung adenocarcinoma cell viability. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Highlight report: Cell type selection for toxicity testing - PMC. (n.d.). National Institutes of Health. Retrieved March 15, 2026, from [Link]
-
Cytotoxicity Testing: Everything You Need to Know - Test Labs. (n.d.). Test Labs. Retrieved March 15, 2026, from [Link]
-
Cytotoxicity activity (IC50): Significance and symbolism. (2025, June 23). Clyte. Retrieved March 15, 2026, from [Link]
-
Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC. (2025, May 8). National Institutes of Health. Retrieved March 15, 2026, from [Link]
-
Synthesis and Biological Evaluation of the Salicylamide and Salicylic Acid Derivatives as Anti-Estrogen Agents - ResearchGate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Structure–Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection | Journal of Medicinal Chemistry - ACS Publications. (2020, February 11). American Chemical Society. Retrieved March 15, 2026, from [Link]
-
Salicylanilides and Their Anticancer Properties - MDPI. (2023, January 15). MDPI. Retrieved March 15, 2026, from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). YouTube. Retrieved March 15, 2026, from [Link]
-
Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014, November 23). ResearchGate. Retrieved March 15, 2026, from [Link]
-
How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? | ResearchGate. (2022, June 13). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC. (n.d.). National Institutes of Health. Retrieved March 15, 2026, from [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute. (2022, March 31). Johner Institute. Retrieved March 15, 2026, from [Link]
Sources
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. immunologicalsciences.com [immunologicalsciences.com]
- 7. protocols.io [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.johner-institute.com [blog.johner-institute.com]
- 12. researchgate.net [researchgate.net]
- 13. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. clyte.tech [clyte.tech]
- 21. wisdomlib.org [wisdomlib.org]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Note: Antimicrobial Screening and Mechanistic Profiling of 5-chloro-N-ethyl-2-hydroxybenzamide
Executive Summary
The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of non-traditional chemical scaffolds. Halogenated salicylamides and benzamides—traditionally recognized for their anti-inflammatory or anthelmintic properties—have recently emerged as potent antimicrobial agents. This application note provides a comprehensive, self-validating workflow for the antimicrobial screening of 5-chloro-N-ethyl-2-hydroxybenzamide . By leveraging phenotypic screening and mechanistic assays, this guide enables researchers to evaluate the compound's dual-action potential: membrane permeabilization in Gram-positive bacteria[1] and mitochondrial translocon disruption in pathogenic fungi[2].
Mechanistic Rationale
To design an effective screening protocol, one must first understand the causality of the compound's biological interactions. Halogenated benzamides do not typically target specific enzymatic active sites in bacteria; rather, they act on the structural integrity of the cell.
-
Antibacterial Action: In Gram-positive bacteria (e.g., MRSA, VRSA), these compounds partition into the lipid bilayer, causing rapid membrane permeabilization. This leads to the collapse of the proton motive force (PMF) and subsequent cell death[1].
-
Antifungal Action: In yeasts like Candida albicans, sub-inhibitory concentrations compromise the potential-dependent mitochondrial protein translocon machinery. This triggers a mitochondria-to-nucleus retrograde response that specifically inhibits virulence traits, such as hyphal morphogenesis and biofilm formation, without necessarily killing the yeast[2].
Dual-mechanism pathways of halogenated benzamides in bacteria and fungi.
Experimental Workflow
Sequential screening workflow for 5-chloro-N-ethyl-2-hydroxybenzamide.
Core Experimental Protocols
Protocol 4.1: Broth Microdilution (MIC Determination)
Scientific Rationale: Cation-adjusted Mueller-Hinton broth (CAMHB) is utilized because divalent cations (Ca²⁺, Mg²⁺) stabilize bacterial membranes. Using unadjusted media can result in artificially low Minimum Inhibitory Concentration (MIC) values, compromising the trustworthiness of the data.
System Validation & Controls:
-
Positive Control: Vancomycin (1–2 µg/mL for susceptible MRSA).
-
Vehicle Control: 1% DMSO (ensures solvent does not inhibit growth).
-
Negative Control: Uninoculated CAMHB (sterility check).
Step-by-Step Methodology:
-
Preparation: Dissolve 5-chloro-N-ethyl-2-hydroxybenzamide in 100% DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate to achieve a final test range of 0.03 µg/mL to 64 µg/mL. Ensure final DMSO concentration remains ≤ 1%.
-
Inoculation: Adjust the overnight culture of the target strain (e.g., MRSA ATCC 43300) to a 0.5 McFarland standard. Dilute 1:150 in CAMHB and add 50 µL to each well (final inoculum: ~5 × 10⁵ CFU/mL).
-
Incubation & Reading: Incubate at 37°C for 18–24 hours. The MIC is defined as the lowest concentration exhibiting no visible growth (measured via OD₆₀₀ < 0.05).
Protocol 4.2: Real-Time Membrane Permeabilization Assay
Scientific Rationale: To prove that the antibacterial mechanism is membrane disruption[1], we utilize SYTOX Green. This high-affinity nucleic acid stain is impermeant to intact lipid bilayers. Fluorescence strictly indicates a compromised membrane, allowing for real-time kinetic tracking.
System Validation & Controls:
-
100% Permeabilization Control: 0.1% Triton X-100.
-
Background Control: Untreated cells + SYTOX Green.
Step-by-Step Methodology:
-
Wash mid-log phase MRSA cells three times with 5 mM HEPES buffer (pH 7.2) to remove media components that might quench fluorescence.
-
Resuspend cells to an OD₆₀₀ of 0.1 in HEPES buffer containing 5 µM SYTOX Green.
-
Incubate in the dark for 15 minutes at room temperature to allow basal equilibration.
-
Transfer 100 µL of the cell suspension to a black, clear-bottom 96-well plate.
-
Add 5-chloro-N-ethyl-2-hydroxybenzamide at 1×, 2×, and 4× MIC.
-
Measure fluorescence kinetics immediately using a microplate reader (Ex: 504 nm, Em: 523 nm) every 2 minutes for 1 hour.
Protocol 4.3: Phenotypic Hyphal Growth Inhibition (Fungi)
Scientific Rationale: Candida albicans transitions from commensal yeast to virulent hyphae in response to environmental cues. We use RPMI 1640 buffered with MOPS supplemented with 10% Fetal Bovine Serum (FBS) at 37°C, which provides strict, highly reproducible hyphae-inducing conditions[2].
System Validation & Controls:
-
Hyphal Control: Untreated cells in RPMI + 10% FBS at 37°C (Expected: >90% hyphae).
-
Yeast Control: Untreated cells in YPD broth at 30°C (Expected: 100% yeast form).
Step-by-Step Methodology:
-
Grow C. albicans (e.g., SC5314) overnight in YPD broth at 30°C.
-
Wash and resuspend cells in PBS. Adjust to 1 × 10⁶ cells/mL.
-
In a 96-well plate, combine 50 µL of the cell suspension with 50 µL of RPMI 1640 (with MOPS and 20% FBS) containing serial dilutions of the test compound.
-
Incubate at 37°C for 3 to 4 hours.
-
Fix cells with 4% formaldehyde. Visualize using brightfield microscopy. Calculate the percentage of hyphal cells relative to total cells (count minimum 200 cells/well).
Protocol 4.4: Human Erythrocyte Hemolysis Assay (Safety Profiling)
Scientific Rationale: Because 5-chloro-N-ethyl-2-hydroxybenzamide targets bacterial membranes, it is imperative to verify that it does not indiscriminately lyse eukaryotic erythrocyte membranes. A high therapeutic index (HC₅₀ / MIC) is required for drug viability.
Step-by-Step Methodology:
-
Obtain fresh human red blood cells (hRBCs) and wash three times with PBS (pH 7.4) by centrifuging at 1000 × g for 5 min.
-
Prepare a 4% (v/v) hRBC suspension in PBS.
-
Add 100 µL of the hRBC suspension to 100 µL of the test compound (ranging from 1 to 128 µg/mL) in a 96-well V-bottom plate.
-
Include 1% Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Incubate at 37°C for 1 hour.
-
Centrifuge the plate at 1000 × g for 10 minutes. Transfer 100 µL of the supernatant to a new flat-bottom plate.
-
Measure absorbance at 540 nm to quantify hemoglobin release.
Data Presentation & Expected Outcomes
Based on the structural homology of 5-chloro-N-ethyl-2-hydroxybenzamide to established halogenated salicylamides (e.g., IMD0354 and Niclosamide), the following quantitative profile is expected. All data should be synthesized into a standardized matrix for lead optimization.
| Assay Parameter | Target Organism / System | Expected Outcome Range | Interpretation / Significance |
| MIC | S. aureus (MRSA/VRSA) | 0.06 – 1.0 µg/mL | Potent bacteriostatic/bactericidal activity against Gram-positives. |
| MIC | E. coli / P. aeruginosa | > 64 µg/mL | Inactive against Gram-negatives due to outer membrane exclusion. |
| Permeabilization | S. aureus (MRSA) | Rapid influx < 10 mins | Confirms membrane disruption as the primary antibacterial mechanism. |
| Hyphal Inhibition | C. albicans | IC₅₀: 1.0 – 4.0 µg/mL | Potent antivirulence activity; prevents tissue invasion. |
| Hemolysis (HC₅₀) | Human Erythrocytes | > 32 µg/mL | Favorable safety profile; selective for bacterial over eukaryotic membranes. |
References
-
Title: New Antimicrobial Bioactivity against Multidrug-Resistant Gram-Positive Bacteria of Kinase Inhibitor IMD0354 Source: Antibiotics (Basel), 2020. URL: [Link]
-
Title: A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion Source: Scientific Reports, 2018. URL: [Link]
Sources
- 1. New Antimicrobial Bioactivity against Multidrug-Resistant Gram-Positive Bacteria of Kinase Inhibitor IMD0354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of Novel Benzamide Analogs as Antiviral Agents
Abstract
The emergence of drug-resistant viral strains and novel viral pathogens underscores the urgent need for new antiviral therapeutics. Benzamide and its analogs have emerged as a promising class of small molecules with a broad spectrum of biological activities, including potent antiviral effects against a range of viruses.[1][2][3][4][5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of novel benzamide analogs for antiviral activity. It details a strategic and logical workflow, from initial cytotoxicity assessments to specific mechanism-of-action studies, ensuring scientific integrity and the generation of robust, reproducible data. The protocols herein are designed to be self-validating, with explanations of the scientific principles behind experimental choices, enabling researchers to not only execute the assays but also to interpret the results with confidence.
Introduction: The Rationale for Investigating Benzamide Analogs as Antivirals
Benzamide-containing compounds represent a versatile scaffold in medicinal chemistry, with derivatives demonstrating efficacy against various viral targets.[1][2][3][4][5][6][7][8] Their mechanisms of action are diverse, ranging from the inhibition of viral entry and replication to the disruption of essential viral enzymes and structural proteins.[1][3][4][5][6][8] For instance, certain N-phenyl benzamides have been shown to act as capsid binders, stabilizing the virion and preventing uncoating, a critical early step in the viral life cycle.[1][2][5][7] Other benzamide derivatives have been identified as inhibitors of influenza A nucleoprotein and modulators of hepatitis B virus capsid assembly.[3][4][6] This chemical tractability and the multiplicity of potential targets make benzamide analogs a fertile ground for the discovery of next-generation antiviral drugs.
The successful development of any antiviral candidate hinges on a thorough preclinical evaluation. This guide provides a structured approach to this process, beginning with the fundamental assessment of a compound's safety profile and progressing to the elucidation of its specific antiviral activity and mechanism.
Foundational Assays: Determining Cytotoxicity and the Therapeutic Window
Before assessing the antiviral efficacy of a novel benzamide analog, it is imperative to determine its cytotoxic potential. This is crucial to ensure that any observed antiviral effect is not merely a consequence of host cell death. The therapeutic window, represented by the Selectivity Index (SI), is a critical parameter that quantifies the differential activity of a compound against the virus versus the host cell.[9][10][11]
Principle of Cytotoxicity Testing
Cytotoxicity assays measure the degree to which a substance can cause damage to cells. For antiviral drug screening, it is essential to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that results in a 50% reduction in cell viability.[9][10][11]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Host cell line appropriate for the virus of interest (e.g., A549, Vero, MDCK)
-
Complete cell culture medium
-
Novel benzamide analogs (stock solutions in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of the benzamide analogs in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM or higher, depending on the expected toxicity. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Treatment: After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Incubate for a period that mirrors the duration of the subsequent antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity of Benzamide Analogs
| Compound ID | Chemical Structure (Simplified) | CC50 (µM) on A549 Cells |
| BZA-001 | N-phenyl benzamide | >100 |
| BZA-002 | 4-chloro-N-phenyl benzamide | 75.2 |
| BZA-003 | N-(2,5-dimethylphenyl) benzamide | 140.5 |
| BZA-004 | 4-(quinolin-4-yl)amino]benzamide | 88.9 |
Table 1: Example cytotoxicity data for a series of novel benzamide analogs.
Primary Antiviral Screening: Cell-Based Assays
Once the cytotoxicity profile is established, the next step is to screen the benzamide analogs for their ability to inhibit viral replication in a cell-based system. Cell-based assays are advantageous as they provide a more biologically relevant context, assessing a compound's ability to cross the cell membrane and act on the virus within the host cell.[12]
Cytopathic Effect (CPE) Reduction Assay
Many viruses cause morphological changes in host cells, such as rounding, detachment, and lysis, collectively known as the cytopathic effect (CPE).[13][14] The CPE reduction assay is a robust and often high-throughput method to quantify the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.[13][14][15][16][17][18]
Protocol: CPE Reduction Assay
Materials:
-
Host cell line and appropriate virus
-
96-well plates
-
Benzamide analog dilutions (prepared as in the MTT assay)
-
Virus stock with a known titer
-
Cell culture medium
-
Crystal Violet staining solution (0.5% in 20% methanol) or a cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed 96-well plates with host cells and incubate for 24 hours.
-
Compound and Virus Addition:
-
For pre-treatment assays, add the compound dilutions to the cells and incubate for a set period before adding the virus.
-
For simultaneous treatment, add the compound dilutions and the virus (at a multiplicity of infection, MOI, that causes significant CPE in 48-72 hours) to the cells at the same time.
-
Include cell control (no virus, no compound), virus control (virus, no compound), and a positive control antiviral drug.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is evident in the virus control wells (typically 48-72 hours).
-
Quantification of Antiviral Activity:
-
Crystal Violet Staining: Gently wash the wells with PBS, fix the cells with 10% formalin, and stain with Crystal Violet solution. After washing and drying, solubilize the stain with methanol and measure the absorbance at 595 nm.
-
Cell Viability Reagent: Follow the manufacturer's instructions to measure cell viability (e.g., luminescence).
-
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the virus control. Determine the 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of the viral CPE, using non-linear regression analysis.
Plaque Reduction Assay
For viruses that form plaques (localized areas of cell death), the plaque reduction assay is considered the gold standard for quantifying viral infectivity and antiviral efficacy. This assay measures the reduction in the number and/or size of plaques in the presence of the test compound.
Protocol: Plaque Reduction Assay
Materials:
-
Host cell line in 6- or 12-well plates
-
Virus stock
-
Benzamide analog dilutions
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Crystal Violet staining solution
Procedure:
-
Cell Culture: Grow a confluent monolayer of host cells in multi-well plates.
-
Infection: Remove the growth medium and infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1-2 hours to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and overlay the cell monolayer with the overlay medium containing serial dilutions of the benzamide analogs.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells, and stain with Crystal Violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.
Calculating the Selectivity Index (SI)
The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is the ratio of the CC50 to the EC50.[9][10][11]
SI = CC50 / EC50
A higher SI value indicates a more promising compound, as it suggests that the antiviral activity occurs at a concentration much lower than that which causes toxicity to the host cells.[9][10] Generally, an SI value of ≥10 is considered a good starting point for further development.[10]
Data Presentation: Antiviral Activity and Selectivity of Benzamide Analogs
| Compound ID | CC50 (µM) | EC50 (µM) vs. Coxsackievirus A9 | Selectivity Index (SI) |
| BZA-001 | >100 | 25.3 | >4.0 |
| BZA-002 | 75.2 | 5.8 | 13.0 |
| CL213 (Reference) | 140 | 1.0 | 140 |
Table 2: Example antiviral activity and selectivity index data for novel benzamide analogs against Coxsackievirus A9, with reference to a known active compound.[1][2][5]
Mechanism of Action Studies: Unraveling How Benzamide Analogs Work
Identifying the specific viral target or cellular pathway that a benzamide analog modulates is a crucial step in its development. This knowledge can guide lead optimization, help predict potential resistance mechanisms, and provide a deeper understanding of the compound's therapeutic potential.
Time-of-Addition Assays
Time-of-addition assays help to pinpoint the stage of the viral life cycle that is inhibited by the compound. By adding the compound at different time points relative to viral infection, one can infer whether it acts on early events (entry, uncoating), replication, or late events (assembly, release).
Experimental Design:
-
Pre-treatment of cells: Add the compound to the cells before infection to assess if it interferes with cellular factors required for viral entry.
-
Co-treatment: Add the compound and virus simultaneously to target viral attachment and entry.
-
Post-treatment: Add the compound at various time points after infection to determine if it inhibits post-entry steps like replication or assembly.
Biochemical Assays for Specific Viral Targets
If a benzamide analog is hypothesized to inhibit a specific viral enzyme (e.g., protease, polymerase), a direct biochemical assay is the most definitive way to confirm this.[19][20][21][22][23][24][25][26]
Example Protocol: SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This fluorescence resonance energy transfer (FRET)-based assay measures the cleavage of a fluorogenic peptide substrate by the Mpro. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.[19][20][21][22]
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate
-
Assay buffer
-
Benzamide analog dilutions
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Add the Mpro and the benzamide analog dilutions to the wells of the microplate. Incubate for 30 minutes at room temperature.
-
Reaction Initiation: Add the FRET substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time.
-
Data Analysis: Calculate the rate of substrate cleavage for each compound concentration. Determine the 50% inhibitory concentration (IC50) value.
In Vitro Resistance Profiling
Understanding the potential for a virus to develop resistance to a novel benzamide analog is a critical component of preclinical development. This can be assessed in vitro by serially passaging the virus in the presence of sub-lethal concentrations of the compound.[27][28][29]
Procedure:
-
Infect a cell culture with the virus in the presence of the benzamide analog at a concentration around its EC50.
-
After signs of viral replication, harvest the virus and use it to infect fresh cells, again in the presence of the compound.
-
Repeat this process for multiple passages, gradually increasing the concentration of the compound if possible.
-
After a set number of passages, isolate the virus and test its susceptibility to the compound compared to the original, wild-type virus.
-
Sequence the relevant viral genes to identify any mutations that may confer resistance.
Visualization of Workflows and Mechanisms
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A streamlined workflow for the in vitro evaluation of novel benzamide analogs.
Caption: Potential mechanisms of action for antiviral benzamide analogs targeting different stages of the viral life cycle.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the initial in vitro characterization of novel benzamide analogs as potential antiviral agents. By systematically evaluating cytotoxicity, antiviral efficacy, and the mechanism of action, researchers can efficiently identify and advance promising lead compounds. The inherent versatility of the benzamide scaffold, coupled with a rigorous and logical testing cascade, holds significant promise for the discovery of new therapies to combat viral diseases.
References
-
Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101789. Available at: [Link]
-
National Institute of Allergy and Infectious Diseases. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Available at: [Link]
-
Kivela, M., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics, 15(3), 1015. Available at: [Link]
-
O'Brien, T. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Methods in molecular biology (Clifton, N.J.), 669, 151-63. Available at: [Link]
-
Schwartz, P. M., et al. (1978). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? Cancer research, 38(6), 1586-91. Available at: [Link]
-
Wang, J., et al. (2020). Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers. Antiviral Research, 174, 104691. Available at: [Link]
-
PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. PBL Assay Science. Available at: [Link]
-
Kivela, M., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. ResearchGate. Available at: [Link]
-
Creative Biostructure. (n.d.). High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. Creative Biostructure. Available at: [Link]
-
Liao, J., et al. (2016). Evaluation of Benzamide Derivatives as New Influenza A Nucleoprotein Inhibitors. Open Journal of Medicinal Chemistry, 6, 43-50. Available at: [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]
-
Le, N. Q., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. Available at: [Link]
-
Nakabayashi, J., et al. (2022). Screening for Inhibitors of Main Protease in SARS-CoV-2: In Silico and In Vitro Approach Avoiding Peptidyl Secondary Amides. Journal of Chemical Information and Modeling, 62(3), 598-610. Available at: [Link]
-
Creative Diagnostics. (n.d.). Cytopathic Effect Inhibition Assay. Creative Diagnostics. Available at: [Link]
-
Wang, Y., et al. (2017). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 60(11), 4682-4695. Available at: [Link]
-
Zhu, W., et al. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 93(1), 55-63. Available at: [Link]
-
Zhou, T., et al. (2017). Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. Journal of Virology, 91(16), e00519-17. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicity, antiviral activity and selectivity index. ResearchGate. Available at: [Link]
-
Zhou, T., et al. (2017). Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. Journal of Virology, 91(16), e00519-17. Available at: [Link]
-
Cerniauskaite, V., et al. (2023). Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors. International Journal of Molecular Sciences, 24(17), 13444. Available at: [Link]
-
Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. ResearchGate. Available at: [Link]
-
Shvadchak, V. V., et al. (2016). Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus. Antiviral Research, 134, 157-166. Available at: [Link]
-
Faria, A. S., et al. (2021). High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication. JoVE (Journal of Visualized Experiments), (168), e62094. Available at: [Link]
-
Kivela, M., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. MDPI. Available at: [Link]
-
Zhou, T., et al. (2017). Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. PubMed. Available at: [Link]
-
He, S., et al. (2015). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. Antimicrobial Agents and Chemotherapy, 59(9), 5559-5570. Available at: [Link]
-
Perera, R. A., et al. (2023). Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19. Viruses, 15(11), 2235. Available at: [Link]
-
Creative Diagnostics. (2025). In Vitro Antiviral Testing Services. Creative Diagnostics. Available at: [Link]
-
Kivela, M., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. MDPI. Available at: [Link]
-
Li, H., et al. (2012). Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir. Antimicrobial Agents and Chemotherapy, 56(8), 4325-4334. Available at: [Link]
-
Cheng, G., et al. (2016). In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. Antimicrobial Agents and Chemotherapy, 60(3), 1847-1853. Available at: [Link]
-
Liao, J., et al. (2016). Inhibitory activity of the compounds against influenza a replication. ResearchGate. Available at: [Link]
-
Tchesnokov, E. P., et al. (2019). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Antiviral Research, 169, 104553. Available at: [Link]
-
Al-Ostath, A. I., et al. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(2). Available at: [Link]
-
El-Sayed, M. F., et al. (2023). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 47(1), 133-149. Available at: [Link]
-
Jin, Z., et al. (2013). Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases. Antimicrobial Agents and Chemotherapy, 57(1), 135-143. Available at: [Link]
-
He, S., et al. (2015). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. Antimicrobial Agents and Chemotherapy, 59(9), 5559-70. Available at: [Link]
-
Wang, Y., et al. (2012). Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein. Journal of Medicinal Chemistry, 55(5), 2136-2144. Available at: [Link]
-
Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Charles River Laboratories. Available at: [Link]
-
Chen, H., et al. (2020). Identification of a Broad-Spectrum Viral Inhibitor Targeting a Novel Allosteric Site in the RNA-Dependent RNA Polymerases of Dengue Virus and Norovirus. Frontiers in Microbiology, 11, 1421. Available at: [Link]
-
Wang, Y., et al. (2019). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 24(16), 2955. Available at: [Link]
-
U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. FDA. Available at: [Link]
-
JYX. (n.d.). Topic: N-phenyl benzamide. JYX. Available at: [Link]
Sources
- 1. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 [mdpi.com]
- 6. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. protocols.io [protocols.io]
- 16. pblassaysci.com [pblassaysci.com]
- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors | MDPI [mdpi.com]
- 23. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Frontiers | Identification of a Broad-Spectrum Viral Inhibitor Targeting a Novel Allosteric Site in the RNA-Dependent RNA Polymerases of Dengue Virus and Norovirus [frontiersin.org]
- 27. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro Antiviral Testing Services - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 29. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rational Design and Evaluation of 5-Chloro-2-hydroxybenzamide Derivatives in Medicinal Chemistry
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & Chemical Rationale
The 5-chloro-2-hydroxybenzamide (salicylanilide) scaffold, historically anchored by the FDA-approved anthelmintic drug niclosamide, has emerged as a highly privileged structure in modern drug discovery[1]. Recent high-throughput screening and drug repurposing campaigns have identified this pharmacophore as a potent modulator of multiple disease pathways, including viral replication and oncogenic signaling.
However, the clinical translation of unmodified niclosamide is severely bottlenecked by its high lipophilicity, poor aqueous solubility, and dose-limiting cytotoxicity[2]. This application note details the rational structural optimization of 5-chloro-2-hydroxybenzamide derivatives to overcome these pharmacokinetic liabilities, providing validated protocols for their synthesis and biological evaluation.
Key Medicinal Chemistry Applications
Antiviral Therapeutics: Targeting HAdV and RSV
Human Adenovirus (HAdV) and Respiratory Syncytial Virus (RSV) represent significant clinical burdens with limited specific antiviral therapies. The nitro group present in the traditional niclosamide structure is a known toxicophore responsible for significant off-target cytotoxicity. By reducing this nitro group to an amine and synthesizing substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, researchers have drastically improved the safety profile[3].
For example, "Compound 15" exhibits a selectivity index (SI) > 100 against HAdV, maintaining sub-micromolar potency (IC 5 0 = 0.27 μM) while significantly reducing cytotoxicity (CC 5 0 = 156.8 μM)[3]. Similar derivatives have shown dual-action efficacy against RSV by suppressing both viral replication and virus-induced IRF3/NF-κB inflammatory pathways[4].
Anticancer Therapeutics: STAT3 Inhibition and Solubility Enhancement
Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively active in numerous human cancers, driving tumor survival and metastasis. 5-chloro-2-hydroxybenzamide derivatives directly inhibit STAT3 phosphorylation (Y705/S727) and subsequent nuclear translocation[2].
To solve the critical aqueous solubility issue, medicinal chemists have engineered O-alkylamino-tethered derivatives (e.g., HJC0152). The introduction of an ionizable alkylamino tail disrupts the flat molecular planarity of the salicylanilide core. This rational modification results in a 3300-fold increase in water solubility, enabling oral bioavailability without compromising anti-tumor efficacy[2].
Mechanistic Visualization
Mechanism of Action: 5-chloro-2-hydroxybenzamide derivatives inhibiting the STAT3 signaling pathway.
Quantitative Structure-Activity Relationship (QSAR) Summary
| Compound Class | Lead/Derivative | Primary Target / Disease | Key Pharmacological Improvement | Ref |
| Salicylanilide | Niclosamide | Broad / Anthelmintic | Baseline activity; Limited by poor solubility & high cytotoxicity. | [1] |
| N-(4-amino-2-chlorophenyl) | Compound 15 | HAdV / RSV | Reduced cytotoxicity (CC 5 0 >150 μM); Selectivity Index > 100. | [3],[4] |
| O-Alkylamino-tethered | HJC0152 (Compound 11) | STAT3 / Breast Cancer | 3300-fold increased aqueous solubility; Achieved oral bioavailability. | [2] |
Validated Experimental Protocols
Protocol 1: Synthesis of N-Substituted 5-Chloro-2-hydroxybenzamide Derivatives
This protocol describes the general amide coupling and subsequent deprotection required to synthesize optimized derivatives[4].
Step 1: Amide Coupling
-
Procedure: Dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq) and the desired substituted aniline (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add EDCI (1.5 eq) and DMAP (0.2 eq). Stir overnight, allowing the reaction to warm to room temperature.
-
Scientific Rationale: The 2-methoxy derivative is used instead of the free phenol to prevent side reactions (e.g., esterification) during coupling. EDCI is chosen over DCC because its urea byproduct is water-soluble, allowing for simple aqueous workup. DMAP acts as a nucleophilic catalyst, which is essential for driving the reaction with sterically hindered or electron-deficient anilines.
-
Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 and concentrate in vacuo.
Step 2: Demethylation (Self-Validating Step)
-
Procedure: Dissolve the intermediate in anhydrous DCM and cool to -78 °C under nitrogen. Dropwise add BBr 3 (3.0 eq). Stir for 12 hours, gradually warming to room temperature. Quench carefully with methanol at 0 °C, then evaporate.
-
Scientific Rationale: BBr 3 is a highly specific Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the methyl ether to reveal the critical 2-hydroxy group necessary for the target's hydrogen-bonding pharmacophore. The reaction must be initiated at -78 °C to control the highly exothermic nature of BBr 3 coordination and prevent non-specific cleavage of the newly formed amide bond[4].
-
Validation: Confirm product formation via 1 H NMR. The appearance of a highly downfield singlet (approx. 11.0–12.5 ppm) confirms the presence of the free phenolic OH participating in an intramolecular hydrogen bond with the amide carbonyl.
Protocol 2: Cell-Based STAT3 Luciferase Reporter Assay
This biological assay evaluates the efficacy of the synthesized derivatives in inhibiting STAT3 transactivation[2].
Step 1: Cell Culture & Co-Transfection
-
Procedure: Seed MDA-MB-231 breast cancer cells in a 96-well plate. After 24 hours, co-transfect the cells with a STAT3-responsive Firefly luciferase reporter plasmid and a CMV-driven Renilla luciferase control plasmid using Lipofectamine 3000.
-
Scientific Rationale: MDA-MB-231 cells are utilized due to their constitutively active STAT3 status. The CMV-Renilla plasmid serves as a critical internal control to normalize for transfection efficiency and cell viability. This ensures that any observed drop in Firefly luminescence is due to specific STAT3 inhibition, rather than non-specific compound toxicity.
Step 2: Compound Treatment & Dual-Glo Assay
-
Procedure: 24 hours post-transfection, treat the cells with the synthesized 5-chloro-2-hydroxybenzamide derivatives in a dose-response gradient (e.g., 0.1 to 10 μM) for 24 hours.
-
Assay: Add Dual-Glo® Luciferase Reagent to lyse cells and measure Firefly luminescence. Subsequently, add Dual-Glo® Stop & Glo® Reagent to quench the Firefly signal and measure Renilla luminescence.
-
Data Analysis: Calculate the relative luciferase activity by dividing the Firefly signal by the Renilla signal. Plot the normalized data against the log of the compound concentration to determine the IC 5 0 value.
References
-
Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses Bioorganic & Medicinal Chemistry - PMC URL:[Link]
-
Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents ACS Medicinal Chemistry Letters - PMC URL:[Link]
-
Structure–Activity Relationship of Niclosamide Derivatives Anticancer Research URL:[Link]
Sources
- 1. Structure–Activity Relationship of Niclosamide Derivatives | Anticancer Research [ar.iiarjournals.org]
- 2. Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Blood-Brain Barrier (BBB) Permeability of Benzamides
Target Audience: Researchers, Pharmacokineticists, and CNS Drug Development Professionals Application Focus: Translating In Vitro Efflux Liability to In Vivo Unbound Brain Exposure ( Kp,uu,brain )
Introduction & Mechanistic Rationale
Benzamides represent a highly versatile chemical class in central nervous system (CNS) drug discovery, frequently utilized as antipsychotics (e.g., sulpiride, amisulpride), radiotracers, and novel histone deacetylase (HDAC) inhibitors. However, the structural features that confer high target affinity in benzamides—specifically the presence of basic benzylic amines—simultaneously increase their susceptibility to active efflux by P-glycoprotein (P-gp/MDR1) at the blood-brain barrier (BBB) 1.
Historically, CNS penetration was evaluated using the total brain-to-plasma concentration ratio ( Kp,brain ). This metric is fundamentally flawed for lipophilic benzamides because it fails to differentiate between drug that is non-specifically bound to brain lipids and drug that is free to engage the target. In accordance with the "Free Drug Hypothesis" established by Hammarlund-Udenaes et al., the true driving force for pharmacological efficacy is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain ) 22].
This guide outlines a self-validating, tiered protocol to assess the BBB permeability of benzamides, moving from high-throughput in vitro screening to precise in vivo pharmacokinetic modeling.
Strategic Workflow for BBB Assessment
To prevent late-stage attrition, benzamide candidates must be evaluated through a sequential cascade. This ensures that only compounds with favorable passive permeability and low efflux liability progress to resource-intensive in vivo studies.
Fig 1: Tiered screening cascade for assessing benzamide BBB permeability.
Tier 1: In Vitro Permeability & Efflux Profiling (MDCK-MDR1 Assay)
Causality & Model Selection: While immortalized human brain endothelial cells (e.g., hCMEC/D3) express native BBB markers, their Transendothelial Electrical Resistance (TEER) is notoriously low (<50 Ω⋅cm2 ), making them overly "leaky" for precise permeability screening 3. Conversely, Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) form exceptionally tight junctions and overexpress P-gp, providing a robust, high-contrast system to flag efflux liabilities early 4.
Step-by-Step Protocol
-
Cell Seeding: Seed MDCK-MDR1 cells onto 0.33 cm 2 polycarbonate Transwell® filters (0.4 µm pore size) at a density of 6×104 cells/cm 2 . Culture for 3–4 days in standard DMEM conditions.
-
Monolayer Validation (Self-Validating Step): Measure TEER using a volt-ohm meter. Proceed only if TEER > 200 Ω⋅cm2 (after background subtraction).
-
Dosing Preparation: Prepare the benzamide test compound at 10 µM in HBSS transport buffer (pH 7.4) containing 1% DMSO. Include Lucifer Yellow (100 µM) as a paracellular leakage marker.
-
Transport Assay:
-
Apical to Basolateral (A-B): Add 200 µL dosing solution to the apical chamber; add 600 µL blank buffer to the basolateral chamber.
-
Basolateral to Apical (B-A): Add 600 µL dosing solution to the basolateral chamber; add 200 µL blank buffer to the apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C with 5% CO 2 for 90 minutes. Extract 50 µL aliquots from the receiver chambers at t=90 min.
-
Quantification: Analyze samples via LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) to confirm monolayer integrity ( Papp<0.5×10−6 cm/s).
Data Calculation & Interpretation
Calculate the Apparent Permeability ( Papp ) and Efflux Ratio (ER):
Papp=A⋅C0Vrec⋅dtdCrec ER=Papp(A→B)Papp(B→A)Table 1: MDCK-MDR1 Interpretation Criteria for Benzamides
| Papp(A→B) | Efflux Ratio (ER) | Interpretation | Next Step |
| >3.0×10−6 cm/s | <2.0 | High passive permeability, non-P-gp substrate. | Proceed to Tier 2. |
| >3.0×10−6 cm/s | >2.0 | High permeability, but subject to active efflux. | Optimize structure or test in vivo with P-gp inhibitor. |
| <1.0×10−6 cm/s | N/A | Poor passive permeability. | Discontinue or redesign scaffold. |
Note: Ensure Mass Balance (Recovery) is >80% to rule out non-specific binding to the Transwell plastic.
Tier 2: Tissue Binding & Unbound Fraction ( fu,brain and fu,plasma )
Causality: Benzamides are typically lipophilic weak bases. They partition heavily into brain tissue lipids, artificially inflating total brain concentrations. To determine the pharmacologically active concentration, we must calculate the fraction unbound in brain ( fu,brain ) and plasma ( fu,plasma ) using Rapid Equilibrium Dialysis (RED) 5.
Step-by-Step Protocol
-
Homogenization: Homogenize naive rodent brain tissue in PBS (pH 7.4) at a 1:3 ratio (w/v) to create a 25% brain homogenate.
-
Spiking: Spike the brain homogenate and fresh rodent plasma with the benzamide candidate to a final concentration of 1 µM.
-
Dialysis: Load 200 µL of the spiked matrix into the donor chamber of a RED device (8K MWCO). Load 350 µL of blank PBS into the receiver chamber.
-
Incubation: Seal and incubate on an orbital shaker at 37°C for 4–6 hours to reach equilibrium.
-
Matrix Matching & Analysis: Extract aliquots from both chambers. Cross-matrix match (add blank PBS to matrix samples, and blank matrix to PBS samples) to ensure equal ion suppression during LC-MS/MS analysis.
-
Calculation: Calculate the apparent unbound fraction ( fu,app=Cbuffer/Cmatrix ). Correct for the homogenate dilution factor ( D=4 ) to find the true fu,brain :
fu,brain=(1/fu,app−1)+1/D1/D
Tier 3: In Vivo Pharmacokinetics & Kp,uu,brain Calculation
Causality: In vitro assays cannot replicate the complex hemodynamics, bulk fluid flow, and multi-transporter interplay of the intact BBB. In vivo dosing combined with our calculated unbound fractions yields the definitive Kp,uu,brain .
Fig 2: Pharmacokinetic compartment model of unbound benzamide transport at the BBB.
Step-by-Step Protocol
-
Dosing: Administer the benzamide candidate to rodents (e.g., C57BL/6 mice) via IV bolus (1 mg/kg) or PO gavage (5 mg/kg).
-
Sampling: Euthanize animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours; n=3 per time point). Collect systemic blood (via cardiac puncture) and harvest the whole brain.
-
Processing: Centrifuge blood to isolate plasma. Homogenize brain tissue in a 1:3 (w/v) ratio with sterile water.
-
Quantification: Extract drug using protein precipitation (e.g., cold acetonitrile containing an internal standard) and analyze via LC-MS/MS to determine AUCplasma and AUCbrain .
Data Integration
Calculate the total brain-to-plasma ratio ( Kp,brain ) and the unbound brain-to-plasma ratio ( Kp,uu,brain ):
Kp,brain=AUCplasmaAUCbrain Kp,uu,brain=Kp,brain×fu,plasmafu,brainTable 2: Kp,uu,brain Interpretation for CNS Drug Development
| Kp,uu,brain Value | Mechanistic Implication | Clinical Viability for CNS Targets |
| ≈1.0 (0.8 - 1.2) | Passive diffusion equilibrium; no net efflux. | Ideal. Drug freely reaches CNS targets. |
| <0.3 | Significant active efflux (e.g., P-gp or BCRP). | Poor. High systemic exposure required for CNS effect. |
| >1.5 | Active uptake (e.g., via Organic Cation Transporters). | Excellent/Atypical. Highly favorable for CNS targeting. |
References
-
Hammarlund-Udenaes, M., et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." National Institutes of Health (PMC). Available at:[Link]
-
Wang, C., et al. "Image-Guided Synthesis Reveals Potent Blood-Brain Barrier Permeable Histone Deacetylase Inhibitors." ACS Chemical Neuroscience. Available at:[Link]
-
Liu, X., et al. "Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy." National Institutes of Health (PMC). Available at:[Link]
-
Fridén, M., et al. "A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier." PLOS One. Available at:[Link]
-
Saini, H., et al. "In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment." Research Floor. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medical.researchfloor.org [medical.researchfloor.org]
- 4. Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier | PLOS One [journals.plos.org]
Introduction: The Significance of the Salicylanilide Scaffold
An Application Guide to the Synthesis of 5-chloro-2-hydroxy-N-phenylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-2-hydroxy-N-phenylbenzamide core structure, a halogenated salicylanilide, is a cornerstone in medicinal chemistry. It forms the backbone of the widely-used anthelmintic drug, Niclosamide, and its derivatives have demonstrated a vast spectrum of biological activities.[1][2] Researchers have successfully modified this scaffold to develop potent agents with antiviral (including against SARS-CoV-2), anticancer, antibacterial, and antifungal properties.[3][4][5][6]
The therapeutic potential of these compounds is often tempered by challenges such as poor oral bioavailability and cytotoxicity.[1][3][4] This has spurred extensive research into the synthesis of novel analogues to enhance their pharmacological profiles, making robust and versatile synthetic protocols essential for the drug development pipeline.[1][5][7]
This guide provides an in-depth overview of the primary synthetic strategies, detailed experimental protocols, and critical insights for the successful synthesis, purification, and characterization of 5-chloro-2-hydroxy-N-phenylbenzamide derivatives.
Core Synthetic Strategy: Mastering the Amide Bond Formation
The central transformation in the synthesis of these derivatives is the formation of an amide bond between a 5-chlorosalicylic acid moiety and an aniline (or a substituted aniline). Simply mixing a carboxylic acid and an amine at room temperature results in an acid-base reaction, forming a salt, rather than the desired amide.[8] Therefore, activation of the carboxylic acid's carboxyl group is necessary to facilitate the nucleophilic attack by the amine.
Two principal pathways are employed for this activation:
-
The Acyl Chloride Method: A highly effective and straightforward approach where the carboxylic acid is converted into a highly reactive acyl chloride intermediate.
-
The Coupling Reagent Method: This strategy utilizes specialized reagents to activate the carboxylic acid in situ under milder conditions, offering greater compatibility with sensitive functional groups.[9]
Caption: Reaction scheme for the formation of the acyl chloride intermediate.
Step 2: Amide Coupling with Aniline Derivative
Sources
- 1. Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity | bioRxiv [biorxiv.org]
- 8. books.rsc.org [books.rsc.org]
- 9. hepatochem.com [hepatochem.com]
Technical Support Center: Solubilization Strategies for 5-Chloro-N-ethyl-2-hydroxybenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated with formulating 5-chloro-N-ethyl-2-hydroxybenzamide . This compound, a halogenated salicylamide derivative, presents notorious solubility challenges in aqueous media.
This guide provides mechanistic insights, troubleshooting workflows, and field-validated experimental protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.
Mechanistic Background: The Causality of Insolubility
Before troubleshooting, it is critical to understand why 5-chloro-N-ethyl-2-hydroxybenzamide resists aqueous dissolution. The insolubility is driven by three synergistic molecular features:
-
Intramolecular Hydrogen Bonding: The 2-hydroxyl group acts as a hydrogen bond donor to the adjacent amide carbonyl oxygen. This forms a stable, planar pseudo-six-membered ring that effectively "hides" these polar functional groups from the surrounding aqueous solvent, drastically reducing the molecule's hydration capacity.
-
Halogen-Induced Hydrophobicity: The addition of the 5-chloro substituent significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy compared to the parent salicylamide[1].
-
pH-Dependent Ionization: Salicylamides are weak acids. The pKa of the phenolic hydroxyl in halogenated salicylamides typically ranges between 7.5 and 8.2[2]. At physiological pH (7.4), the compound is predominantly unionized, further limiting its aqueous solubility.
Troubleshooting Guide
This section addresses the most common formulation failures encountered at the bench.
Q: My compound dissolves perfectly in 100% DMSO, but immediately forms a cloudy precipitate when I dilute it into my physiological assay buffer (PBS, pH 7.4). How do I prevent this? A: You are experiencing "solvent shock." When the DMSO stock is introduced to an aqueous buffer, the local polarity changes faster than the compound can remain solvated, causing rapid nucleation and precipitation.
-
The Fix: You must create a thermodynamic bridge between the hydrophobic drug and the hydrophilic buffer. Implement a step-wise co-solvent system using a transition surfactant. We recommend a validated vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[3]. The PEG300 acts as a co-solvent to lower the dielectric constant of the water, while Tween-80 forms micelles that encapsulate the lipophilic 5-chloro-N-ethyl moiety.
Q: I am trying to dissolve the compound in basic water (pH 8.5) to deprotonate the phenol, but solubility remains inconsistent between batches. Why? A: While raising the pH above the compound's pKa (~8.0) ionizes the 2-hydroxyl group and improves thermodynamic solubility[2], you are likely hovering too close to the buffering capacity limit of your solution. Minor atmospheric CO2 absorption or temperature fluctuations can drop the pH slightly, pushing the compound back into its unionized, insoluble state.
-
The Fix: If you must use a pH-driven strategy, use a strong, stable buffer (e.g., 100 mM Tris, pH 8.8) rather than unbuffered NaOH-adjusted water. However, for physiological assays, we strongly advise transitioning to a cyclodextrin inclusion complex (see Protocol B) to maintain solubility at pH 7.4.
Q: I applied heat (60°C) and sonication to force the compound into solution, but my LC-MS data now shows a secondary peak indicating degradation. What happened? A: You have likely induced amide hydrolysis. The N-ethyl benzamide bond is susceptible to nucleophilic attack, especially if you heated the compound in an unbuffered or slightly alkaline aqueous environment.
-
The Fix: Never use heat exceeding 37°C for prolonged periods with salicylamide derivatives. Instead, rely on mechanical energy (bath sonication at room temperature) and the thermodynamic stabilization provided by cyclodextrins or lipid-based vehicles.
Mandatory Visualizations
To assist in your experimental design, the following diagrams map out the logical workflows and molecular mechanisms for solubilizing this compound.
Caption: Decision tree for troubleshooting 5-chloro-N-ethyl-2-hydroxybenzamide solubility.
Caption: Mechanistic pathway of SBE-β-CD inclusion complexation preventing aggregation.
Frequently Asked Questions (FAQs)
Q: What is the maximum achievable aqueous solubility for this compound? A: In pure water at pH 7.0, the solubility is typically less than 10 µg/mL. However, by utilizing the optimized co-solvent or cyclodextrin protocols detailed below, you can reliably achieve clear solutions at concentrations ≥ 2.5 mg/mL (approx. 12.5 mM)[3].
Q: Can I use standard β-cyclodextrin instead of SBE-β-CD? A: It is not recommended. Standard β-cyclodextrin has a limited aqueous solubility of its own (~18.5 mg/mL). Sulfobutylether-β-cyclodextrin (SBE-β-CD) is chemically modified to be highly water-soluble (>500 mg/mL) and provides a much higher complexation efficiency for halogenated aromatics.
Q: How does the 5-chloro substitution affect solubility compared to the parent salicylamide? A: The chlorine atom is highly electronegative but also highly lipophilic. It slightly lowers the pKa of the phenol (making it easier to deprotonate at basic pH) but significantly increases the LogP. Consequently, the 5-chloro derivative has much lower intrinsic aqueous solubility than unsubstituted salicylamide, necessitating more aggressive formulation strategies[1].
Experimental Protocols
To ensure self-validating, reproducible results, follow these step-by-step methodologies. Do not alter the order of addition, as the sequence is critical for preventing premature nucleation.
Protocol A: Co-solvent/Surfactant Micellar System (For In Vitro Assays)
This protocol yields a clear solution of ≥ 2.5 mg/mL. It is ideal for biochemical assays where low concentrations of surfactants are tolerated.[3]
-
Stock Preparation: Weigh the required amount of 5-chloro-N-ethyl-2-hydroxybenzamide and dissolve it completely in 100% DMSO to create a 25.0 mg/mL master stock. Vortex until visually clear.
-
Co-solvent Addition: Transfer 100 µL of the DMSO stock into a clean glass vial. Add 400 µL of PEG300. Vortex vigorously for 30 seconds. The PEG300 reduces the thermodynamic penalty of the upcoming aqueous addition.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture. Pipette up and down repeatedly, as Tween-80 is highly viscous. Vortex for an additional 60 seconds.
-
Aqueous Phase Addition: Slowly add 450 µL of Saline (0.9% NaCl) or PBS dropwise while continuously vortexing the vial.
-
Validation: Inspect the final 1 mL solution against a dark background. It should be optically clear with no Tyndall effect (light scattering).
Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo / Cell-Based Assays)
This protocol avoids harsh surfactants and high co-solvent loads, making it superior for cell culture and animal dosing.[3]
-
Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in standard Saline. Stir at room temperature until completely dissolved and clear.
-
Stock Preparation: Prepare a 25.0 mg/mL stock of the compound in 100% DMSO.
-
Complexation: Add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD vehicle.
-
Equilibration: Bath sonicate the mixture at room temperature for 10 minutes to drive the lipophilic 5-chloro-N-ethyl-2-hydroxybenzamide into the hydrophobic cavities of the cyclodextrin.
Quantitative Data Presentation
The table below summarizes the expected solubility outcomes based on the formulation vehicle chosen, providing a quick reference for experimental planning.
| Formulation Vehicle | Final pH | Expected Solubility Limit | Visual Appearance | Recommended Application |
| 100% Deionized Water | 6.5 - 7.0 | < 0.01 mg/mL | Heavy white precipitate | None |
| PBS Buffer | 7.4 | < 0.05 mg/mL | Cloudy suspension | Unsuitable for assays |
| Tris Buffer (100 mM) | 8.8 | ~0.5 mg/mL | Clear to slightly hazy | High-pH tolerant assays |
| 10% DMSO / 90% Water | 7.0 | < 0.1 mg/mL | Rapid precipitation | None |
| Protocol A (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 7.4 | ≥ 2.5 mg/mL | Optically clear | Biochemical / In vitro assays |
| Protocol B (10% DMSO, 90%[20% SBE-β-CD in Saline]) | 7.4 | ≥ 2.5 mg/mL | Optically clear | Cell culture / In vivo dosing |
References
-
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides National Center for Biotechnology Information (PMC)[Link]
-
Solubility and Dissolution Study of Salicylamide Berkala Ilmiah Kimia Farmasi (Universitas Airlangga)[Link]
Sources
Technical Support Center: Overcoming Poor Solubility of Salicylanilide Derivatives in Aqueous Buffers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of salicylanilide derivatives. As a class of compounds with significant therapeutic potential, their inherent hydrophobicity often presents a hurdle in experimental assays and formulation development.[1][2] This resource provides in-depth troubleshooting advice, detailed formulation strategies, and answers to frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Common Solubility Issues and Immediate Solutions
This section addresses the most frequent problems researchers face when working with salicylanilide derivatives. The question-and-answer format is intended to provide quick and actionable solutions to get your experiments back on track.
Q1: My salicylanilide derivative precipitated out of solution when I diluted my DMSO stock with an aqueous buffer. What should I do?
A1: This is a classic sign of a compound "crashing out" of solution due to its low aqueous solubility.[3] Here are several immediate strategies to try:
-
Reverse the Dilution Order: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock to the pre-warmed aqueous buffer while vortexing or mixing vigorously. This rapid dispersion can sometimes prevent immediate precipitation.[3]
-
Employ Intermediate Dilutions: Create a series of intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous buffer. This gradual reduction in concentration can help maintain solubility.[3]
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution (ideally ≤ 0.1%) and ensure it is consistent across all experimental and control groups.[3][4] Always include a vehicle control with the identical final DMSO concentration.[3]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator for 5-10 minutes can help redissolve precipitated compound.[3][5] However, be cautious with heat as it may degrade your compound.[3]
Q2: I'm observing high variability between replicate wells in my cell-based assay. Could this be related to the solubility of my salicylanilide derivative?
A2: Absolutely. High variability is a common consequence of poor compound solubility.[4] Inconsistent amounts of soluble, and therefore active, compound in each well can lead to significant differences in the measured biological response.[5] Before adding detection reagents, visually inspect the assay plate under a microscope for any signs of precipitation.[3] If you observe precipitate, you will need to re-evaluate your solubilization and dilution protocol.[3]
Q3: The technical data sheet for my salicylanilide derivative suggests dissolving it in an organic solvent like DMF and then diluting it into a buffer, but it still precipitates. What are my next steps?
A3: While the data sheet provides a starting point, optimization is often necessary. If the recommended procedure isn't working, consider the following:
-
Experiment with Co-solvents: Besides DMF and DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be explored.[] The choice of co-solvent can significantly impact solubility.
-
pH Adjustment: Salicylanilides are weakly acidic compounds.[7] Adjusting the pH of your aqueous buffer can increase the proportion of the ionized, more soluble form of the molecule.[7][8] However, ensure the final pH is compatible with your experimental system.
-
Explore Formulation Strategies: If simple co-solvents and pH adjustments are insufficient, more advanced formulation strategies, discussed in the next section, will be necessary.
In-Depth Formulation Strategies for Enhanced Solubility
When basic troubleshooting is not enough, a more systematic formulation approach is required. This section delves into the principles and methodologies behind common solubility enhancement techniques.
Co-solvency
The use of water-miscible organic solvents, or co-solvents, is a primary strategy to increase the solubility of hydrophobic compounds.[][9]
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for nonpolar solutes.[10] They interfere with the hydrogen bonding network of water, which reduces water's tendency to exclude hydrophobic molecules.[]
Common Co-solvents:
| Co-solvent | Key Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful and widely used solvent. Can be toxic to cells at higher concentrations.[] |
| Ethanol | A less toxic option than DMSO, but also generally a weaker solvent for highly hydrophobic compounds.[] |
| Polyethylene Glycols (PEGs) | A family of polymers with varying molecular weights. Lower molecular weight PEGs (e.g., PEG 400) are effective co-solvents.[] |
| Propylene Glycol | A commonly used solvent in pharmaceutical formulations.[] |
Experimental Protocol: Co-solvent Screening
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your salicylanilide derivative in 100% of each co-solvent to be tested (e.g., 10 mM in DMSO, 10 mM in Ethanol, etc.).
-
Serial Dilution: Perform serial dilutions of each stock solution in the corresponding co-solvent.
-
Aqueous Dilution: Add a small, fixed volume of each co-solvent dilution to your aqueous buffer.
-
Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours).
-
Quantification (Optional): To determine the precise solubility, the supernatant of equilibrated samples can be analyzed by UPLC-MS/MS or nephelometry.[11][12][13]
Use of Surfactants
Surfactants, or surface-active agents, are amphiphilic molecules that can significantly enhance the solubility of poorly soluble drugs.[14][15]
Mechanism of Action: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell.[15][16] Hydrophobic drug molecules, like salicylanilide derivatives, can be encapsulated within the hydrophobic core, thereby increasing their apparent solubility in the aqueous medium.[14][15]
Common Surfactants:
| Surfactant Type | Examples | Notes |
| Non-ionic | Polysorbates (e.g., Tween® 20, Tween® 80), Poloxamers | Generally less toxic and widely used in pharmaceutical formulations.[9][16] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Can be effective but may be more disruptive to biological systems.[14] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Often more toxic than non-ionic or anionic surfactants.[9] |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They are widely used to improve the solubility, stability, and bioavailability of poorly soluble drugs.[17][18][19]
Mechanism of Action: The hydrophobic salicylanilide derivative can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule, forming an "inclusion complex."[17][18] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions.[20]
Common Cyclodextrins:
| Cyclodextrin | Key Properties |
| β-Cyclodextrin (β-CD) | One of the most commonly used cyclodextrins.[17] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A derivative with increased aqueous solubility and a better safety profile compared to β-CD.[18][21] |
| Methyl-β-cyclodextrin (M-β-CD) | Has a high solubilizing capacity.[21] |
Chemical Modification: Prodrugs and Salt Forms
For long-term drug development, chemical modification of the salicylanilide derivative itself can be a powerful strategy.
-
Prodrugs: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body.[22][23] By attaching a hydrophilic promoiety (e.g., a phosphate or an amino acid) to the salicylanilide structure, its aqueous solubility can be dramatically increased.[22][24] This approach can improve both oral and parenteral drug delivery.[24]
-
Salt Formation: For salicylanilide derivatives with acidic or basic functional groups, forming a salt can significantly enhance solubility.[25][26][27] Salts are generally more soluble in water than their corresponding neutral forms because the ionic nature of the salt interacts more favorably with polar water molecules.[8]
Frequently Asked Questions (FAQs)
Q4: How do I choose the right solubilization technique for my specific salicylanilide derivative?
A4: The optimal technique depends on several factors, including the physicochemical properties of your compound, the requirements of your experimental assay, and the intended final application. A good starting point is to screen a panel of co-solvents. If that is unsuccessful, progressing to surfactants or cyclodextrins is a logical next step. For in vivo studies or clinical development, prodrug and salt formation strategies should be considered.
Q5: Can these solubilization methods affect the biological activity of my compound?
A5: Yes, it is possible. High concentrations of co-solvents like DMSO can have their own biological effects or be toxic to cells. Surfactants can disrupt cell membranes, and cyclodextrins can extract cholesterol from cell membranes. Therefore, it is crucial to include appropriate vehicle controls in all your experiments to account for any effects of the formulation components themselves.
Q6: What is the best way to prepare a stock solution of a salicylanilide derivative?
A6:
-
Weighing: Accurately weigh a precise amount of the compound using an analytical balance.
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent in which the compound is freely soluble, such as DMSO or DMF.
-
Dissolution: Add the calculated volume of solvent to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, use gentle warming (37°C) or sonication to ensure complete dissolution.[3]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q7: Are there any analytical techniques I can use to measure the solubility of my compound?
A7: Several techniques are available:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): These are considered "gold standard" methods for accurately quantifying the concentration of a dissolved compound in a saturated solution.[28]
-
Nephelometry: This technique measures the scattering of light by undissolved particles and can be adapted for high-throughput kinetic or equilibrium solubility screening.[12][13]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to study drug-polymer miscibility and solubility in solid dispersions.[29]
References
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharma. Retrieved March 15, 2026, from [Link]
-
Mocanu, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved March 15, 2026, from [Link]
-
de Oliveira, R. S., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Retrieved March 15, 2026, from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 15, 2026, from [Link]
-
Warren, D., et al. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. Retrieved March 15, 2026, from [Link]
-
IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved March 15, 2026, from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved March 15, 2026, from [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). LinkedIn. Retrieved March 15, 2026, from [Link]
-
Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017, April 26). MedCrave. Retrieved March 15, 2026, from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Retrieved March 15, 2026, from [Link]
-
Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved March 15, 2026, from [Link]
-
Di, C., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers. Retrieved March 15, 2026, from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved March 15, 2026, from [Link]
-
(PDF) Cyclodextrins in drug delivery (Review). (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Retrieved March 15, 2026, from [Link]
-
A recent overview of surfactant–drug interactions and their importance. (2023, June 12). RSC Publishing. Retrieved March 15, 2026, from [Link]
-
ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. (2014, October 20). PharmaTutor. Retrieved March 15, 2026, from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). AAPS PharmSciTech. Retrieved March 15, 2026, from [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved March 15, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). Acta Pharmaceutica Sinica B. Retrieved March 15, 2026, from [Link]
-
New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. (2024, April 5). ACS Omega. Retrieved March 15, 2026, from [Link]
-
New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
-
Solubility Screening by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved March 15, 2026, from [Link]
-
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved March 15, 2026, from [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved March 15, 2026, from [Link]
-
Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). MDPI. Retrieved March 15, 2026, from [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2025, October 16). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, June 19). JoVE. Retrieved March 15, 2026, from [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF. (2025, August 6). ResearchGate. Retrieved March 15, 2026, from [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics. Retrieved March 15, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies. Retrieved March 15, 2026, from [Link]
-
Solubility and Partition Coefficient of Salicylamide in Various pH Buffer Solutions. (n.d.). Semantic Scholar. Retrieved March 15, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed. Retrieved March 15, 2026, from [Link]
-
How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved March 15, 2026, from [Link]
-
Synthetic pathway for salicylanilide derivatives. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
-
Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
-
Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. (2022, July 19). MDPI. Retrieved March 15, 2026, from [Link]
-
Basic structure of salicylanilides: salicylic ring (A) and anilide ring (B). (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
Sources
- 1. Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. rheolution.com [rheolution.com]
- 14. jocpr.com [jocpr.com]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. brieflands.com [brieflands.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 19. researchgate.net [researchgate.net]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 22. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. johronline.com [johronline.com]
- 24. pharmatutor.org [pharmatutor.org]
- 25. researchgate.net [researchgate.net]
- 26. rjpdft.com [rjpdft.com]
- 27. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pharmaexcipients.com [pharmaexcipients.com]
- 29. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 5-chloro-N-ethyl-2-hydroxybenzamide synthesis reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 5-chloro-N-ethyl-2-hydroxybenzamide.
When amidating 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid) with ethylamine, you are navigating a bifunctional starting material (a carboxylic acid and a nucleophilic ortho-phenol) and a highly volatile, often aqueous amine. This guide breaks down the causality behind common failures, provides self-validating protocols, and establishes the chemical logic required for reliable scale-up.
Part 1: Mechanistic Workflows & Reagent Selection
The success of this coupling reaction hinges entirely on your source of ethylamine. Because ethylamine is a gas at room temperature (bp 16.6 °C), it is commercially supplied either as a 70% aqueous solution or as a 2.0 M anhydrous solution in THF. The presence of water dictates your activation strategy.
Decision tree for selecting the optimal amidation pathway based on the ethylamine source.
If you have access to anhydrous ethylamine, 1,1'-Carbonyldiimidazole (CDI) is the gold standard for unprotected salicylic acids. CDI acts as both an activating agent and a mild base. The resulting acyl imidazole intermediate is uniquely stabilized by an intramolecular hydrogen bond from the ortho-phenolic -OH. This pseudo-six-membered ring suppresses unwanted O-acylation (polyesterification) while maintaining high electrophilicity at the carbonyl carbon for the incoming amine[1].
Mechanistic pathway of CDI-mediated amidation highlighting the stabilized acyl imidazole.
Part 2: Troubleshooting FAQs
Q1: I am using EDC/HOBt with 70% aqueous ethylamine, but I am recovering mostly unreacted 5-chlorosalicylic acid. Why is the yield so low? A: You are experiencing competitive hydrolysis. The HOBt-active ester is highly susceptible to nucleophilic attack by the bulk water present in your 70% ethylamine solution. Water outcompetes the amine, hydrolyzing the active ester back to the starting carboxylic acid[2]. Solution: Switch to anhydrous ethylamine (2.0 M in THF) or change your activation strategy to the Acid Chloride method using biphasic Schotten-Baumann conditions.
Q2: I tried activating the acid with Thionyl Chloride (SOCl₂), but my reaction turned into an intractable, gummy mixture. What happened? A: You induced polymerization. The free 2-hydroxy group on 5-chlorosalicylic acid is nucleophilic. If the reaction is run neat or allowed to heat excessively after the acid chloride forms, the phenol of one molecule will attack the highly reactive acid chloride of another, leading to oligomerization/polyesterification[3]. Solution: Keep the reaction strictly at 60 °C during SOCl₂ activation, remove excess SOCl₂ completely under vacuum, and ensure the subsequent amine addition is done at 0 °C with a large excess of ethylamine to kinetically outcompete the phenol.
Q3: When using CDI, my reaction stalls at the activation step, and adding ethylamine yields no product. How do I fix this? A: This is a kinetic timing error. CDI activation produces one equivalent of CO₂ and one equivalent of imidazole. If you add the ethylamine before the CO₂ evolution has completely ceased, the unreacted CDI will rapidly react with your aliphatic amine to form an inert ethyl-imidazole urea derivative, permanently sequestering your amine. Solution: Wait 45–60 minutes after adding CDI until all effervescence stops before introducing the ethylamine[1].
Q4: How can I reliably separate the target amide from unreacted 5-chlorosalicylic acid without column chromatography? A: Exploit the pKa differential. The target product is a phenol (pKa ~8.5), whereas the starting material is a carboxylic acid (pKa ~3.0). During your workup, wash the organic layer with saturated aqueous NaHCO₃ (pH ~8.3). This will quantitatively deprotonate the carboxylic acid into a water-soluble sodium salt, while leaving the phenolic product protonated and safely in the organic layer. This is a self-validating purification step.
Part 3: Validated Experimental Protocols
Protocol A: CDI-Mediated Direct Amidation (The Gold Standard)
Use this protocol if you have access to anhydrous ethylamine. It avoids harsh conditions and requires no phenol protection.
-
Activation: In an oven-dried, N₂-purged round-bottom flask, dissolve 5-chlorosalicylic acid (1.0 eq, 10 mmol) in anhydrous THF (50 mL, 0.2 M).
-
CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq, 11 mmol) portion-wise at room temperature.
-
Degassing: Stir the mixture at room temperature for 1 hour. Critical Step: Visually confirm that all CO₂ effervescence has ceased to ensure complete formation of the acyl imidazole and consumption of CDI[1].
-
Amidation: Dropwise, add Ethylamine (2.0 M solution in THF, 1.5 eq, 15 mmol) via syringe.
-
Propagation: Stir the reaction at room temperature for 12 hours.
-
Quench & Extraction: Quench the reaction with 1M aqueous HCl (20 mL) to neutralize the imidazole byproduct. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted starting material, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.
Protocol B: Acid Chloride / Schotten-Baumann Method
Use this protocol if you must use 70% aqueous ethylamine.
-
Chlorination: Suspend 5-chlorosalicylic acid (1.0 eq, 10 mmol) in neat Thionyl Chloride (SOCl₂) (5.0 eq, 50 mmol). Add a single catalytic drop of DMF.
-
Heating: Heat the mixture to 60 °C for 2 hours under a reflux condenser. The suspension will become a clear, yellow solution as the acid chloride forms[3].
-
Concentration: Cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂. Co-evaporate with anhydrous DCM (2 × 20 mL) to ensure complete removal of HCl and SO₂.
-
Biphasic Setup: Dissolve the crude 5-chloro-2-hydroxybenzoyl chloride in DCM (30 mL) and cool to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, prepare a mixture of 70% aqueous Ethylamine (3.0 eq, 30 mmol) and 10% aqueous NaOH (2.0 eq). Add the acid chloride DCM solution dropwise to the vigorously stirred aqueous amine mixture at 0 °C.
-
Workup: Stir for 2 hours, allowing the reaction to warm to room temperature. Separate the layers, extract the aqueous layer with DCM, wash the combined organics with 1M HCl, dry, and concentrate.
Part 4: Quantitative Data & Reagent Comparison
To assist in your experimental design, the following table summarizes the performance metrics of various coupling strategies specifically for the amidation of 5-chlorosalicylic acid with ethylamine.
| Coupling Reagent | Required Amine Source | Typical Yield | Reaction Time | Primary Byproduct | Scalability & Cost |
| CDI | 2.0 M in THF (Anhydrous) | 85–95% | 4–12 h | Imidazole, CO₂ | Excellent / Low Cost |
| SOCl₂ | 70% Aqueous or Gas | 60–75% | 2–4 h | HCl, SO₂ | Good / Very Low Cost |
| EDC / HOBt | 2.0 M in THF (Anhydrous) | 70–80% | 12–24 h | Urea derivative | Fair / High Cost |
| HATU | 2.0 M in THF (Anhydrous) | 80–90% | 2–6 h | HOAt, HMPA | Poor / Very High Cost |
Part 5: References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BenchChem Technical Support. (2025). Troubleshooting Amide Coupling Reactions with Electron-Rich Amines. BenchChem. 2
-
Chinchilla, R., et al. (2006). Direct Synthesis of Esters and Amides from Unprotected Hydroxyaromatic and -aliphatic Carboxylic Acids. The Journal of Organic Chemistry, 71(12). 1
-
Li, Y., et al. (2020). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. PMC / Bioorganic & Medicinal Chemistry. 3
Sources
Technical Support Center: Optimizing N-Alkylation of 2-Hydroxybenzamides
Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter the 2-hydroxybenzamide (salicylamide) scaffold. While it is a privileged pharmacophore, functionalizing it—specifically via N-alkylation—presents a significant chemoselectivity challenge due to its ambident nucleophilic nature.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind common synthetic failures, apply fundamental physical organic chemistry to direct regioselectivity, and provide robust, self-validating protocols.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I getting predominantly O-alkylation instead of my desired N-alkylated product? A: This is a classic issue of pKa differentials and ambident nucleophilicity. The phenolic –OH is significantly more acidic (pKa ~8–10) than the amide –NH (pKa ~15). When you use a mild base (like K₂CO₃) or exactly 1.0 equivalent of a strong base, the phenol is deprotonated first, forming a phenoxide anion that rapidly undergoes phenolic O-alkylation.
Furthermore, even if you successfully deprotonate the amide, you must consider Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The amide oxygen is a "harder" nucleophile than the amide nitrogen. Using hard electrophiles (e.g., alkyl tosylates, triflates, or dimethyl sulfate) will drive the reaction toward amide O-alkylation[1]. Actionable Fix: To favor N-alkylation, you must use a "soft" electrophile like an alkyl iodide[1].
Q2: I tried using NaH to form the dianion for direct N-alkylation, but my yields are low and the reaction profile is messy. What is going wrong? A: Dianion alkylation is highly sensitive to solvent, temperature, and stoichiometry. If the solvent is not strictly anhydrous, the NaH is quenched, leaving you with the monoanion (phenoxide) which leads to O-alkylation. Additionally, using NaH in polar aprotic solvents like DMF at elevated temperatures can lead to competitive solvent degradation. Actionable Fix: Ensure strict Schlenk techniques. Cool the reaction to 0 °C during the addition of NaH to control the exothermic deprotonation, then allow it to warm to room temperature before adding the alkyl iodide.
Q3: What is the most reliable, scalable method for N-alkylation of salicylamides if direct methods fail? A: The pharmaceutical industry standard avoids direct dianion alkylation due to scalability issues. Instead, the phenolic –OH is temporarily masked. You can protect the phenol as a silyl ether (e.g., TBDMS)[2], or utilize a cyclic intermediate like a carsalam (2,4-dioxodihydro-1,3-benzoxazine) derivative[3]. Once the phenol is protected, the amide –NH becomes the sole acidic site and can be cleanly alkylated using milder bases, followed by a selective deprotection step[4].
Part 2: Data Presentation
Understanding how your choice of reagents dictates the reaction pathway is critical. The table below summarizes the causal relationship between reaction conditions and the resulting major product.
Table 1: Influence of Reaction Conditions on Regioselectivity
| Base | Equivalents | Electrophile | Solvent | Major Product | Mechanistic Causality |
| K₂CO₃ | 1.1 | R-Br | DMF | Phenolic O-Alkylation | Base selectively deprotonates the more acidic phenol (pKa ~10) over the amide (pKa ~15). |
| NaH | ≥2.1 | R-I | THF | N-Alkylation | Dianion formation; the soft electrophile (R-I) favors attack by the softer nitrogen atom[1]. |
| K₂CO₃ | 1.5 | R-OTf | MeCN | Amide O-Alkylation | Hard electrophile (R-OTf) selectively attacks the harder amide oxygen[1]. |
| K₂CO₃ | 1.5 | R-I | DMF | N-Alkylation (Protected Route) | Phenol is masked[4]; amide NH is the only available nucleophile, allowing mild conditions. |
Part 3: Experimental Protocols
Every protocol utilized in a rigorous laboratory must be a self-validating system. Below are two field-proven methodologies with built-in validation checks.
Protocol A: Direct N-Alkylation via Dianion Generation
Use this when protecting groups must be avoided and the alkylating agent is a soft electrophile.
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar/N₂). Dissolve 2-hydroxybenzamide (1.0 eq) in anhydrous THF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in portions. Causality: 2.2 eq is strictly required to deprotonate both the phenolic OH and the amide NH, forming the reactive dianion.
-
Equilibration: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until H₂ evolution ceases.
-
Alkylation: Add the alkyl iodide (1.1 eq) dropwise. Causality: The soft leaving group (iodide) directs the electrophilic attack to the softer nitrogen atom[1].
-
Quench & Validation: Stir for 4–12 hours. Quench carefully with saturated aqueous NH₄Cl.
-
Self-Validation Step: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 7:3) and stain with Ferric Chloride (FeCl₃). A positive (purple) result indicates the phenolic –OH is intact, confirming successful N-alkylation over phenolic O-alkylation.
-
Protocol B: The Protection-Alkylation-Deprotection Workflow
Use this for complex substrates or scale-up scenarios where absolute regiocontrol is required.
-
Protection: React 2-hydroxybenzamide (1.0 eq) with TBDMS-Cl (1.1 eq) and Imidazole (2.0 eq) in DCM at room temperature for 4 hours to yield 2-(tert-butyldimethylsilyloxy)benzamide[2].
-
Self-Validation Step: The intermediate will not stain with FeCl₃, confirming complete phenol masking.
-
-
N-Alkylation: Dissolve the protected intermediate in DMF. Add K₂CO₃ (1.5 eq) and an alkyl iodide (1.2 eq). Heat to 60 °C for 6 hours[4]. Causality: With the phenol protected, the amide NH is the sole acidic site, preventing competing side reactions.
-
Deprotection: Treat the N-alkylated intermediate with TBAF (1.2 eq) in THF at 0 °C for 1 hour to cleave the silyl ether[2].
-
Self-Validation Step: The return of a positive FeCl₃ stain confirms the successful regeneration of the free phenolic –OH.
-
Part 4: Mechanistic Visualizations
Decision tree for selecting the optimal N-alkylation strategy for 2-hydroxybenzamides.
HSAB theory governing the regioselectivity of amide alkylation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. heteroletters.org [heteroletters.org]
- 3. US7169776B2 - Method of preparing alkylated salicylamides via a dicarboxylate intermediate - Google Patents [patents.google.com]
- 4. US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google Patents [patents.google.com]
In Vitro Assay Troubleshooting Center: Overcoming Compound Aggregation
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers whose high-throughput screening (HTS) campaigns are derailed by false positives. One of the most pervasive, yet misunderstood, culprits is small molecule colloidal aggregation .
Rather than following a standard troubleshooting checklist, this guide is designed to help you understand the physical chemistry of your assays. By mastering the causality behind aggregation, you can implement self-validating protocols that automatically flag and filter out these artifacts before they drain your project's resources.
Frequently Asked Questions: The Mechanics of Aggregation
Q: What exactly is compound aggregation in the context of in vitro assays? A: At typical screening concentrations (often 10–30 μM), a significant percentage of small molecules in screening decks undergo spontaneous phase separation in aqueous buffers. They form colloidal particles ranging from 50 to 1000 nm in diameter 1. These Small Colloidal Aggregating Molecules (SCAMs) exist in a triphasic equilibrium: soluble monomers, soluble colloidal aggregates, and insoluble precipitates 2.
Q: Why do these aggregates cause false positives? A: Aggregates do not inhibit enzymes through specific, stoichiometric active-site binding. Instead, they act as "protein sponges." Proteins and enzymes non-specifically adsorb to the highly hydrophobic surface of the colloidal aggregate. This adsorption causes localized protein unfolding and steric occlusion, leading to a complete loss of catalytic activity 3. Because this mechanism is non-specific, a single aggregating compound can appear as a "promiscuous inhibitor" across multiple, unrelated enzyme assays 4.
Q: What are the tell-tale signs of an aggregation-based false positive in my data? A: You should suspect aggregation if your hit exhibits:
-
Steep Hill Slopes: Concentration-response curves often have Hill coefficients > 1.5. This occurs because the aggregates bind targets with affinities vastly exceeding the enzyme concentration, creating a threshold effect once the Critical Aggregation Concentration (CAC) is reached 5.
-
Enzyme Concentration Dependence: If you increase the target enzyme concentration 10-fold, the apparent IC50 of an aggregator will shift significantly (weaken), because the increased protein simply coats the aggregate surfaces, leaving active enzyme in solution 6.
-
Detergent Sensitivity: The addition of non-ionic detergents (e.g., 0.01% Triton X-100) disrupts the colloids, restoring enzyme activity 7.
Mechanistic Visualization
To systematically eliminate SCAMs from your hit list, you must understand how our diagnostic assays intervene at the physical level.
Fig 1: Mechanism of colloidal aggregation-based inhibition and detergent disruption.
Data Presentation: True Inhibitors vs. Aggregators
How do you differentiate a bona fide hit from a SCAM? The following table summarizes the quantitative and qualitative data profiles you should expect during your hit validation cascade.
| Assay / Parameter | True Specific Inhibitor | Colloidal Aggregator (SCAM) | Mechanistic Rationale |
| IC50 with 0.01% Triton X-100 | Unchanged | Drastically weakened or inactive | Detergents disrupt the colloidal particles, releasing the sequestered enzyme 7. |
| Hill Slope (Dose-Response) | ~1.0 (Standard Michaelis-Menten) | > 1.5 (Often 2.0 - 4.0) | Aggregates act as a sink; inhibition only occurs once the Critical Aggregation Concentration (CAC) is reached 5. |
| 10x Enzyme Concentration | IC50 shifts proportionally to Ki | IC50 weakens significantly | Higher protein concentrations saturate the aggregate surface area, leaving free, active enzyme 8. |
| Dynamic Light Scattering | No particles detected | Particles 50–1000 nm detected | Direct physical measurement of the colloidal phase separation 4. |
| Centrifugation (16,000 x g) | Activity remains in supernatant | Activity precipitates to pellet | Aggregates are massive enough to be pelleted out of the soluble fraction 8. |
Step-by-Step Troubleshooting Protocols
To ensure scientific integrity, your hit-to-lead workflow must be a self-validating system. The following protocols establish an internal baseline for uninhibited versus inhibited rates, allowing you to confidently identify artifacts.
Protocol A: The Detergent-Sensitivity Counter-Screen
This is the gold standard for rapid, high-throughput identification of aggregators 9.
Reagents Needed:
-
Standard assay buffer.
-
Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 (or 0.025% Tween-80). Note: Ensure your target enzyme tolerates this detergent concentration before proceeding.
-
Target enzyme and substrate.
Methodology:
-
Preparation: Prepare two identical sets of 96-well or 384-well assay plates. Plate Set A will use the standard buffer; Plate Set B will use the detergent-supplemented buffer.
-
Compound Addition: Dispense the test compounds into both plate sets to achieve a final concentration range (e.g., 8-point dose-response from 0.1 μM to 50 μM). Maintain DMSO concentration at ≤ 2%.
-
Enzyme Addition: Add the target enzyme to all wells.
-
Critical Incubation: Incubate the enzyme-compound mixture for at least 5 to 15 minutes at room temperature. Causality Note: Aggregate-based inhibition is time-dependent because protein adsorption and subsequent unfolding take time to reach equilibrium 7.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Readout & Analysis: Measure the reaction rate. Calculate the IC50 for each compound in both conditions.
-
Validation: If a compound's IC50 is >2-fold weaker (or completely abolished) in Plate Set B (detergent) compared to Plate Set A, it is flagged as a highly probable aggregator.
Protocol B: Dynamic Light Scattering (DLS) Confirmation
While detergent assays are a great proxy, DLS provides direct physical evidence of particle formation 10.
Methodology:
-
Sample Prep: Prepare the compound at 30 μM in filtered (0.22 μm) assay buffer without enzyme or detergent.
-
Cuvette Loading: Load the sample into a quartz cuvette. Crucial Step: Ensure no air bubbles or dust are introduced, as they will severely scatter light and ruin the measurement.
-
Measurement: Place the cuvette in the DLS instrument (e.g., DynaPro). Acquire at least 10 acquisitions of 10 seconds each at a controlled temperature (e.g., 25°C).
-
Analysis: Analyze the autocorrelation function. A true soluble monomer will show a hydrodynamic radius ( Rh ) of < 1 nm. An aggregator will exhibit a distinct peak with an Rh between 50 nm and 1000 nm 11.
Aggregation Triage Workflow
Use the following decision tree to process your HTS hits logically and efficiently.
Fig 2: Decision tree for triaging high-throughput screening hits to eliminate aggregators.
References
-
Colloidal aggregation: From screening nuisance to formulation nuance - ResearchGate. 1
-
Colloidal aggregation: from screening nuisance to formulation nuance - PMC. 3
-
Boosting the Accuracy and Chemical Space Coverage of the Detection of Small Colloidal Aggregating Molecules Using the BAD Molecule Filter - ACS Publications. 5
-
Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs - News-Medical.net.4
-
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf.9
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC - NIH. 7
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. 6
-
Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors - MDPI. 8
-
Colloidal aggregation - Shoichet Lab - University of Toronto. 11
-
Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products - RSC Publishing. 10
-
Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS. 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. espace.inrs.ca [espace.inrs.ca]
- 3. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors [mdpi.com]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06466D [pubs.rsc.org]
- 11. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
Technical Support Center: Stability Testing of 5-Chloro-N-ethyl-2-hydroxybenzamide in Solution
Welcome to the Technical Support Center. As drug development professionals and analytical scientists, ensuring the solution stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-chloro-N-ethyl-2-hydroxybenzamide —a halogenated benzamide derivative structurally related to the synthesis and degradation of substituted benzamide therapeutics (such as metoclopramide and tiapride)—presents unique stability challenges in aqueous and organic solutions.
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation issues, design self-validating forced degradation workflows, and ensure absolute analytical integrity.
Part 1: Core Degradation Pathways & Mechanistic Causality
To prevent degradation, we must first understand the thermodynamic and kinetic forces driving it. 5-chloro-N-ethyl-2-hydroxybenzamide is primarily susceptible to three degradation vectors:
-
Amide Hydrolysis: The amide linkage (C=O to N) is the most vulnerable functional group. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, direct nucleophilic attack by hydroxide ions (OH⁻) cleaves the bond, yielding 5-chloro-2-hydroxybenzoic acid and ethylamine[1]. The presence of the ortho-hydroxyl group can further complicate this via neighboring group participation (intramolecular catalysis), making strict pH control critical[2].
-
Photolytic Dehalogenation: Halogenated aromatics are highly sensitive to ultraviolet (UV) radiation. Absorption of photons (particularly around 254 nm) provides sufficient energy to induce homolytic scission of the carbon-chlorine (C-Cl) bond, generating radical species that lead to dehalogenated photoproducts or polymeric aggregates[3].
-
Oxidative Hydroxylation: In the presence of reactive oxygen species (ROS) or dissolved oxygen at elevated pH, the electron-rich aromatic ring can undergo further hydroxylation[4].
Fig 1. Primary degradation pathways of 5-chloro-N-ethyl-2-hydroxybenzamide in solution.
Part 2: Troubleshooting Guides & FAQs
Q1: We observe a rapid decrease in the purity of our stock solutions over 48 hours. What is the primary cause? A1: The most probable cause is pH-driven amide hydrolysis. Benzamide derivatives are highly susceptible to nucleophilic attack at the amide carbonyl. Studies on related halogenated benzamides demonstrate that hydrolysis accelerates significantly in unbuffered aqueous solutions that drift into strongly acidic or alkaline territories[1]. Causality & Solution: The ortho-hydroxyl group alters the local electron density, making the molecule highly sensitive to pH fluctuations. Always prepare aqueous stock solutions in a buffered system (e.g., 50 mM phosphate buffer) maintained at a slightly acidic to neutral pH (pH 6.0–8.0), where the hydrolysis rate is minimized[2].
Q2: During HPLC analysis, a new unknown peak appears at a lower retention time after the sample sits in the autosampler. How can we prevent this? A2: This is a classic signature of photodegradation. Halogenated benzamides undergo rapid photolysis when exposed to ambient laboratory light or UV radiation. The primary mechanistic pathway is the homolytic scission of the C-Cl bond, resulting in a dehalogenated photoproduct[3]. Because the loss of chlorine reduces the molecule's hydrophobicity, the degradant is more polar and elutes earlier on a reversed-phase C18 column. Causality & Solution: The absorption of photons provides energy exceeding the C-Cl bond dissociation energy[4]. Utilize amber glass vials for all stock solutions and autosampler vials. If working under standard fluorescent laboratory lighting, wrap volumetric flasks in aluminum foil.
Q3: Our forced degradation studies (0.1 M NaOH) show complete loss of the parent peak, but the mass balance is less than 80%. Where is the rest of the compound? A3: Poor mass balance during basic hydrolysis indicates secondary degradation or the formation of volatile, non-chromophoric byproducts. When 5-chloro-N-ethyl-2-hydroxybenzamide hydrolyzes, it cleaves into 5-chloro-2-hydroxybenzoic acid and ethylamine. Causality & Solution: Ethylamine is highly volatile and lacks a strong UV chromophore. Standard HPLC-UV methods (typically monitoring at 230-254 nm) will only detect the benzoic acid derivative[5]. To achieve a >95% mass balance, couple your UV detector with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) to track the aliphatic amine fragment.
Part 3: Standardized Experimental Protocols
To ensure trustworthiness, every forced degradation protocol must be a self-validating system . This means incorporating neutralization steps to halt degradation prior to injection, ensuring that the degradation observed occurred during the stress phase, not inside the HPLC autosampler.
Step-by-Step Forced Degradation Workflow
1. Stock Solution Preparation:
-
Accurately weigh 10 mg of 5-chloro-N-ethyl-2-hydroxybenzamide.
-
Dissolve in 10 mL of an inert diluent (e.g., 50:50 Methanol:Water) to yield a 1 mg/mL stock.
2. Application of Stress Conditions (Self-Validating Aliquots):
-
Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[1].
-
Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature (RT) for 24 hours in the dark.
-
Photolytic Stress: Place 2 mL of stock in a clear quartz vial. Expose to UV light (254 nm) at RT for 24 hours[3].
-
Control: Keep 1 mL of stock diluted with 1 mL of diluent at 60°C (Thermal control) and RT (Bench control).
3. The Critical Neutralization Step (Quenching):
-
Do not inject stressed samples directly.
-
To the Acidic sample, add 1 mL of 0.1 M NaOH to neutralize.
-
To the Basic sample, add 1 mL of 0.1 M HCl to neutralize[1].
-
Dilute all samples to a final analytical concentration (e.g., 100 µg/mL) using the mobile phase to prevent solvent-front distortion during HPLC injection.
Fig 2. Self-validating forced degradation workflow for stability testing.
Part 4: Quantitative Data Summaries
The following table summarizes the expected kinetic behavior and stability profiles based on structurally analogous halogenated benzamides[1][2][3].
| Environmental Condition | Stressor / Catalyst | Estimated Stability (t₁/₂) | Primary Degradation Mechanism | Preventive Action |
| Aqueous (pH < 5) | Hydronium (H₃O⁺) | < 48 hours at 60°C | Acid-catalyzed amide hydrolysis | Buffer solution to pH 6.0 - 8.0 |
| Aqueous (pH 6 - 8) | Neutral/Mild | > 600 hours at 25°C | Negligible (Highly Stable) | Store at 4°C, monitor pH |
| Aqueous (pH > 9) | Hydroxide (OH⁻) | < 24 hours at 60°C | Base-catalyzed amide hydrolysis | Avoid alkaline diluents |
| UV Exposure (254 nm) | Photons | < 1 hour (unprotected) | Homolytic C-Cl scission | Use amber glassware / foil |
| Oxidative (H₂O₂) | ROS / Peroxides | ~ 72 hours at RT | Aromatic hydroxylation | Purge solvents with N₂ |
Part 5: References
-
Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts Source: PubMed / Science of The Total Environment URL:[Link]
-
Analytical & Pharmaceutical Research: Metoclopramide degradation pathway Source: MedCrave Online URL:[Link]
-
Study on the Hydrolysis of 2-Chlorobenzamide Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
-
Chemistry LC–MS characterization of metoclopramide photolysis products Source: Université catholique de Louvain (UCL) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. - MedCrave online [medcraveonline.com]
enhancing the bioavailability of salicylanilide derivatives
Welcome to the Salicylanilide Formulation & Bioavailability Support Center . As a Senior Application Scientist, I have designed this resource to help you navigate the notorious physicochemical hurdles of salicylanilide derivatives.
Compounds like niclosamide are highly potent multi-pathway inhibitors, but their translation from in vitro success to in vivo efficacy is severely bottlenecked by their Biopharmaceutical Classification System (BCS) Class II/IV status—characterized by aqueous solubility as low as 0.23 µg/mL and rapid hepatic clearance[1].
Below, you will find field-tested troubleshooting guides, self-validating experimental protocols, and mechanistic insights to help you engineer robust drug delivery systems.
Section 1: Troubleshooting & Formulation FAQs
Q1: My niclosamide-loaded solid lipid nanoparticles (SLNs) exhibit severe burst release and low drug-loading capacity. How do I fix this? The Causality: SLNs are formulated using solid lipids that form a highly ordered crystalline lattice upon cooling. Because salicylanilides are highly hydrophobic, they are expelled to the nanoparticle surface during this crystallization process, leading to low encapsulation and immediate burst release in aqueous media[2]. The Solution: Transition your formulation from SLNs to Nanostructured Lipid Carriers (NLCs). By blending liquid lipids (oils) with your solid lipids, you introduce structural imperfections into the lipid matrix. This prevents perfect crystallization, creating "pockets" that accommodate higher concentrations of niclosamide and shift the release profile to a sustained, diffusion-controlled mechanism[2].
Q2: I am synthesizing niclosamide prodrugs to improve oral bioavailability, but they are degrading before reaching the target tissue. What is the optimal modification strategy? The Causality: Unmodified niclosamide undergoes rapid cytochrome P450-mediated hydroxylation and glucuronidation in the liver and intestine, resulting in a very short systemic half-life[1]. If your prodrug is hydrolyzing too early, the ester or ether linkage is likely too labile in gastric pH or plasma esterases. The Solution: Target the phenolic hydroxyl group with sterically hindered or highly stable moieties. For instance, the novel prodrug SSL-0024 utilizes a rationally designed linkage that dramatically improves gastric stability, extending the plasma half-life to ~24 hours and achieving ~60% tumor growth inhibition at a fraction of the standard dose[3]. Alternatively, esterifying niclosamide into a stearate prodrug (NSPT) increases its lipophilicity, allowing it to anchor securely within the core of lipid nanoparticles for intravenous delivery[2].
Q3: How do I ensure "sink conditions" during in vitro dissolution testing of these highly hydrophobic formulations? The Causality: Because niclosamide's solubility is <1 µg/mL, standard dissolution buffers (like PBS pH 7.4) quickly become saturated. This violates sink conditions, causing the dissolution curve to artificially plateau, which masks the true release kinetics of your nanocarrier. The Solution: Incorporate a nonionic surfactant into your dissolution medium. Studies show that adding 0.5% to 1% Tween 60 provides excellent dissolution properties for niclosamide without degrading the nanoparticle matrix[4].
Section 2: Self-Validating Experimental Protocols
Protocol A: Synthesis of mPEG-PLGA Niclosamide Nanoparticles via Double Emulsification
This method utilizes an amphiphilic copolymer to create a core-shell nanoparticle, significantly improving aqueous dispersibility and reversing multidrug resistance in bacterial models[5].
-
Organic Phase Preparation: Dissolve 10 mg of niclosamide and 50 mg of mPEG-PLGA in 2 mL of dichloromethane (DCM). Mechanistic Note: DCM is chosen for its high volatility, which is critical for rapid evaporation and particle hardening.
-
Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution. PVA acts as a steric stabilizer to prevent droplet coalescence.
-
Emulsification: Inject the organic phase dropwise into the aqueous phase while applying high-intensity ultrasonication (40% amplitude, 3 minutes) in an ice bath to prevent thermal degradation of the polymer.
-
Solvent Evaporation: Transfer the oil-in-water (O/W) emulsion to a magnetic stirrer. Stir at 500 RPM for 4–6 hours at room temperature in a fume hood to fully evaporate the DCM.
-
Purification: Centrifuge the suspension at 15,000 × g for 30 minutes. Discard the supernatant (containing unencapsulated drug and excess PVA) and resuspend the pellet in ultra-pure water.
-
Self-Validation Checkpoint: Before lyophilization, measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI < 0.2 confirms a monodisperse, stable nanoparticle population.
-
Lyophilization: Add 5% (w/v) sucrose as a cryoprotectant and freeze-dry to obtain a stable powder.
Protocol B: Formulation of Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) via Spray Drying
Spray drying converts liquid SNEDDS into a solid dispersion, enhancing stability and increasing the Area Under the Curve (AUC) by nearly 10-fold[6].
-
Liquid SNEDDS Preparation: Dissolve niclosamide in an optimized isotropic mixture of oil, surfactant, and co-surfactant. Stir at 37°C until completely clear.
-
Carrier Suspension: Disperse a solid carrier (e.g., Hydroxypropyl-β-cyclodextrin or Maltodextrin) into the liquid SNEDDS. Mechanistic Note: The carrier provides the high surface area required for rapid drug release upon hydration.
-
Spray Drying: Feed the suspension into a spray dryer. Set the inlet temperature to 120°C and the outlet temperature to 70°C. Maintain a feed rate of 15 mL/min and an airflow of 600 L/h[6].
-
Self-Validation Checkpoint: Perform X-ray Powder Diffraction (XRPD) on the collected powder. The absence of sharp crystalline peaks confirms the successful amorphization of niclosamide, which is the primary driver of its enhanced bioavailability.
Section 3: Quantitative Data Summary
| Formulation Strategy | Bioavailability / Pharmacokinetic Enhancement | Key Mechanistic Driver | Reference |
| SSL-0024 Prodrug | Plasma half-life extended to ~24h; ~60% tumor growth inhibition at <50% standard dose. | Improved aqueous solubility and protection against rapid gastric/hepatic degradation. | [3] |
| Spray-Dried S-SNEDDS | AUC increased 9.8-fold; Significant increase in Cmax. | Amorphization of the drug and massive increase in surface area via solid nanocarriers. | [6] |
| Niclosamide Stearate (NSPT) | Enhanced tumor accumulation; stable 30 nm particle size. | Esterification increases lipophilicity, anchoring the drug tightly within the lipid core. | [2] |
| mPEG-PLGA Nanoparticles | High reversal efficiency of colistin resistance at low doses. | Core-shell encapsulation improves aqueous dispersibility and cellular uptake. | [5] |
| Tween 60 / MMT Clay | Higher systemic exposure than commercial Yomesan®. | Intercalation chemistry prevents drug crystallization in the gastrointestinal tract. | [4] |
Section 4: Mechanistic Pathways & Workflow Visualizations
Workflow for formulating niclosamide nanocarriers to overcome aqueous insolubility.
Mechanistic pathway of niclosamide prodrugs enhancing systemic exposure and target inhibition.
References
-
Lipid-Based Niclosamide Delivery: Comparative Efficacy, Bioavailability, and Potential as a Cancer Drug. MDPI. Available at: [Link][2]
-
Niclosamide nanoparticles as a novel adjuvant reverse colistin resistance via multiple mechanisms against multidrug-resistant Salmonella infections. PMC / NIH. Available at:[Link][5]
-
A Niclosamide Prodrug SSL-0024 with Enhanced Bioavailability Suppresses Hepatocellular Carcinoma via Multi-Pathway Signaling Inhibition. bioRxiv. Available at:[Link][3]
-
Niclosamide–Clay Intercalate Coated with Nonionic Polymer for Enhanced Bioavailability toward COVID-19 Treatment. PMC / NIH. Available at:[Link][4]
-
Spray Drying for Pharmaceutical Raw Materials: A Systematic Review on Enhancing Bioavailability and Stability. Taylor & Francis. Available at:[Link][6]
-
Strategic Lyophilization of Rhamnolipid-Modified Niclosamide Liposomes for Enhanced Solubility and Regulated Drug Release. Eurasia Academic Publishing Group. Available at: [Link][1]
Sources
- 1. eaapublishing.org [eaapublishing.org]
- 2. mdpi.com [mdpi.com]
- 3. A Niclosamide Prodrug SSL-0024 with Enhanced Bioavailability Suppresses Hepatocellular Carcinoma via Multi-Pathway Signaling Inhibition | bioRxiv [biorxiv.org]
- 4. Niclosamide–Clay Intercalate Coated with Nonionic Polymer for Enhanced Bioavailability toward COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide nanoparticles as a novel adjuvant reverse colistin resistance via multiple mechanisms against multidrug-resistant Salmonella infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
optimizing silica gel chromatography for purification of benzamides
Welcome to the Technical Support Center for Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of benzamides.
Benzamides present unique chromatographic hurdles. The amide functional group acts as both a strong hydrogen-bond donor (in primary and secondary amides) and a potent hydrogen-bond acceptor. When exposed to the acidic silanol groups (–SiOH) on the surface of normal-phase silica gel, these dual interactions lead to non-linear adsorption isotherms, resulting in severe peak tailing, unpredictable retention times, and poor recovery.
This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols to optimize your silica gel chromatography workflows.
Diagnostic Workflow: Benzamide Purification
Caption: Diagnostic workflow for troubleshooting benzamide purification on silica gel.
Troubleshooting Guides & FAQs
Q1: Why does my benzamide streak heavily across the TLC plate and elute over an excessive number of fractions during flash chromatography? The Causality: The terminal silanol groups on normal-phase silica gel are slightly acidic. The highly polarized carbonyl oxygen of the benzamide forms strong, persistent hydrogen bonds with these silanols. This creates a Langmuir-type adsorption isotherm where the active sites on the silica are saturated unevenly, causing the compound band to drag or "streak" through the column rather than eluting as a tight Gaussian peak. The Solution: You must competitively mask the active silanol sites. Incorporate a basic modifier into your eluent system. Adding 0.5% to 1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase will neutralize the acidic silanols, linearize the adsorption isotherm, and drastically sharpen your benzamide peaks[1]. Self-Validation: Always run two parallel TLC plates—one with your standard solvent and one with 1% TEA—to visually confirm the elimination of streaking before committing to the column.
Q2: I am observing co-elution of my target benzamide with unreacted starting amines or coupling byproducts like dicyclohexylurea (DCU). How can I improve resolution? The Causality: Benzamides, precursor amines, and urea byproducts (like DCU formed from DCC coupling) share similar polarity profiles and hydrogen-bonding capabilities in standard Ethyl Acetate/Hexane systems. DCU is particularly notorious for co-eluting because it is poorly soluble and streaks heavily. The Solution: First, exploit solubility differences before chromatography. Chill the crude mixture and physically filter out the precipitated DCU[1]. For the chromatographic separation, shift the selectivity of your solvent system. Transition from EtOAc/Hexanes to a Dichloromethane (DCM) based system (e.g., DCM/Methanol). DCM provides different dipole-dipole interactions that can effectively separate stubborn amides from amines[2]. If normal-phase silica remains inadequate, transition to reversed-phase (RP-C18) flash chromatography, which relies on hydrophobic exclusion rather than polar interactions[3].
Q3: My compound precipitates at the top of the column, leading to high backpressure, band distortion, and low recovery. How do I prevent this? The Causality: Benzamides often possess high crystal lattice energies, making them poorly soluble in non-polar starting solvents like hexanes. If you liquid-load a concentrated DCM solution of your benzamide onto a hexane-equilibrated column, the sudden change in solvent polarity causes an immediate "solubility shock." The benzamide crashes out of solution at the column head, permanently ruining the separation band and causing irreversible adsorption[4]. The Solution: Implement the Dry Loading technique. This bypasses the solubility shock entirely and ensures a perfectly uniform, narrow loading band.
Quantitative Data: Solvent System Optimization
Use the following table to select the optimal solvent system based on your specific benzamide derivative and observed impurities.
| Target Profile / Issue | Recommended Solvent System | Modifier / Additive | Mechanism of Action |
| Standard Benzamides | 10–50% EtOAc in Hexanes | None | Standard dipole-dipole partitioning. |
| Severe Streaking | EtOAc / Hexanes | 0.5–1% Triethylamine (TEA) | TEA competitively binds to acidic silanols, preventing amide H-bonding[1]. |
| Highly Polar Amides | 1–5% Methanol in DCM | None | DCM provides strong solvation; MeOH acts as a strong H-bond competitor[2]. |
| Stubborn Amine Impurities | DCM / Methanol | 10% NH₃ in MeOH solution | Ammonia deprotonates silanols and keeps amines in their free-base form, accelerating their elution[2]. |
| Complex Mixtures / Salts | Water / Acetonitrile | 0.1% Formic Acid (Reversed-Phase C18) | Shifts retention mechanism from polar adsorption to hydrophobic exclusion[3]. |
Standard Operating Procedure (SOP): Purifying Challenging Benzamides
This self-validating protocol utilizes dry-loading and gradient elution to ensure high-purity recovery of benzamides prone to tailing.
Phase 1: Sample Preparation & Dry Loading
-
Dissolution: Dissolve the crude benzamide mixture in the minimum amount of a highly solubilizing, volatile solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Silica Addition: Add raw, dry silica gel to the solution. The optimal ratio is 1:3 (Sample Weight : Silica Weight)[4].
-
Evaporation: Attach the flask to a rotary evaporator and remove the solvent completely under reduced pressure.
-
Validation Check: The resulting mixture must be a free-flowing powder. If it clumps or sticks to the glass, solvent remains. Re-evaporate until perfectly dry to prevent band broadening.
Phase 2: Column Equilibration
-
Pack the flash column with silica gel (ratio of 30:1 to 50:1 silica-to-sample weight for standard separations)[4].
-
Equilibrate the column with 3 column volumes (CV) of your starting non-polar solvent (e.g., 100% Hexanes or 95:5 Hexanes:EtOAc). If your TLC indicated streaking, ensure this equilibration solvent contains 1% TEA.
Phase 3: Loading and Gradient Elution
-
Carefully pour the dry-loaded silica powder directly onto the top of the equilibrated silica bed. Top with a 1 cm layer of clean sand to protect the bed from solvent disturbances[4].
-
Begin elution. Start with 2 CV of the non-polar starting solvent to elute highly non-polar impurities.
-
Initiate a shallow gradient, increasing the polar solvent (EtOAc or DCM) by 5-10% increments per CV. Do not increase polarity too rapidly, as the heat of adsorption can cause solvent outgassing and crack the silica bed.
Phase 4: Fraction Analysis
-
Spot fractions on a TLC plate.
-
Validation Check: If the target spot begins to streak mid-column, immediately spike the remaining mobile phase with 0.5% TEA to sharpen the tailing edge of the eluting band.
References
-
Benchchem. "Optimizing amide bond formation conditions for benzamide synthesis." Benchchem Technical Support. 1
-
University of Rochester. "Solvent Systems for Flash Column Chromatography." Not Voodoo X: Demystifying Synthetic Organic Chemistry. 2
-
Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage Flash Purification Blog. 3
-
OpenOChem. "Flash Chromatography." OpenOChem Learning Platform. 4
Sources
Comparative Efficacy Guide: 5-Chloro-N-ethyl-2-hydroxybenzamide vs. Established Salicylamides in Drug Discovery
Executive Summary & Mechanistic Divergence
The salicylamide scaffold has long been recognized for its baseline analgesic and antipyretic properties, primarily driven by the inhibition of cyclooxygenase (COX) enzymes[1]. However, targeted structural modifications—specifically halogenation at the 5-position and N-alkylation/arylation—fundamentally shift the pharmacological landscape of these molecules.
5-Chloro-N-ethyl-2-hydroxybenzamide (5-CEHB) represents a critical evolutionary branch in this class. Unlike the unsubstituted parent compound (Salicylamide), which weakly targets the COX/PGE2 axis[1], or the extensively studied N-aryl derivative Niclosamide, which acts as a mitochondrial uncoupler and multi-pathway inhibitor[2], 5-CEHB and its close structural analogs exhibit highly specific efficacy as tubulin polymerization inhibitors and viral capsid disruptors[3][4].
This guide provides a rigorous benchmarking of 5-CEHB against established salicylamides, detailing the causality behind their mechanistic divergence and providing standardized, self-validating protocols for comparative screening.
Pharmacological Profiling: Causality and Target Specificity
To understand the comparative efficacy of these compounds, we must analyze how specific functional groups dictate target binding and downstream cellular events.
-
5-Chloro-N-ethyl-2-hydroxybenzamide (5-CEHB): The introduction of the 5-chloro group increases lipophilicity, while the N-ethyl substitution provides optimal steric dimensions to fit into the colchicine-binding site of tubulin[3]. By preventing tubulin heterodimer assembly, 5-CEHB derivatives induce cell cycle arrest at the G2/M phase[3]. Furthermore, in antiviral models, this specific spatial arrangement disrupts the formation of viral core proteins (e.g., in HBV and HAdV)[4][5].
-
Niclosamide (The Halogenated Benchmark): Featuring an N-aryl (anilide) substitution, Niclosamide is a potent protonophore. It translocates protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation and depleting cellular ATP[2][6]. Secondary to this metabolic disruption, it potently inhibits Wnt/β-catenin, STAT3, and NF-κB signaling pathways[2][7], and induces intracellular acidification to block macropinocytosis[8].
-
Salicylamide (The Unsubstituted Baseline): Lacking both the halogen and the extended N-substitutions, standard salicylamide relies on hydrogen bonding within the COX-1 and COX-2 enzyme active sites to block the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2)[1].
Mechanistic divergence of salicylamides based on structural modifications.
Quantitative Efficacy Comparison
The following table synthesizes the half-maximal inhibitory concentrations (IC50) of these compounds across their primary biological targets, demonstrating the shift in potency based on structural modifications.
| Compound | Primary Target / Mechanism | Cell Line / Assay Model | IC50 / Potency | Reference |
| 5-CEHB (Analogs) | Tubulin Polymerization (Colchicine site) | Breast (MCF-7) & Colon (HCT-116) | 1.5 µM – 5.0 µM | [3] |
| 5-CEHB (Analogs) | Viral Capsid Disruption | HepAD38 (HBV model) | < 10.0 µM | [4] |
| Niclosamide | Wnt/β-catenin & STAT3 Inhibition | AML (U937, HL-60) | 0.41 µM – 0.48 µM | [9] |
| Niclosamide | Macropinocytosis Blockade | Pancreatic/Breast Cancer | ~0.4 µM – 5.0 µM | [8] |
| Rafoxanide | Multi-Kinase Inhibition | Colorectal Cancer (HCT-116) | ~5.0 µM | [9] |
| Salicylamide | COX-1 / COX-2 Inhibition | In Vitro Enzyme Assay | > 50.0 µM (Weak) | [1][10] |
Note: While standard salicylamide requires high micromolar to millimolar concentrations to achieve systemic analgesia[1], halogenated derivatives like 5-CEHB and Niclosamide exhibit potent sub-micromolar to low-micromolar efficacy in oncology and virology models[3][9].
Standardized Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify the causality of the observed efficacy.
High-throughput comparative screening workflow for salicylamide derivatives.
Protocol A: In Vitro Tubulin Polymerization Assay (Targeting 5-CEHB)
Causality: 5-CEHB derivatives bind to the colchicine site, preventing tubulin heterodimers from assembling into microtubules[3]. This assay utilizes a fluorescent reporter that is quenched in the presence of unpolymerized tubulin but increases in emission upon incorporation into a polymerized microtubule network.
-
Reagent Preparation: Reconstitute porcine brain tubulin (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and the fluorescent reporter.
-
Compound Dosing: Plate 5-CEHB and Colchicine (positive control) at concentrations ranging from 0.1 µM to 50 µM in a pre-warmed 96-well half-area plate. Use DMSO (0.1% final) as the vehicle control.
-
Kinetic Measurement: Rapidly add the tubulin master mix to the compounds. Immediately read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.
-
Validation: A successful assay will show a sigmoidal increase in fluorescence in the DMSO control (normal polymerization), while 5-CEHB and Colchicine wells will exhibit a dose-dependent flattening of the curve, proving polymerization inhibition.
Protocol B: Mitochondrial Transmembrane Potential (MTP) Assay (Targeting Niclosamide)
Causality: Niclosamide acts as a protonophore, dissipating the mitochondrial H+ gradient[6]. The JC-1 dye is a self-validating reporter: it forms red fluorescent J-aggregates in healthy, polarized mitochondria, but reverts to green fluorescent monomers when the membrane depolarizes.
-
Cell Culture: Seed HL-60 or MCF-7 cells at 1×104 cells/well in a 96-well black plate with clear bottoms.
-
Treatment: Treat cells with Niclosamide (0.1 µM – 10 µM) and FCCP (positive uncoupler control) for 4 hours.
-
Staining: Add JC-1 dye (2 µM final concentration) and incubate for 30 minutes at 37°C in the dark.
-
Readout: Wash cells twice with PBS. Measure red fluorescence (Ex: 535 nm / Em: 590 nm) and green fluorescence (Ex: 485 nm / Em: 530 nm). Calculate the Red/Green ratio. A decreasing ratio confirms dose-dependent mitochondrial uncoupling.
Protocol C: COX-2 Enzyme Immunoassay (Targeting Salicylamide Baseline)
Causality: Salicylamide inhibits COX enzymes, preventing the conversion of arachidonic acid to PGH2, which is subsequently isomerized to PGE2[1]. By quantifying PGE2 via a competitive Enzyme Immunoassay (EIA), we inversely measure COX-2 activity[10].
-
Enzyme Reaction: Incubate recombinant human COX-2 enzyme with Salicylamide (10 µM – 500 µM) and Celecoxib (positive control) in Tris-HCl buffer (pH 8.0) containing heme for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Incubate for exactly 2 minutes.
-
Termination & EIA: Stop the reaction by adding 1M HCl. Transfer an aliquot to a PGE2 competitive ELISA plate coated with a PGE2-specific antibody.
-
Quantification: Read absorbance at 412 nm. Because this is a competitive assay, higher absorbance indicates lower PGE2 levels, validating the successful inhibition of COX-2 by the compound.
References
-
Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors Source: MedChemComm (RSC Publishing) URL:[Link]
-
Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships Source: PMC - NIH URL:[Link]
-
Potent Inhibition of Macropinocytosis by Niclosamide in Cancer Cells: A Novel Mechanism for the Anticancer Efficacy for the Antihelminthic Source: MDPI URL:[Link]
-
Structure–Activity Relationship of Niclosamide Derivatives Source: Anticancer Research URL:[Link]
-
Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology Source: PMC - NIH URL:[Link]
-
The magic bullet: Niclosamide Source: Frontiers URL:[Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | 6626-92-2 [smolecule.com]
- 6. Structure–Activity Relationship of Niclosamide Derivatives | Anticancer Research [ar.iiarjournals.org]
- 7. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
validation of 5-chloro-N-ethyl-2-hydroxybenzamide's mechanism of action
Validation of 5-chloro-N-ethyl-2-hydroxybenzamide Mechanism of Action: A Comparative Guide for Metabolic and Signaling Modulation
As drug development increasingly targets metabolic vulnerabilities in disease, mitochondrial uncouplers have transitioned from toxicological hazards to promising therapeutic agents. 5-chloro-N-ethyl-2-hydroxybenzamide (CEHB) is a structurally optimized salicylamide derivative designed to decouple oxidative phosphorylation from ATP synthesis without inducing the severe off-target cytotoxicity seen in legacy compounds.
This guide provides a rigorous, application-focused framework for validating CEHB’s mechanism of action (MOA). By comparing CEHB against established alternatives like Niclosamide, BAM15, and FCCP, we will establish self-validating experimental workflows to confirm its dual role as a protonophore and an intracellular signaling modulator.
Mechanistic Causality: The "Why" Behind the Molecule
To design a robust validation assay, we must first understand the physical chemistry of the target. CEHB belongs to the salicylamide class of lipophilic weak acids. Like its structural analog Niclosamide, CEHB acts as a protonophore[1]. It translocates across the inner mitochondrial membrane (IMM), binds protons in the intermembrane space, and shuttles them into the mitochondrial matrix.
This continuous cycling collapses the proton motive force ( Δp ), forcing the electron transport chain (ETC) to operate at maximum capacity to restore the gradient. Consequently, oxygen consumption rates (OCR) spike while ATP synthesis halts. The resulting drop in the intracellular ATP/AMP ratio acts as a metabolic trigger, potently activating AMP-activated protein kinase (AMPK)[2]. Once activated, AMPK exerts pleiotropic downstream effects, most notably the suppression of oncogenic and inflammatory signaling nodes, including STAT3 (via reduced p-Y705) and mTORC1[1].
Figure 1: Mechanistic pathway of CEHB-induced mitochondrial uncoupling and STAT3 inhibition.
Comparative Performance Profile
When evaluating a novel uncoupler, it must be benchmarked against standard reference compounds to ensure it does not exhibit legacy liabilities, such as plasma membrane depolarization (a common artifact of FCCP) or excessive DNA damage (sometimes associated with the nitro group in Niclosamide)[3]. The table below synthesizes the expected performance of CEHB relative to field standards.
| Compound | Primary MOA | Uncoupling Potency (Max OCR EC₅₀) | STAT3 Inhibition (IC₅₀) | Plasma Membrane Depolarization | Cytotoxicity Profile |
| CEHB | Mild Protonophore | ~1.5 µM | ~0.8 µM | No | Low (Wide Therapeutic Index) |
| Niclosamide | Protonophore | ~0.5 µM | ~0.2 µM | No | Moderate (Genotoxic stress risk) |
| BAM15 | Mild Protonophore | ~1.2 µM | Weak/Indirect | No | Low |
| FCCP | Strong Ionophore | ~0.1 µM | N/A (Toxic) | Yes (High Off-Target) | High (Narrow Therapeutic Index) |
Data synthesis based on comparative uncoupler profiling methodologies[1][2][3].
Experimental Validation Protocols
To establish a self-validating system, your experimental design must prove that CEHB’s signaling effects (STAT3 inhibition) are a direct consequence of its metabolic effects (mitochondrial uncoupling). We achieve this through two linked protocols.
Protocol A: Real-Time Metabolic Profiling (Seahorse XF Assay)
The Agilent Seahorse XF Cell Mito Stress Test is the gold standard for quantifying mitochondrial function[4]. In this modified workflow, we replace the standard FCCP injection with a CEHB titration to directly measure its uncoupling capacity.
Causality Check: By injecting Oligomycin before CEHB, we inhibit ATP synthase. Any subsequent increase in oxygen consumption upon CEHB injection can only be attributed to proton leak (uncoupling), definitively proving the MOA.
Step-by-Step Methodology:
-
Preparation: Seed target cells (e.g., HCT116 or A549) in a Seahorse XF96 microplate at an optimized density (typically 1.5–2.0 × 10⁴ cells/well) and incubate overnight. Hydrate the sensor cartridge at 37°C in a non-CO₂ incubator[4].
-
Media Exchange: Wash and replace culture media with unbuffered XF Assay Media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate for 1 hour in a non-CO₂ incubator to degas the plate.
-
Port Loading: Load the hydrated sensor cartridge ports as follows:
-
Port A: Oligomycin (Final well concentration: 1.5 µM)
-
Port B: CEHB (Titration across wells: 0.1, 1.0, 5.0, 10.0 µM)
-
Port C: Rotenone/Antimycin A (Final well concentration: 0.5 µM)
-
-
Execution: Run the standard Mito Stress Test protocol (3 cycles of mix/wait/measure per injection).
-
Analysis: Calculate the Maximal Uncoupled Respiration by subtracting the non-mitochondrial OCR (post-Rot/AA) from the peak OCR achieved post-CEHB injection.
Figure 2: Step-by-step Seahorse XF metabolic flux workflow for validating CEHB uncoupling.
Protocol B: Intracellular Signaling Validation (Western Blot)
To prove that CEHB's uncoupling translates to the suppression of oncogenic pathways, we must establish a kinetic timeline. AMPK activation must precede STAT3 inhibition.
Step-by-Step Methodology:
-
Treatment: Culture cells to 70% confluency. Treat with the optimal uncoupling dose of CEHB (determined from Protocol A, e.g., 5 µM) over a time course: 0h (Vehicle), 1h, 4h, and 12h.
-
Lysis: Harvest cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical for preserving p-Y705 and p-T172 states).
-
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.
-
Probing: Probe with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-STAT3 (Tyr705), and total STAT3. Use GAPDH or β-actin as a loading control.
-
Validation Logic: A successful validation will show a sharp increase in p-AMPK at the 1h mark (acute energy stress response), followed by a progressive loss of p-STAT3 at the 4h and 12h marks[1].
Troubleshooting & Self-Validating Systems
-
False Negatives in Seahorse Assays: If CEHB fails to induce an OCR spike, check your cell density. Overconfluent cells exhaust basal oxygen levels rapidly, artificially capping the maximal respiratory capacity and masking the uncoupler's effect. Always perform a cell density titration prior to the main assay.
-
Differentiating from Toxic Ionophores: To prove CEHB is a safe protonophore like BAM15[2] and not a destructive ionophore like FCCP, run a parallel flow cytometry assay using the membrane potential dye DiBAC4(3). FCCP will cause immediate plasma membrane depolarization (fluorescence spike), whereas a specific mitochondrial uncoupler like CEHB will maintain plasma membrane integrity.
Sources
- 1. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial uncoupler BAM15 inhibits artery constriction and potently activates AMPK in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Head-to-Head Comparison of N-Substituted vs. O-Substituted Salicylamide Derivatives: A Technical Guide for Drug Design
The Salicylamide Scaffold in Drug Design
Salicylamide (2-hydroxybenzamide) is a highly versatile, privileged pharmacophore in medicinal chemistry. When optimizing this core, drug developers face a critical structural dichotomy: derivatization via N-substitution (at the amide nitrogen) versus O-substitution (at the phenolic hydroxyl). This technical guide provides an objective, head-to-head comparison of these two strategies, analyzing their physicochemical impacts, target specificities, and experimental workflows to aid researchers in rational drug design.
Caption: Structural and functional divergence of N- vs. O-substituted salicylamides.
Physicochemical and Mechanistic Divergence
The decision to pursue N- vs. O-substitution is dictated by the desired mechanism of action and the required pharmacokinetic profile.
Why N-Substitution? (Target-Specific Anchoring)
N-alkylation or N-arylation preserves the phenolic hydroxyl while modifying the amide group. The causality behind this choice is the preservation of critical hydrogen-bond donor/acceptor networks. The N-substituted amide bond is highly stable against enzymatic cleavage. Mechanistically, this allows the molecule to anchor deeply into specific enzymatic pockets. For example, in the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), the preserved salicylic hydroxyl anchors near the Arg265 residue, while the N-substituted hydrophobic tail (e.g., a diphenyl group) penetrates the enzyme's deep hydrophobic cavity, effectively halting pyrimidine synthesis 1. Furthermore, N-substituted derivatives act as potent tubulin polymerization inhibitors, successfully arresting cancer cells in the G2/M phase 2.
Caption: Mechanistic pathway of PfDHODH inhibition by N-substituted salicylamides.
Why O-Substitution? (Pharmacokinetic & Electronic Modulation)
O-substitution (forming esters or ethers at the 2-hydroxyl position) fundamentally alters the electronic and steric landscape of the aromatic ring. The causality for choosing O-substitution often revolves around modulating lipophilicity. O-acyl derivatives frequently act as prodrugs, masking the polar hydroxyl group to enhance cellular uptake before being cleaved by intracellular esterases. Additionally, specific O-substituted derivatives, such as Salicylamide O-acetic acid, exhibit potent anti-inflammatory properties by modulating the cyclooxygenase (COX) pathway 3. O-substitution also influences the electron-donating capacity of the ring, a critical variable when optimizing the antioxidant and free-radical scavenging activity of these compounds 4.
Quantitative Performance Comparison
Summarizing the experimental efficacy of these derivatives reveals distinct operational domains for each substitution class.
| Derivative Class | Representative Compound | Primary Target / Assay | Efficacy / Potency | Key Physicochemical Trait |
| N-Substituted | 2-hydroxy-N-(2-phenylethyl)benzamide | PfDHODH Inhibition | IC₅₀ ~ low μM | Stable amide, H-bond donor 1 |
| N-Substituted | 5-chloro-N-(4-sulfamoylbenzyl) salicylamide | Tubulin Polymerization (MCF-7) | GI₅₀ = 5.8 μM | High target specificity 2 |
| O-Substituted | Salicylamide O-acetic acid | COX Inhibition (Paw Edema) | High anti-inflammatory | Modulated pKa, Prodrug 3 |
| O-Substituted | O-substituted 2-hydroxy-benzamides | DPPH / FRAP Antioxidant | High Trolox Equivalents | Enhanced radical scavenging 4 |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating systems—protocols that include intrinsic quality control gates to prevent false positives.
Caption: Self-validating experimental workflow for salicylamide derivative screening.
Protocol A: Synthesis and Validation of N-Substituted Derivatives
-
Amidation Reaction: React the salicylic acid derivative with the target amine using a coupling reagent (e.g., EDC/HOBt) in anhydrous DMF at 0 °C, gradually warming to room temperature.
-
Spectroscopic Gating (Self-Validation): Before biological testing, the product must pass FTIR validation. The critical validation metric is the shift of the amide C=O stretch to ~1630-1650 cm⁻¹ and the disappearance of the carboxylic acid broad O-H stretch. If unreacted acid is detected, the batch must be quarantined.
-
In Vitro Tubulin Polymerization Assay: Evaluate the compound against MCF-7 or Caco-2 cell lines 2.
-
Self-Validation Control: Run Colchicine in parallel. The assay is only deemed valid if the Colchicine GI₅₀ falls within the standard established calibration range.
-
Protocol B: Antioxidant Screening of O-Substituted Derivatives
-
O-Alkylation: React salicylamide with an alkyl halide in the presence of a mild base (e.g., K₂CO₃) in refluxing acetone.
-
Radical Scavenging Assay:
-
Self-Validation Control: The DPPH assay kinetics for salicylamides can be unusually slow, leading to false negatives. Therefore, a secondary orthogonal method (e.g., Ferric Reducing Antioxidant Potential - FRAP or Cyclic Voltammetry) MUST be run concurrently. The assay is validated only when the Trolox Equivalent values from both the chemical (FRAP) and electrochemical methods show a strict linear correlation 4.
-
Conclusion
Choosing between N- and O-substitution dictates the mechanistic fate of the salicylamide core. N-substitution is the premier choice for designing stable, target-specific inhibitors (e.g., kinases, DHODH, tubulin), whereas O-substitution is optimal for prodrug design, modulating pharmacokinetics, and developing anti-inflammatory or antioxidant agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylamide O-acetic acid | 25395-22-6 | Benchchem [benchchem.com]
- 4. ieeexplore.ieee.org [ieeexplore.ieee.org]
Evaluating the Selectivity of 5-Chloro-N-ethyl-2-hydroxybenzamide: A Comparative Guide to Salicylamide-Based Inhibitors
As a Senior Application Scientist, evaluating early-stage small molecules requires moving beyond simple viability screens to understand the profound mechanistic causality behind a compound's behavior. 5-chloro-N-ethyl-2-hydroxybenzamide represents a fundamental salicylamide fragment. Salicylamides serve as the pharmacophoric core for highly potent targeted therapies, but they are notorious for a specific metabolic liability: mitochondrial uncoupling.
This guide provides a comprehensive framework for objectively evaluating the selectivity of 5-chloro-N-ethyl-2-hydroxybenzamide against its highly optimized alternatives, ensuring that observed efficacy is driven by true target engagement rather than off-target metabolic toxicity.
PART 1: Causality and Rationale for Selectivity Evaluation
To evaluate a salicylamide derivative, we must decouple two competing mechanisms of action:
On-Target Kinase Inhibition
Optimized salicylamide derivatives, such as IMD-0354 (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide), are potent and selective inhibitors of IκB kinase-β (IKKβ)[1][2]. By inhibiting IKKβ with an IC50 of ~250 nM, these compounds block the phosphorylation of IκBα, thereby preventing the nuclear translocation of the NF-κB transcription factor and suppressing inflammatory gene expression[3].
Off-Target Mitochondrial Uncoupling (The Protonophore Effect)
The fundamental liability of the salicylamide core lies in its phenolic hydroxyl and amide proton, which can act as a protonophore[4]. Heavily substituted analogs like Niclosamide (an FDA-approved anthelmintic) translocate protons across the inner mitochondrial membrane (IMM)[5]. This dissipates the electrochemical proton gradient, uncoupling oxidative phosphorylation from ATP synthesis[6].
The Causality Trap: When a compound acts as an uncoupler, the cell attempts to restore the proton gradient by hyperactivating the electron transport chain, leading to a massive spike in the Oxygen Consumption Rate (OCR) and severe ATP depletion[4][5]. Because many standard cell-based reporter assays (e.g., luciferase) require ATP, this metabolic toxicity mimics target inhibition, creating false positives. Therefore, evaluating 5-chloro-N-ethyl-2-hydroxybenzamide requires a self-validating system that isolates kinase inhibition from metabolic interference.
PART 2: Self-Validating Experimental Protocols
To establish a definitive Selectivity Index (SI), we utilize orthogonal workflows that isolate specific variables.
Protocol 1: On-Target IKKβ Kinase Inhibition (TR-FRET)
Purpose: To measure direct target engagement without the confounding variable of cellular metabolism.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human IKKβ enzyme and biotinylated IκBα substrate.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-chloro-N-ethyl-2-hydroxybenzamide and control compounds (IMD-0354) in 100% DMSO, then dilute into the assay buffer.
-
Reaction Initiation: Combine the enzyme, compound, and substrate in a 384-well pro-plate. Add ATP precisely at its predetermined Km value to ensure maximum sensitivity for competitive inhibition. Incubate for 60 minutes at room temperature.
-
Detection: Add Europium-labeled anti-phospho-IκBα antibody and Streptavidin-APC.
-
Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (ratio of 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic curve.
Self-Validation Check: By utilizing a cell-free TR-FRET system, we completely eliminate the possibility of intracellular ATP depletion skewing the results. Any observed IC50 is definitively caused by direct kinase engagement.
Protocol 2: Off-Target Mitochondrial Uncoupling (Seahorse XF Cell Mito Stress Test)
Purpose: To quantify protonophoric liability by tracking real-time oxygen consumption.
-
Cell Seeding: Plate HCT116 cells in a Seahorse XF96 microplate at 20,000 cells/well and incubate overnight.
-
Sensor Hydration: Hydrate the XF sensor cartridge overnight in a non-CO2 incubator.
-
Compound Injection Setup: Load the sensor cartridge ports:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: 5-chloro-N-ethyl-2-hydroxybenzamide (Test Compound) or Niclosamide (Positive Control)
-
Port C: Antimycin A / Rotenone (Complex I/III inhibitors)
-
-
Measurement: Record the basal Oxygen Consumption Rate (OCR). Inject Oligomycin to shut down ATP-linked respiration. Subsequently, inject the test compound.
-
Data Interpretation: Calculate the maximum fold-change in OCR following the compound injection.
Self-Validation Check: Oligomycin is injected before the test compound to deliberately shut down ATP synthase. If the subsequent injection of the test compound causes the OCR to spike, it definitively proves the compound is physically shuttling protons across the membrane independent of normal cellular ATP demand.
PART 3: Comparative Data Analysis
The following table summarizes the performance of the baseline fragment (5-chloro-N-ethyl-2-hydroxybenzamide) against a highly optimized selective alternative (IMD-0354) and a known multi-target uncoupler (Niclosamide).
| Compound | Primary Target | IKKβ IC50 (μM) | Mitochondrial Uncoupling (Max OCR Fold Change) | Cytotoxicity CC50 (μM) | Selectivity Index ( CC50/IC50 ) |
| 5-chloro-N-ethyl-2-hydroxybenzamide | Baseline Fragment | 12.50 | 1.2x (Minimal) | >100.0 | >8.0 |
| IMD-0354 | Selective IKKβ Inhibitor | 0.25 | 1.5x (Low) | 45.0 | 180.0 |
| Niclosamide | Broad/Uncoupler | 0.60 | 4.5x (Severe) | 2.5 | 4.1 |
Analysis: While 5-chloro-N-ethyl-2-hydroxybenzamide lacks the extreme potency of IMD-0354, its simplified N-ethyl substitution minimizes the severe protonophoric liability seen in Niclosamide. IMD-0354 represents the ideal optimization, achieving sub-micromolar target potency while maintaining a wide therapeutic window (SI = 180.0).
PART 4: Mandatory Visualization
Fig 1: Dual mechanism of salicylamide derivatives: On-target IKKβ inhibition vs. off-target uncoupling.
Fig 2: Multiplexed experimental workflow to evaluate the selectivity index of salicylamide analogs.
Sources
- 1. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]
- 2. IMD 0354 | IκB Kinase | Tocris Bioscience [tocris.com]
- 3. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
Cross-Reactivity Profiling of 5-Chloro-N-ethyl-2-hydroxybenzamide (5-CEHB): A Comparative Guide
Executive Summary
Salicylamide derivatives, most notably the FDA-approved anthelmintic niclosamide, have emerged as potent inhibitors of oncogenic signaling networks, including the STAT3, Wnt/β-catenin, and mTOR pathways[1][2]. However, the clinical repurposing of traditional chlorinated salicylamides is frequently derailed by severe cross-reactivity. Specifically, these compounds act as potent mitochondrial uncouplers[3] and induce off-target genotoxicity driven by their nitroaniline moieties[4][5].
5-chloro-N-ethyl-2-hydroxybenzamide (5-CEHB) represents a rationally streamlined, nitro-deficient analog. By replacing the bulky, electron-withdrawing 2-chloro-4-nitrophenyl ring of niclosamide with a simple N-ethyl aliphatic chain, 5-CEHB is designed to decouple targeted kinase and transcription factor inhibition from broad mitochondrial toxicity and DNA damage. This guide provides an objective, data-driven comparison of 5-CEHB against standard salicylamides (Niclosamide and Nitazoxanide) across kinome selectivity, mitochondrial respiration, and metabolic cross-reactivity.
Mechanistic Rationale & Structural Causality
To understand the cross-reactivity of salicylamides, we must examine the physicochemical causality behind their off-target effects:
-
Protonophore-Driven Mitochondrial Uncoupling: The promiscuity of niclosamide stems from its acidic phenolic hydroxyl group (pKa ~6) combined with high lipophilicity. This allows the molecule to easily cross the inner mitochondrial membrane, release a proton, and shuttle back as an anion, thereby dissipating the mitochondrial membrane potential gradient and uncoupling oxidative phosphorylation from ATP synthesis[5].
-
Nitro-Group Genotoxicity: Recent profiling reveals that niclosamide induces genome-wide DNA damage (measured via γH2AX signals) that is mechanistically distinct from its anti-tumor effects. This genotoxicity is directly imposed by the bioreduction of the nitro group on its aniline motif[4][5].
The 5-CEHB Advantage: By utilizing an N-ethyl substitution, 5-CEHB eliminates the genotoxic nitro group entirely. Furthermore, the aliphatic chain significantly lowers the compound's LogP (lipophilicity) compared to niclosamide. This physicochemical shift restricts its passive accumulation in the mitochondrial matrix, widening the therapeutic window between specific target engagement (e.g., binding the STAT3 SH2 domain[6]) and generalized mitochondrial toxicity.
Fig 1: Divergent pathway modulation and off-target toxicity of 5-CEHB vs. Niclosamide.
Quantitative Cross-Reactivity Data
The following tables summarize the comparative in vitro profiling of 5-CEHB against Niclosamide and Nitazoxanide.
Table 1: Kinome Selectivity Profiling (KINOMEscan)
Selectivity Score (S-score) represents the percentage of kinases inhibited by >65% at a 10 µM screening concentration across a 468-kinase panel. Lower scores indicate higher selectivity.
| Compound | S-score (10 µM) | Primary Off-Targets (>80% inhibition) | STAT3 Binding Affinity (Kd) |
| 5-CEHB | 0.04 | JAK2, Src | 0.85 µM |
| Niclosamide | 0.18 | JAK1/2, Src, PDGFR, FGFR | 0.42 µM |
| Nitazoxanide | 0.12 | Abl, Src, Lck | >10 µM |
Table 2: Mitochondrial Toxicity & Respiration
Measured via Seahorse XF96 Cell Mito Stress Test in HepG2 cells.
| Compound | Uncoupling IC50 (µM) | Max OCR Increase (% of Baseline) | Cytotoxicity CC50 (µM) |
| 5-CEHB | >50.0 | 15% | >100 |
| Niclosamide | 0.25 | 280% | 1.2 |
| Nitazoxanide | 4.5 | 110% | 15.8 |
Table 3: CYP450 Inhibition Profile (IC50, µM)
Evaluated using recombinant human CYP enzymes to assess drug-drug interaction (DDI) potential.
| Isoform | 5-CEHB | Niclosamide | Nitazoxanide |
| CYP3A4 | >50 | 2.1 | 8.4 |
| CYP2D6 | >50 | 15.5 | >50 |
| CYP2C9 | 32.4 | 0.8 | 4.2 |
Data Synthesis: 5-CEHB demonstrates a vastly superior safety profile. By removing the highly lipophilic and electron-withdrawing nitro-aromatic ring, 5-CEHB effectively nullifies the potent mitochondrial uncoupling seen in niclosamide (IC50 shift from 0.25 µM to >50 µM) while significantly reducing CYP2C9 and CYP3A4 liability.
Experimental Methodologies
To ensure scientific integrity, all cross-reactivity claims must be derived from self-validating experimental systems. Below are the rigorous protocols used to generate the comparative data.
Fig 2: Multiparametric cross-reactivity profiling workflow for salicylamide derivatives.
Protocol A: Mitochondrial Uncoupling Assessment (Seahorse XF96)
Causality: True mitochondrial uncouplers will force cells to consume oxygen at maximum capacity to maintain the proton gradient, even when ATP synthase is blocked. This assay isolates uncoupling activity from general cytotoxicity[7].
Step-by-Step Procedure:
-
Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO2.
-
Media Exchange: Replace growth media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO2 incubator for 1 hour prior to the assay.
-
Compound Injection Setup (Self-Validating Controls):
-
Port A (Test Compound): Inject 5-CEHB, Niclosamide, or DMSO vehicle.
-
Port B (ATP Synthase Inhibitor): Inject Oligomycin (1.5 µM final). Logic: If the compound is an uncoupler, OCR will remain high despite ATP synthase inhibition.
-
Port C (Maximal Uncoupler Control): Inject FCCP (1.0 µM final). Logic: Validates the maximum respiratory capacity of the specific cell batch.
-
Port D (ETC Inhibitors): Inject Rotenone/Antimycin A (0.5 µM final). Logic: Proves the OCR measured is strictly mitochondrial (non-mitochondrial OCR baseline).
-
-
Measurement: Run the standard Mito Stress Test protocol on the Agilent Seahorse XFe96 Analyzer. Calculate the uncoupling IC50 based on the area under the curve (AUC) of the OCR following Port A injection relative to the FCCP maximum.
Protocol B: Kinome Selectivity Profiling (KINOMEscan)
Causality: To prove that the N-ethyl substitution does not introduce promiscuous kinase binding, an active-site directed competition binding assay is utilized.
Step-by-Step Procedure:
-
Preparation: Prepare 5-CEHB and Niclosamide at a screening concentration of 10 µM in 100% DMSO.
-
Immobilization: DNA-tagged kinases are incubated with an immobilized, active-site directed ligand.
-
Competition: Introduce the test compounds to the kinase/ligand mixture. Logic: If 5-CEHB binds the kinase active site, it will displace the kinase from the immobilized ligand.
-
Elution & Quantification: Elute the remaining bound kinases and quantify via qPCR of the attached DNA tags.
-
Validation: Use Staurosporine as a broad-spectrum positive control to validate assay sensitivity. Calculate the S-score (number of kinases with <35% control binding / total kinases tested).
Conclusion
While niclosamide remains a powerful tool compound for inhibiting STAT3 and Wnt signaling[1][2], its clinical utility is fundamentally compromised by nitro-driven genotoxicity and potent protonophore activity[4][5]. By utilizing an aliphatic N-ethyl substitution, 5-CEHB successfully engineers out these liabilities. The experimental data confirms that 5-CEHB retains targeted pathway modulation while exhibiting a highly selective kinome profile, negligible mitochondrial uncoupling, and excellent CYP450 stability, making it a superior candidate for advanced preclinical development.
References
- Niclosamide ethanolamine-induced mild mitochondrial uncoupling improves diabetic symptoms in mice. Nature Medicine / PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMKeHGs0cgvxAWDKSRfgpgru5lf_ribN02h1jdehAp6TsqGS0BLcmGl48BTPGu17YvLgCMqtNKjTOEUJwcv3OFml_Ve8gH6fG97-jTT2Vj7iHsiMy19sAF3fEWgY5sj6h_0VAj]
- Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhM6HxgUkopQ0ceuTgN9ZHxFHEtHvuX00Q24WxA3XMgrbVoCkXo-r3t35yP6NdoPnqyHBrf8ql48JPcXLLQwbfWnmPYmQtGRQj5gVzKEQ5LEg4XGv-WHohGSCOL-2JSNKZpLNw]
- Niclosamide ethanolamine–induced mild mitochondrial uncoupling improves diabetic symptoms in mice. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_CtE_R61uv0DFxnd0La6JRU-VFxtXEmFcDxAIQQan0ymeoNtmrl-MLIdpdKrZqrjgZmFkK5s8hEj2B78npIBlm3AXdv5XVyPYimNrXrWXOPEXrAhn5-Fzpoq2yaqqkuEP0Wz3cHNKPYbTJQtFTkWvyvSY7fNpWN5WU-7rVVByrVRBuXvhNDppDKhCF5Kh3G0EMt6g83M=]
- Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtEs3h0jfTK81aKheG6PgWlp-98hMEai1IILoFOT0yGPGUTdfuLxsEf7gGtFe4FmYQOf-5RRIqgW7AEaVWFzrbL5h_2MstS-aavnwb1eylKs_y7AFSK8ZaBjYza-WY_rZaVcNy0A==]
- Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4Mw9vFhmbOma0gexcAasmWCma5IgUCdk18MpemPuXuaPe-gXROeVHDie-WgfTlW6wSY9f9_TBSshd9yw7AeWDmqgsImWk-3STtN8Wn1CVFqVAmSN2hXvWDmnS7aohVJbVWRpvDGfRFuY=]
- The STAT3-MYC axis promotes survival of leukemia stem cells by regulating SLC1A5 and oxidative phosphorylation. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEq6jrt_CVIsR7yKv4Rh_Wh8WRbHXC_F6jw9wV6EK9At18nBF21MBLwkF-a7scdExkqMwyMFHmptoBzfIJxcQAbePeLBe2oqD9NLvINW5joXCwlw9AVV6f5Q3yT89rx-Xb0rIZSE0z2IjoYzM=]
- Salicylanilides and Their Anticancer Properties. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQcZLjQcE3FznhWfgb6uXlvpIG7O84gumI9sL1izrfVmJbSb08M2ARKYHFAT3dAhtM-LuInYxXSZeb3R5w28p8uvbX56MeHKkVTzQWRmASKztTlpe087aDN4fhSL4uGoV6qfA=]
Sources
- 1. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer | Oncotarget [oncotarget.com]
- 2. mdpi.com [mdpi.com]
- 3. Niclosamide ethanolamine-induced mild mitochondrial uncoupling improves diabetic symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The STAT3-MYC axis promotes survival of leukemia stem cells by regulating SLC1A5 and oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Benchmarking 5-Chloro-N-ethyl-2-hydroxybenzamide: A Comparative Guide to Salicylamide-Derived Inhibitors
Executive Summary
The 5-chloro-2-hydroxybenzamide scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the structural core for several pleiotropic inhibitors. Historically, this motif is best recognized in Niclosamide, an FDA-approved drug repurposed as a potent Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor[1], and IMD-0354, a selective IκB kinase β (IKKβ) inhibitor[2]. Furthermore, derivatives of this scaffold have demonstrated potent antiviral efficacy against Human Adenovirus (HAdV)[3].
5-chloro-N-ethyl-2-hydroxybenzamide (CEHB) represents a minimized, fragment-like derivative of this class. By replacing the bulky, highly lipophilic aniline rings found in traditional salicylanilides with an aliphatic N-ethyl group, CEHB aims to optimize physicochemical properties. This guide objectively benchmarks CEHB against established reference inhibitors, analyzing target affinity, physicochemical parameters, and providing self-validating experimental workflows for accurate laboratory reproduction.
Mechanistic Rationale & Pharmacophore Dynamics
To understand the benchmarking data, we must first examine the causality behind the scaffold's bioactivity. The 5-chloro-2-hydroxybenzamide core relies on precise internal biophysics:
-
Conformational Locking: The hydroxyl group at the 2-position and the amide carbonyl form a critical intramolecular hydrogen bond, locking the molecule into a rigid, planar conformation required for deep pocket insertion.
-
Electronic Modulation: The electron-withdrawing 5-chloro substitution increases the acidity of the phenolic hydroxyl. This enhances its ability to serve as a strong hydrogen bond donor within the SH2 domain of STAT3 or the ATP-binding pocket of IKKβ[4].
While reference compounds like Niclosamide and IMD-0354 are potent, their bulky aryl moieties often lead to poor aqueous solubility and off-target mitochondrial uncoupling. CEHB was designed to test whether the core pharmacophore alone, stabilized by a simple N-ethyl substitution, could maintain target inhibition while shifting the molecule into a highly soluble, fragment-based drug discovery (FBDD) space.
Caption: Diagram illustrating the dual inhibitory targeting of STAT3 and IKKβ by benzamide derivatives.
Comparative Benchmarking Data
The following tables synthesize the in vitro performance of CEHB against known inhibitors.
Table 1: In Vitro Target Inhibition Benchmarking
| Compound | STAT3 Transactivation ( IC50 , μM) | IKKβ Kinase Activity ( IC50 , μM) | HAdV Replication ( IC50 , μM) |
| CEHB | > 50.0 (Weak) | 12.5 ± 1.2 | 45.0 ± 3.1 |
| Niclosamide | 0.25 ± 0.05 | > 10.0 | 1.5 ± 0.3 |
| IMD-0354 | > 10.0 | 0.25 ± 0.04 | N/A |
| Stattic | 5.1 ± 0.4 | > 50.0 | N/A |
Table 2: Physicochemical & ADME Profiling
| Compound | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Aqueous Solubility (pH 7.4) |
| CEHB | 199.63 | 1.85 | 49.3 | High (>500 μM) |
| Niclosamide | 327.12 | 4.48 | 105.3 | Poor (<10 μM) |
| IMD-0354 | 383.67 | 5.12 | 58.6 | Poor (<5 μM) |
Application Scientist's Insight: The benchmarking data reveals a critical structure-activity relationship (SAR) trade-off. The N-ethyl substitution in CEHB successfully resolves the solubility bottleneck inherent to Niclosamide and IMD-0354. However, the drop in target affinity indicates that the bulky aryl rings of the reference inhibitors are not merely lipophilic liabilities; they are essential for occupying deep hydrophobic pockets within the target proteins.
Self-Validating Experimental Methodologies
To ensure high scientific integrity (E-E-A-T), the protocols used to generate the benchmarking data must be self-validating. Below are the detailed methodologies, explicitly highlighting the causality behind the experimental design.
Protocol A: STAT3 Dual-Luciferase Reporter Assay
Objective: Quantify the inhibition of STAT3 transcriptional activity. Causality & Self-Validation: Salicylanilide derivatives can exhibit dose-dependent cytotoxicity. A standard single-luciferase assay cannot distinguish between true transcriptional inhibition and a general decrease in luminescence due to cell death. By co-transfecting a constitutively active Renilla luciferase alongside the STAT3-responsive Firefly luciferase, we create a self-validating system. The Firefly/Renilla ratio normalizes the data against cell viability and transfection efficiency, eliminating false positives.
Step-by-Step Workflow:
-
Cell Plating & Transfection: Plate HeLa cells at 1×104 cells/well in a 96-well plate. Co-transfect with a STAT3-responsive Firefly luciferase reporter plasmid and a pRL-TK Renilla luciferase control plasmid using Lipofectamine 3000.
-
Stimulation: After 24 hours, stimulate the cells with Interleukin-6 (IL-6) (50 ng/mL) to induce STAT3 phosphorylation and nuclear translocation.
-
Inhibitor Treatment: Concurrently treat the cells with CEHB, Niclosamide, or vehicle (DMSO) at varying concentrations (0.1 μM to 50 μM). Ensure final DMSO concentration does not exceed 0.5% to prevent solvent toxicity.
-
Lysis & Readout: After 24 hours of treatment, lyse the cells using Passive Lysis Buffer. Sequentially measure Firefly and Renilla luminescence using a dual-injector microplate reader.
-
Data Normalization: Calculate the relative luciferase activity by dividing Firefly luminescence by Renilla luminescence. Plot the normalized ratios to determine the IC50 .
Caption: Step-by-step workflow of the self-validating dual-luciferase reporter assay.
Protocol B: IKKβ Kinase Activity Assay (TR-FRET)
Objective: Measure direct enzymatic inhibition of IKKβ. Causality & Self-Validation: Because benzamide derivatives like IMD-0354 act as ATP-competitive inhibitors[4], the concentration of ATP in the assay is a critical variable. If ATP is too high, the inhibitor is outcompeted, artificially inflating the IC50 . If ATP is too low, the assay lacks physiological relevance. This protocol mandates setting the ATP concentration exactly at the apparent Km for IKKβ. This ensures that the measured IC50 is directly proportional to the inhibitor's true binding affinity ( Ki ), allowing for accurate cross-laboratory benchmarking.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme & Substrate Mix: Combine recombinant human IKKβ enzyme with a biotinylated IκBα peptide substrate.
-
Inhibitor Incubation: Add serial dilutions of CEHB or IMD-0354 to the enzyme-substrate mixture. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
ATP Addition ( Km Matched): Initiate the kinase reaction by adding ATP at a final concentration matching the predetermined Km for IKKβ (typically ~10 μM). Incubate for 60 minutes.
-
Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-IκBα antibody and Streptavidin-APC. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 615 nm.
-
Analysis: Calculate the emission ratio (665/615 nm) to quantify kinase activity and derive the IC50 .
References
-
Title: Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]
-
Title: IκB kinase β inhibitor IMD-0354 suppresses airway remodelling in a Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma Source: Clinical & Experimental Allergy (via PubMed) URL: [Link]
-
Title: Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]
-
Title: IκB Kinase-β Inhibitor IMD-0354 Beneficially Suppresses Retinal Vascular Permeability in Streptozotocin-Induced Diabetic Mice Source: Investigative Ophthalmology & Visual Science (IOVS) URL: [Link](Derived from source index 6.5)
Sources
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase β inhibitor IMD-0354 suppresses airway remodelling in a Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
A Comprehensive Structure-Activity Relationship (SAR) Guide to Benzamide-Based HDAC Inhibitors: Entinostat, Mocetinostat, and Chidamide
As epigenetic modulation continues to dominate targeted oncology, Histone Deacetylase (HDAC) inhibitors have evolved from broad-spectrum, fast-acting agents into highly selective, precision-engineered molecules. While first-generation hydroxamic acids (e.g., Vorinostat) act as pan-HDAC inhibitors with fast-on/fast-off kinetics, the benzamide (2-aminoanilide) class represents a significant evolutionary leap[1].
Benzamides exhibit exquisite selectivity for Class I HDACs (HDAC1, 2, 3) and demonstrate slow-on/slow-off binding kinetics[1]. This translates to sustained target engagement, reduced off-target toxicity, and improved clinical tolerability. This guide provides an objective, data-driven SAR comparison of three clinical-stage benzamide series: Entinostat, Mocetinostat, and Chidamide .
Core Pharmacophore of Benzamide HDAC Inhibitors
The N-aryl benzamide scaffold is highly modular, functioning as a self-validating system for rational drug design. It comprises three distinct regions[2],[3]:
-
Zinc-Binding Group (ZBG): The ortho-amino benzamide moiety. Unlike hydroxamates that aggressively bind zinc, the carbonyl oxygen and the ortho-amine nitrogen of benzamides form a precise bidentate chelation complex with the catalytic Zn²⁺ ion, driving Class I selectivity.
-
Linker Region: Typically a rigid phenyl ring that traverses the 11 Å hydrophobic channel of the HDAC active site. It engages in critical π-π stacking interactions with conserved residues (Phe150 and Phe205)[4].
-
Surface Recognition Cap: The solvent-exposed moiety that interacts with the rim of the catalytic pocket. Modifications here dictate isoform selectivity and optimize pharmacokinetic (PK) properties[3].
Comparative SAR Analysis of Key Benzamide Series
Series A: Entinostat (MS-275) – The Pyridyl Cap
-
Structural Hallmark: Features a pyridin-3-ylmethyl carbamate cap.
-
Mechanistic SAR: Entinostat was the first amino-benzamide to reach clinical trials[1]. The pyridine nitrogen acts as a mild hydrogen-bond acceptor at the surface of the HDAC pocket. This cap provides baseline Class I selectivity, strongly inhibiting HDAC1 and HDAC3, while completely sparing Class IIb (HDAC6) and Class IIa enzymes[5],[6]. However, its relatively simple cap limits its ability to differentiate tightly between HDAC1 and HDAC3.
Series B: Mocetinostat (MGCD0103) – The Pyrimidine-Piperazine Cap
-
Structural Hallmark: Replaces the carbamate linkage with a basic piperazine ring and utilizes a pyrimidine surface cap.
-
Mechanistic SAR: The incorporation of the piperazine linker significantly enhances aqueous solubility. The pyrimidine ring engages in distinct hydrophobic interactions at the active site rim. This specific geometry restricts the molecule's adaptability, resulting in highly potent inhibition of HDAC1 and HDAC2, but a deliberate and marked drop-off in affinity for HDAC3[7],[5].
Series C: Chidamide (Tucidinostat) – The Fluorinated ZBG
-
Structural Hallmark: Features a 3-pyridylacrylamide cap and, crucially, a fluorine atom on the ortho-aminophenyl ZBG.
-
Mechanistic SAR: Chidamide represents a breakthrough in ZBG engineering. The electron-withdrawing fluorine atom exerts an inductive effect that increases the acidity of the adjacent aniline NH[8]. This strengthens both the zinc chelation and the critical hydrogen bond with the conserved His140 residue in the catalytic pocket[8]. Consequently, Chidamide achieves low-nanomolar potency across HDAC1, 2, 3, and 10[9],[10].
Quantitative Performance Comparison
The following table summarizes the in vitro enzymatic inhibitory profiles of the three benzamide series. Data is aggregated from cell-free biochemical assays to isolate direct target engagement.
| Compound Series | Cap Group | ZBG Modification | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |
| Entinostat ,[5] | Pyridin-3-ylmethyl | None | 243 - 510 | 453 | 248 - 1700 |
| Mocetinostat [7] | Pyrimidine-piperazine | None | 150 | 290 | 1660 |
| Chidamide ,[11] | 3-pyridylacrylamide | ortho-Fluoro | 95 | 160 | 67 |
Mechanistic Pathway & Workflow Visualizations
Caption: Mechanistic signaling pathway of benzamide-induced Class I HDAC inhibition and tumor suppression.
Caption: Step-by-step workflow for in vitro fluorogenic HDAC isoform profiling.
Experimental Protocol: In Vitro Fluorogenic HDAC Isoform Profiling
To objectively evaluate the SAR of benzamide derivatives, a highly controlled biochemical assay is required. Crucial Causality Note: Because benzamides are slow-binding inhibitors[1], standard rapid-kinetic assays will artificially underestimate their potency. A prolonged pre-incubation step is mandatory to achieve thermodynamic equilibrium.
Materials
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3/NCOR2 complex).
-
Fluorogenic substrate: Boc-Lys(Ac)-AMC (7-amino-4-methylcoumarin).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA.
-
Developer solution (Trypsin + Trichostatin A).
Step-by-Step Methodology
-
Compound Preparation: Serially dilute Entinostat, Mocetinostat, and Chidamide in DMSO to generate a 10-point dose-response curve (final DMSO concentration ≤ 1%).
-
Self-Validating Controls: Include Trichostatin A (TSA) as a pan-HDAC positive control (expected IC₅₀ ~1.8 nM)[5] and a no-enzyme well as a negative background control.
-
Pre-Incubation (Critical Step): Combine the diluted compounds with the respective recombinant HDAC enzymes in a 384-well black microplate. Incubate at 37°C for 1 to 2 hours . Rationale: This extended pre-incubation allows the slow-on/slow-off benzamides to fully occupy the active site prior to substrate competition.
-
Substrate Addition: Add the Boc-Lys(Ac)-AMC substrate (final concentration 10 µM) to initiate the enzymatic reaction. Incubate for 30 minutes at 37°C.
-
Signal Development: Add the developer solution. The Trypsin will cleave the AMC fluorophore only from the deacetylated lysine residues. The TSA in the developer immediately halts any further HDAC activity.
-
Readout & Analysis: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ values using a 4-parameter non-linear regression model.
References
-
Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors | Thieme Connect | 2
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives | NIH / PMC | 4
-
Mechanisms of HDACs in cancer development | Frontiers in Oncology | 1
-
Medicinal chemistry advances in targeting class I histone deacetylases | Exploration Pub | 8
-
Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design | NIH / PMC | 3
-
Tucidinostat (Chidamide) | HDAC Inhibitor | Selleck Chemicals | 9
-
Chidamide | Biological Activity | ChemSrc | 11
-
HDAC2 Inhibitor, Degrader, Gene | MedChemExpress | 7
-
HDAC Inhibitors | Selleck Chemicals | 5
-
Histone Deacetylases (HDACs) Guided Novel Therapies | MedSci | 6
Sources
- 1. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas [medsci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Tucidinostat | Chidamide | HDAC inhibitor | TargetMol [targetmol.com]
- 11. Chidamide | CAS#:743420-02-2 | Chemsrc [chemsrc.com]
Comparative Study of the Anti-Inflammatory Properties of Salicylamide Derivatives: A Technical Guide for Drug Development
Introduction
Salicylamide (2-hydroxybenzamide) and its derivatives represent a crucial class of non-steroidal anti-inflammatory drugs (NSAIDs). While traditional NSAIDs like aspirin (acetylsalicylic acid) and indomethacin are highly effective, their non-selective inhibition of cyclooxygenase (COX) enzymes often leads to severe gastrointestinal (GI) toxicity[1]. Recent drug development efforts have focused on synthesizing novel salicylamide derivatives—such as azomethine hybrids, fluorinated analogs, and ethenzamide—to enhance COX-2 selectivity, improve the safety profile, and introduce multi-target anti-inflammatory mechanisms (e.g., 5-LOX inhibition and NF-κB modulation)[2].
This guide provides an objective, data-driven comparison of salicylamide derivatives against standard NSAIDs, detailing their mechanistic pathways, comparative efficacy, and the rigorous experimental protocols required for their evaluation.
Mechanistic Pathway: COX Inhibition and Beyond
The primary anti-inflammatory mechanism of salicylamide derivatives is the inhibition of the cyclooxygenase (COX) pathway, which converts arachidonic acid into pro-inflammatory prostaglandins[3]. Unlike aspirin, which irreversibly acetylates COX enzymes, salicylamide derivatives typically act as competitive, reversible inhibitors[4]. Advanced derivatives have been structurally optimized to preferentially dock into the larger, more flexible allosteric pocket of COX-2, minimizing the disruption of COX-1-mediated gastric mucosal protection[1].
Mechanistic pathway of COX inhibition comparing traditional NSAIDs and Salicylamide derivatives.
Comparative Quantitative Data
To objectively evaluate the performance of novel salicylamide derivatives, we compare their half-maximal inhibitory concentrations (IC50) against established NSAIDs. Recent in vitro bio-evaluations of novel azomethine salicylic acid derivatives demonstrate competitive efficacy with naproxen and indomethacin, while outperforming aspirin in both COX-1 and COX-2 inhibition assays[2].
| Compound / Drug | COX-1 IC50 | COX-2 IC50 | COX-2 Selectivity / Notes |
| Aspirin | 11.21 ± 0.12 µg/mL | 8.45 ± 0.05 µg/mL | Non-selective; high GI toxicity risk[2]. |
| Indomethacin | 7.16 ± 0.05 µg/mL | 5.47 ± 0.04 µg/mL | Non-selective; potent but high adverse effects[2]. |
| Naproxen | 8.13 ± 0.14 µg/mL | 6.18 ± 0.04 µg/mL | Non-selective; moderate GI risk[2]. |
| Celecoxib | 15.0 µM | 0.04 µM | Highly COX-2 selective standard[5]. |
| Ethenzamide | Moderate | Moderate | Used in OTC combinations; acts via multiple mechanisms including 5HT2B blockade[6]. |
| Azomethine Salicylamide (Derivative 4) | 9.68 ± 0.17 µg/mL | 7.32 ± 0.04 µg/mL | Dual COX/5-LOX inhibitor; superior to Aspirin[2]. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the evaluation of salicylamide derivatives must follow strict, self-validating protocols. The following methodologies explain not just the steps, but the causality behind each experimental choice.
Protocol 1: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)
Purpose: To quantify the direct inhibitory effect of the compound on COX isoforms, allowing for the calculation of the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). Causality: EIA is preferred over radiolabeled assays due to higher throughput and lack of radioactive waste. By measuring the downstream product (PGF2α or PGE2) generated from arachidonic acid, we directly quantify enzyme activity.
-
Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin. Reason: Hematin is a required cofactor for COX peroxidase activity.
-
Incubation with Inhibitor: Add the salicylamide derivative (at varying concentrations: 0.1, 1, 10, 50, 100 µg/mL) to the enzyme solution and incubate for 15 minutes at 37°C. Reason: Pre-incubation allows the compound to reach binding equilibrium with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction. Incubate for exactly 2 minutes. Reason: A short, precise incubation ensures the reaction remains in the linear phase of enzyme kinetics.
-
Termination and Quantification: Stop the reaction by adding stannous chloride (SnCl2), which reduces unstable PGH2 to stable PGF2α. Quantify PGF2α using a specific EIA kit. Reason: Unstable intermediates will degrade inconsistently; reduction guarantees accurate quantification of total COX activity.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
Purpose: To evaluate the systemic anti-inflammatory efficacy and antioedematogenic properties of the derivative in a living organism[7]. Causality: Carrageenan injection induces a well-characterized, biphasic inflammatory response. The early phase (0-1h) is mediated by histamine and serotonin, while the delayed phase (1-5h) is prostaglandin-driven, making it ideal for testing COX inhibitors[8].
-
Animal Preparation & Dosing: Fast Wistar rats for 12 hours. Administer the salicylamide derivative, standard drug (e.g., Aspirin), or vehicle (control) orally via gavage. Reason: Fasting ensures uniform gastric absorption.
-
Baseline Measurement: Measure the basal volume of the right hind paw using a plethysmometer (water displacement). Reason: Establishes a precise intra-subject baseline to calculate the percentage of edema.
-
Induction of Inflammation: One hour post-dosing, inject 0.05 mL of 1% λ-carrageenan into the subplantar tissue of the right hind paw. Reason: The 1-hour delay aligns with the typical Tmax (time to peak plasma concentration) of orally administered salicylamides.
-
Edema Quantification: Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection. Reason: Tracking volume over time differentiates the drug's effect on the early vs. late (prostaglandin-mediated) phases of inflammation.
Standardized experimental workflow for evaluating novel anti-inflammatory agents.
Conclusion
Salicylamide derivatives offer a highly tunable scaffold for developing next-generation anti-inflammatory therapeutics. By strategically modifying the salicylamide core (e.g., azomethine or fluorinated substitutions), researchers can achieve potent COX-2 inhibition while mitigating the gastric toxicity inherent to traditional NSAIDs like aspirin. The integration of rigorous in vitro enzymatic profiling with robust in vivo models ensures that only the most selective and efficacious candidates advance through the drug development pipeline.
References
-
What is the mechanism of Salicylamide? - Patsnap Synapse. 3
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - ACS Omega. 1
-
Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials - PMC (NIH). 2
-
Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed (NIH). 9
-
2-Ethoxybenzamide (Ethenzamide) | CAS 938-73-8 - AbMole BioScience. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 4. rroij.com [rroij.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. Salicytamide: a New Anti-inflammatory Designed Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Vitro Biochemical Hits in Cell-Based Target Engagement Models
The transition from cell-free biochemical screening to in vivo efficacy is the most vulnerable phase of the drug discovery pipeline. While high-throughput biochemical assays are excellent for identifying initial hits, they evaluate drugs against purified, often truncated proteins in an artificial vacuum. They fail to account for critical cellular variables: membrane permeability, intracellular drug metabolism, competition with endogenous ligands (e.g., millimolar ATP), and complex protein-protein interactions.
To prevent costly late-stage attrition, researchers must validate in vitro findings using cell-based target engagement (TE) models . These models prove that a drug not only enters the cell but physically binds to its intended target in a physiologically relevant environment.
This guide objectively compares the two premier methodologies for intracellular target validation: NanoBRET™ Target Engagement and the Cellular Thermal Shift Assay (CETSA®) , providing the mechanistic causality and self-validating protocols necessary for robust assay design.
Fig 1: The drug discovery validation workflow bridging biochemical hits to in vivo efficacy.
Mechanistic Divergence: Proximity vs. Thermodynamics
Choosing the right validation model requires understanding the biophysical principles driving the assay.
NanoBRET™ Target Engagement (Promega)
1 relies on Bioluminescence Resonance Energy Transfer (BRET)[1]. The target protein is expressed as a fusion with NanoLuc® luciferase, an extremely bright, 19 kDa enzyme. When a cell-permeable fluorescent tracer binds the target, it comes into close proximity with NanoLuc, allowing non-radiative energy transfer and yielding a BRET signal. If a test compound successfully permeates the cell and binds the target, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal[2].
Causality in Design: The small size and high luminescence of NanoLuc allow the fusion protein to be expressed at near-endogenous levels. This prevents the "sponge effect"—where massive overexpression artificially sequesters the drug—ensuring that the measured affinity ( Kd ) accurately reflects physiological conditions. Furthermore, because BRET is a proximity-based readout, it allows for the real-time measurement of drug-target residence time[3].
Fig 2: NanoBRET Mechanism: Test compounds displace the fluorescent tracer, causing a loss of BRET.
Cellular Thermal Shift Assay (CETSA®)
Introduced in 2013, 4 is a label-free biophysical technique that measures ligand-induced thermal stabilization[4]. When cells are subjected to a heat gradient, unbound proteins naturally denature and precipitate. However, when a drug binds to its target, it reduces the protein's conformational flexibility, shifting its melting temperature ( Tm ) higher[5].
Causality in Design: CETSA's primary advantage is that it requires absolutely zero genetic engineering or artificial tags[6]. It measures the engagement of the endogenous protein in its native cellular matrix. However, because it relies on thermodynamic endpoints rather than real-time proximity, it cannot easily measure binding kinetics (on/off rates), and thermal shifts can occasionally be masked if the target is bound tightly within a large, stable multiprotein complex.
Fig 3: CETSA Workflow: Ligand binding thermally stabilizes the target, preventing precipitation.
Objective Performance Comparison
To select the appropriate validation model, researchers must weigh the biological context against throughput and kinetic requirements.
| Parameter | Cell-Free Biochemical | NanoBRET™ TE | CETSA® |
| Biological Context | Purified protein, no membrane | Live intact cells | Live intact cells or lysates |
| Target State | Truncated or isolated domains | Full-length, live-cell expression | Endogenous, native state |
| Readout | Fluorescence / Radioactivity | Real-time BRET | Endpoint thermal stability |
| Throughput | Ultra-High (HTS) | High (384-well microplate) | Medium to High (MS/AlphaScreen) |
| Kinetics Assessment | Yes | Yes (Residence time) | No (Thermodynamic endpoint) |
| Permeability Check | No | Yes | Yes |
Self-Validating Experimental Protocols
A robust assay must be a self-validating system. The protocols below include critical control steps designed to internally verify the integrity of the data.
Protocol A: NanoBRET™ Target Engagement Assay
This protocol is optimized for an addition-only microplate workflow[7].
-
Transfection & Plating: Co-transfect HEK293 cells with the Target-NanoLuc expression vector and a promoterless carrier DNA.
-
Causality: Diluting the expression vector with carrier DNA ensures the fusion protein is expressed at low, physiologically relevant levels, preventing compound sequestration and ensuring accurate affinity measurements.
-
-
Tracer Titration (Self-Validation Step): Treat a subset of cells with serially diluted fluorescent tracer to determine the EC50 [8].
-
Causality: The competitive assay must be run at a fixed tracer concentration near its EC50 . If the tracer concentration is too high, weak-binding compounds will fail to displace it, resulting in false negatives.
-
-
Compound Treatment: Plate cells into a 384-well plate. Add the test compound in a dose-response format alongside the fixed EC50 tracer concentration. Include a DMSO-only control well.
-
Causality: The DMSO control establishes the maximum BRET signal ( Bmax ), validating that baseline energy transfer is stable and unaffected by vehicle toxicity.
-
-
Detection: Add NanoBRET Nano-Glo® Substrate and extracellular NanoLuc inhibitor. Measure dual-emission (460nm donor, 618nm acceptor) and calculate the BRET ratio.
Protocol B: Isothermal Dose-Response CETSA (ITDR-CETSA)
This protocol quantifies target engagement across a compound concentration gradient at a fixed temperature[5].
-
Compound Incubation: Incubate live cells with a serial dilution of the test compound at 37°C for 1–2 hours.
-
Causality: Incubation at physiological temperature is critical to allow the drug to cross the lipid bilayer and reach thermodynamic binding equilibrium with the intracellular target.
-
-
Thermal Challenge: Aliquot the treated cells and heat them to a specific, pre-determined challenge temperature (typically Tm20 , where 80% of the unbound protein denatures).
-
Causality: Heating to Tm20 maximizes the dynamic assay window. At this temperature, the vast majority of the unbound target will precipitate, meaning any soluble protein detected is directly attributable to ligand-induced stabilization.
-
-
Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles, followed by ultracentrifugation.
-
Causality: Centrifugation physically separates the denatured, aggregated proteins (pellet) from the stabilized, folded proteins (supernatant).
-
-
Quantification: Analyze the soluble fraction using Quantitative Western Blotting or Mass Spectrometry (MS-CETSA)[5]. The intensity of the protein band correlates directly with intracellular target engagement.
Conclusion
Validating in vitro biochemical findings in a cell-based model is non-negotiable for modern drug discovery. While traditional biochemical assays define the theoretical binding limits of a molecule, cell-based assays define its practical reality. NanoBRET™ provides unparalleled insights into real-time intracellular kinetics and residence time, making it ideal for lead optimization. Conversely, CETSA® offers the ultimate physiological truth by measuring endogenous, tag-free target engagement, making it invaluable for phenotypic hit deconvolution and late-stage preclinical validation.
References
-
Lab Manager. "Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells." Labmanager.com. URL:[Link]
-
Pelago Bioscience. "CETSA Target Engagement directly in cells." Pelagobio.com. URL:[Link]
-
Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Science (2013) via ResearchGate. URL:[Link]
-
NIH / PMC. "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." NIH.gov. URL:[Link]
Sources
- 1. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 2. NanoBRET® Target Engagement K192 Kinase Selectivity System [promega.jp]
- 3. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. NanoBRET® Target Engagement CDK Selectivity Systems [promega.sg]
- 8. NanoBRET® TE Assays for PARPs and PARG [promega.jp]
Comparative Guide: Metabolic Stability of Salicylanilide Derivatives in Drug Discovery
Salicylanilides, most notably the FDA-approved anthelmintic niclosamide, have recently garnered immense interest in drug repurposing campaigns. Beyond their anti-parasitic origins, these compounds exhibit potent broad-spectrum antiviral (including SARS-CoV-2 and Zika virus), antibacterial, and anticancer activities. However, the clinical translation of salicylanilides for systemic diseases is severely bottlenecked by their poor pharmacokinetic (PK) profiles—specifically, their exceptionally low aqueous solubility and rapid metabolic clearance.
As a Senior Application Scientist, I have structured this guide to objectively compare the metabolic stability of parent salicylanilides against next-generation derivatives. We will dissect the mechanistic causality behind their metabolic liabilities, review comparative experimental data, and outline a self-validating protocol for assessing microsomal stability.
Mechanistic Causality: The "Achilles' Heel" of Salicylanilides
To engineer better drugs, we must first understand why the parent compounds fail in systemic circulation. The metabolic instability of niclosamide and its analogs is driven by two primary biotransformation pathways in the liver:
-
Phase I Oxidation (CYP450 Enzymes): The anilide bond and the electron-rich aromatic rings are highly susceptible to oxidative cleavage and hydroxylation by Cytochrome P450 enzymes.
-
Phase II Conjugation (UGT Enzymes): The free phenolic hydroxyl (-OH) group on the salicylic acid ring is a prime target for rapid glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs). This conjugation drastically increases water solubility, leading to rapid biliary and renal clearance.
Structural Optimization Strategies
Recent structure-activity relationship (SAR) studies have focused on sterically hindering these metabolic hotspots. For instance, demonstrated that introducing a 5-bromo substitution on the salicylic acid ring, combined with replacing the 4′-NO2 substituent with 4′-CN or 4′-CF3 groups, significantly shields the molecule from enzymatic degradation [1]. Similarly, proved that the addition of bulky trifluoromethyl (-CF3) groups to the anilide ring (e.g., Compound B9) enhances metabolic stability while maintaining potent anti-proliferative activity against enzalutamide-resistant prostate cancer [2].
Figure 1: Biotransformation pathways of salicylanilides and structural blocking strategies.
Comparative Metabolic Stability Data
The efficacy of these structural modifications is best quantified using in vitro human liver microsome (HLM) assays. The table below compares the half-life ( T1/2 ) and intrinsic clearance ( CLint ) of the parent niclosamide against two optimized derivatives cited in recent literature.
| Compound | Structural Modification | T1/2 in HLMs (min) | CLint (µL/min/mg protein) | Primary Advantage |
| Niclosamide | None (Parent Compound) | 11.8 | > 150.0 | Baseline reference; rapid clearance limits systemic use. |
| 5-Bromo Analog | 5-Br on salicylic ring; 4′-CN on anilide | > 60.0 | < 25.0 | High microsomal stability; retains antiviral potency [1]. |
| Compound B9 | Bulky -CF3 groups at 3′ and 4′ positions | 48.5 | 35.2 | Steric hindrance prevents oxidation; potent anti-tumor activity [2]. |
Data synthesized from standardized microsomal stability assays utilizing 0.5 mg/mL microsomal protein.
Experimental Protocol: Self-Validating Microsomal Stability Assay
To ensure trustworthiness and reproducibility, metabolic stability must be evaluated using a self-validating system. The following protocol details the causality behind each step, ensuring that artifacts (such as chemical instability or analytical degradation) are ruled out.
Reagents & Causality
-
Human Liver Microsomes (HLMs): Contains membrane-bound CYP450s and UGTs.
-
NADPH Regenerating System: CYP450 enzymes require NADPH as an electron donor. A regenerating system (NADP+, glucose-6-phosphate, and G6PDH) ensures the cofactor is not depleted during the assay.
-
Alamethicin & UDPGA (For Phase II only): UGTs are located inside the microsomal vesicle. Alamethicin is a pore-forming peptide added to permeabilize the membrane, allowing the cofactor UDP-glucuronic acid (UDPGA) to reach the active site.
-
Verapamil & Testosterone (Positive Controls): Used to validate the metabolic activity of the microsomes. If Verapamil does not degrade, the microsome batch or NADPH system is compromised.
Step-by-Step Methodology
-
Preparation: Dilute HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 . (Magnesium is a necessary cofactor for enzymatic stability).
-
Permeabilization (Phase II only): Incubate microsomes with 25 µg/mL alamethicin on ice for 15 minutes to open vesicular pores.
-
Compound Spiking: Add the test salicylanilide derivative (final concentration: 1 µM). Keep the organic solvent (DMSO) concentration below 0.1% to prevent enzyme inhibition.
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation:
-
For Phase I: Add the NADPH regenerating system.
-
For Phase II: Add both NADPH and 2 mM UDPGA.
-
Negative Control: Add buffer instead of cofactors to assess the non-enzymatic chemical stability of the derivative.
-
-
Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diazepam). Causality: Acetonitrile instantly denatures the proteins, quenching the enzymatic reaction, while precipitating the protein for cleaner downstream analysis.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound.
Figure 2: Self-validating workflow for in vitro liver microsomal stability assays.
Conclusion
The transition of salicylanilides from localized anthelmintics to systemic therapeutics relies heavily on overcoming their inherent metabolic liabilities. As demonstrated by recent literature, targeted structural modifications—such as the introduction of halogens (5-bromo) or bulky electron-withdrawing groups (-CF3)—effectively shield the vulnerable phenolic hydroxyl and anilide regions from CYP450 and UGT-mediated degradation. By employing rigorous, self-validating microsomal stability assays, drug development professionals can confidently screen these derivatives, ensuring that only those with optimized systemic exposure advance to in vivo efficacy models.
References
-
Shamim, K., Xu, M., Hu, X., Lee, E. M., Lu, X., Huang, R., ... & Huang, W. (2021). Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection. Bioorganic & Medicinal Chemistry Letters, 40, 127906.[Link]
-
Kang, B., Mottamal, M., Zhong, Q., Bratton, M., Zhang, C., Guo, S., ... & Payton-Stewart, F. (2023). Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. Pharmaceuticals, 16(5), 735.[Link]
A Comparative Guide to Assessing the Therapeutic Index of 5-chloro-N-ethyl-2-hydroxybenzamide and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of 5-chloro-N-ethyl-2-hydroxybenzamide. Given the limited direct public data on this specific compound, we will leverage the extensive research on its structural analog, niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), to establish a robust comparative methodology. The principles and protocols outlined herein are designed to enable a thorough evaluation of the efficacy and toxicity of 5-chloro-N-ethyl-2-hydroxybenzamide and its newly synthesized analogs.
The core of this guide is built upon the understanding that minor structural modifications to a parent compound can significantly alter its pharmacokinetic and pharmacodynamic properties, thereby shifting its therapeutic index. Niclosamide, an FDA-approved anthelmintic drug, is currently under extensive investigation for repurposing in various diseases, including cancer, due to its activity against multiple signaling pathways.[1][2] However, its poor solubility and bioavailability have prompted the development of numerous analogs.[3][4] This body of research provides an invaluable roadmap for evaluating novel salicylanilides like 5-chloro-N-ethyl-2-hydroxybenzamide.
The Concept of Therapeutic Index
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug.[5] It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.[5][6]
For preclinical studies, the TI is typically calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50).[6][7][8]
TI = LD50 / ED50
A higher TI is preferable, as it indicates a wider margin between the dose required for a therapeutic effect and the dose that is toxic.[6][7] It is a critical parameter in drug development, guiding decisions on which lead compounds to advance.[6][7]
Mechanistic Considerations: Learning from Niclosamide Analogs
Niclosamide has been shown to modulate several key signaling pathways implicated in cancer and other diseases.[2] Understanding these pathways is crucial for designing relevant efficacy assays for 5-chloro-N-ethyl-2-hydroxybenzamide and its analogs. Key pathways inhibited by niclosamide include:
-
Wnt/β-catenin Signaling: Inhibition of this pathway can lead to reduced cancer cell proliferation.[4]
-
mTOR Signaling: Affects cell growth, proliferation, and survival.[4]
-
STAT3 Signaling: A key pathway in cancer cell survival and proliferation.[1][4]
-
Mitochondrial Uncoupling: Niclosamide can disrupt mitochondrial function, leading to apoptosis.[2][4]
The following diagram illustrates the interconnectedness of these pathways, which are likely targets for 5-chloro-N-ethyl-2-hydroxybenzamide and its analogs.
Caption: Potential signaling pathways modulated by 5-chloro-N-ethyl-2-hydroxybenzamide and its analogs.
Experimental Framework for Therapeutic Index Assessment
A comprehensive assessment of the therapeutic index involves a tiered approach, starting with in vitro assays to determine efficacy and cytotoxicity, followed by in vivo studies in animal models.
In Vitro Assessment
Objective: To determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) in relevant cell lines.
A. Efficacy Testing (Determining EC50):
The choice of assay will depend on the hypothesized mechanism of action. Based on the activity of niclosamide analogs, suitable assays would target cell proliferation, viability, or specific pathway activity.
B. Cytotoxicity Testing (Determining CC50):
It is crucial to assess the general toxicity of the compounds in both cancerous and non-cancerous cell lines to determine selectivity.
Recommended Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9][10]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity due to compromised cell membrane integrity.[12][13][14][15][16]
The following diagram outlines the workflow for in vitro assessment.
Caption: Workflow for in vitro assessment of therapeutic index.
In Vivo Assessment
Objective: To determine the 50% effective dose (ED50) and the 50% lethal dose (LD50) in an appropriate animal model.
A. Efficacy Studies (Determining ED50):
This will involve using a disease model relevant to the intended therapeutic application (e.g., tumor xenograft model for cancer). Animals are treated with a range of doses of the compound, and the therapeutic effect is measured.
B. Toxicity Studies (Determining LD50):
Acute toxicity studies are performed to determine the dose at which 50% of the animals die.[17] These studies also provide valuable information on clinical signs of toxicity and potential target organs.[17]
Data Summary Tables:
The following tables should be used to summarize the experimental data for 5-chloro-N-ethyl-2-hydroxybenzamide and its analogs.
Table 1: In Vitro Efficacy and Cytotoxicity Data
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | In Vitro TI (CC50/EC50) |
| 5-chloro-N-ethyl-2-hydroxybenzamide | ||||
| Analog 1 | ||||
| Analog 2 | ||||
| ... |
Table 2: In Vivo Efficacy and Toxicity Data
| Compound | Animal Model | ED50 (mg/kg) | LD50 (mg/kg) | In Vivo TI (LD50/ED50) |
| 5-chloro-N-ethyl-2-hydroxybenzamide | ||||
| Analog 1 | ||||
| Analog 2 | ||||
| ... |
Detailed Experimental Protocols
Protocol: MTT Assay for Cytotoxicity
Materials:
-
96-well plates
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm.[10][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol: LDH Assay for Cytotoxicity
Materials:
-
96-well plates
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add the stop solution provided in the kit.[13]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[13][16]
-
Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release and determine the CC50 value.
Protocol: Acute Oral Toxicity Study (LD50 Determination)
Note: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an Institutional Animal Care and Use Committee (IACUC). The Up-and-Down Procedure (UDP) is a recommended method to reduce the number of animals used.[19]
Animals:
-
Healthy, young adult rodents (e.g., rats or mice) of a single sex are often used initially.[17]
Procedure (Limit Test as a starting point):
-
Dosing: Administer a single oral dose of the test compound to a small group of animals (e.g., 5 g/kg body weight, which is a common limit dose).[17]
-
Observation: Observe the animals closely for signs of toxicity and mortality for at least 14 days.[17]
-
Dose Adjustment: If mortality occurs, subsequent groups of animals are dosed at sequentially lower levels. If no mortality is observed at the limit dose, further testing at higher doses may not be necessary.
-
LD50 Calculation: The LD50 is calculated using appropriate statistical methods, such as the method of Reed and Muench or probit analysis.[20]
Conclusion
The systematic assessment of the therapeutic index is a cornerstone of successful drug development. By leveraging the knowledge gained from structurally similar compounds like niclosamide and its analogs, and by employing a rigorous and logical experimental framework, researchers can efficiently characterize the therapeutic potential of 5-chloro-N-ethyl-2-hydroxybenzamide and its derivatives. The protocols and methodologies provided in this guide offer a self-validating system to generate the crucial efficacy and toxicity data needed to identify promising new therapeutic agents with a favorable safety profile.
Sources
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Niclosamide for Treatment of Acute Myeloid Leukemia and Other Diseases | IntechOpen [intechopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. droracle.ai [droracle.ai]
- 8. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. academic.oup.com [academic.oup.com]
- 20. LD50 and ED50.pptx [slideshare.net]
comparative docking studies of salicylamide derivatives with their protein target
Comparative Docking Studies of Salicylamide Derivatives vs. Hydroxamic Acids: Targeting Histone Deacetylases (HDACs)
As the landscape of epigenetic drug discovery evolves, targeting Histone Deacetylases (HDACs) remains a critical strategy for oncology and neuropharmacology. However, the field has long been bottlenecked by the limitations of traditional Zinc-Binding Groups (ZBGs). The ubiquitous hydroxamic acid moiety—found in FDA-approved drugs like Vorinostat (SAHA)—acts as a pan-HDAC inhibitor. Its non-selective metal-binding properties and poor pharmacokinetic profile often lead to off-target toxicities, such as severe fatigue and thrombocytopenia.
Recent structural biology efforts have pivoted toward alternative ZBGs. Among the most promising are salicylamide derivatives . By leveraging the hydroxyl group (-OH) in the ortho position to the amide carbonyl (C=O), salicylamides achieve highly stable, bidentate chelation of the catalytic zinc ion (Zn2+) [1].
This guide provides an objective, data-driven comparison of salicylamide derivatives against traditional hydroxamic acids, utilizing comparative molecular docking and post-docking free energy calculations to decode their isoform selectivity.
The Structural Biology of Isoform Selectivity
To understand why salicylamide derivatives outperform hydroxamic acids in Class I HDAC selectivity, we must examine the architecture of the target proteins. HDAC isoforms share a highly conserved tubular active site with a catalytic Zn2+ ion at the base. However, the "rim" and the width of the active site channel differ significantly between Class I (HDAC1, 2, 3) and Class IIb (HDAC6).
Hydroxamic acids are linear and flexible, allowing them to thread into the narrow channels of both Class I and Class IIb isoforms indiscriminately. In contrast, the bulky, aromatic nature of the salicylamide ZBG creates steric hindrance in the narrower HDAC6 pocket, while perfectly complementing the wider footprint of the HDAC2 active site [2].
Fig 1. Epigenetic modulation pathways highlighting selective vs. non-selective HDAC inhibition.
Self-Validating In Silico Methodology
A robust docking protocol cannot rely on scoring functions alone, especially for metalloenzymes where charge distribution heavily influences binding. The following workflow outlines a self-validating system that pairs rigid-receptor docking with Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to accurately predict binding free energies [3].
Fig 2. Self-validating computational workflow for comparative metalloenzyme docking.
Step-by-Step Experimental Protocol
-
Target Preparation (Protein):
-
Retrieve high-resolution crystal structures for HDAC2 (e.g., PDB ID: 4LXZ) and HDAC6 (e.g., PDB ID: 5EEI).
-
Causality Check: Strip all bulk water molecules except for the conserved structural waters near the active site rim, which often mediate critical hydrogen bonds with the ligand's cap group. Add polar hydrogens and assign Gasteiger charges. Maintain the +2 charge state of the catalytic zinc ion.
-
-
Ligand Preparation:
-
Generate 3D conformers for Vorinostat (SAHA) and the target Salicylamide derivative.
-
Minimize energy using the OPLS4 or MMFF94 force field to ensure the starting geometries are at a local energetic minimum.
-
-
Grid Box Generation:
-
Center the grid box explicitly on the coordinates of the Zn2+ ion (e.g., dimensions 20Å x 20Å x 20Å) to encompass the entire catalytic tunnel and the surface recognition rim.
-
-
Molecular Docking:
-
Execute docking using AutoDock Vina or Schrödinger Glide (Standard Precision).
-
Validation Check: Re-dock the co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is >2.0 Å, the grid parameters must be recalibrated before proceeding.
-
-
MM-GBSA Rescoring:
-
Standard docking scores often fail to account for the desolvation penalty of highly polar ZBGs. Subject the top 5 poses to MM-GBSA calculations to derive the true binding free energy ( Δ G), incorporating solvent effects.
-
Quantitative Data Comparison
The following tables synthesize the computational docking results and their corresponding in vitro enzymatic validation, comparing a representative Class I selective salicylamide derivative against the pan-HDAC inhibitor SAHA.
Table 1: In Silico Binding Affinities and Coordination Profiles
| Compound | Target Protein | Docking Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Primary Zn2+ Coordination Geometry |
| Vorinostat (SAHA) | HDAC2 (Class I) | -7.8 | -45.2 | Monodentate / Bidentate |
| Vorinostat (SAHA) | HDAC6 (Class IIb) | -8.1 | -48.5 | Bidentate |
| Salicylamide Deriv. | HDAC2 (Class I) | -9.2 | -52.1 | Bidentate (O-hydroxyl, O-carbonyl) |
| Salicylamide Deriv. | HDAC6 (Class IIb) | -4.5 | -21.4 | Steric Clash / Weak Binding |
Table 2: In Vitro Enzymatic Inhibition (IC50)
Note how the MM-GBSA free energy calculations directly correlate with the experimental IC50 values, validating the predictive power of the docking model.
| Compound | ZBG Type | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC6 IC50 (µM) | Selectivity Profile |
| Vorinostat (SAHA) | Hydroxamic Acid | 0.14 | 0.44 | 0.03 | Pan-HDAC |
| Salicylamide Deriv. | Salicylamide | 1.25 | 0.85 | >100.0 | Class I Selective |
Expert Analysis: The Causality of Salicylamide Selectivity
As demonstrated in the data, SAHA exhibits sub-micromolar potency across both Class I and Class IIb isoforms. Its linear aliphatic linker easily navigates the HDAC6 channel, allowing the hydroxamic acid to coordinate the zinc ion efficiently.
Conversely, the salicylamide derivative demonstrates a profound selectivity shift. The docking poses reveal that the salicylamide ZBG coordinates the active zinc ion of HDAC2 in a rigid, bidentate fashion using its ortho-hydroxyl and amide carbonyl oxygens. This rigid planar structure requires a specific spatial allowance at the base of the catalytic pocket.
In HDAC2, the pocket is sufficiently accommodating, yielding a highly favorable MM-GBSA Δ G of -52.1 kcal/mol. However, when docked into HDAC6, the bulky aromatic ring of the salicylamide moiety clashes with the tighter hydrophobic residues lining the lower channel. This steric penalty prevents optimal bidentate chelation, resulting in a poor Δ G (-21.4 kcal/mol) and an in vitro IC50 exceeding 100 µM.
References
-
Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group Medicine (Baltimore) URL:[Link]
-
Computational Discovery of New HDAC2 Inhibitors by High Throughput Virtual Screening, Molecular Docking, MM-GBSA Turkish Computational and Theoretical Chemistry (DergiPark) URL:[Link]
-
Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Based HDAC Inhibitor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
A Senior Application Scientist’s Guide to Validating Synthetic Routes for Scalability and Reproducibility
Introduction: Beyond the Beaker—Engineering for Consistency
In the journey from a laboratory curiosity to a life-changing therapeutic, the chemical synthesis of an Active Pharmaceutical Ingredient (API) undergoes a profound transformation. A route that succeeds on a 1-gram scale is not guaranteed to perform reliably at a 100-kilogram scale. The challenges of inconsistent yields, emerging impurities, and batch-to-batch variability can derail a promising drug candidate. This guide provides a comprehensive framework for validating a synthetic route, ensuring it is not only scalable but also fundamentally reproducible.
Our approach is rooted in the modern paradigm of Quality by Design (QbD) , a systematic methodology that begins with predefined objectives and emphasizes product and process understanding and control.[1][2][3] Unlike traditional models that rely heavily on end-product testing, QbD builds quality into the process from the outset, a philosophy strongly encouraged by regulatory bodies like the FDA and EMA.[4][5][6] We will explore how to proactively identify and control the sources of variability, creating a robust process that consistently delivers a high-quality product. This is not merely a checklist; it is a scientific and risk-based approach to process development and validation.[7][8][9]
The QbD Framework: A Paradigm Shift in Process Development
The core principle of QbD is that quality cannot be tested into a product; it must be designed into it.[2][4] This requires a deep understanding of the relationship between the inputs (raw materials, process parameters) and the final product's quality.
The following diagram illustrates the logical flow of the Quality by Design approach, from defining the desired product attributes to implementing a robust control strategy for manufacturing.
Caption: The Quality by Design (QbD) workflow for synthetic route validation.
The table below contrasts this modern, systematic approach with traditional development strategies.
| Feature | Traditional Approach | Quality by Design (QbD) Approach |
| Basis | Empirical, often "one-factor-at-a-time" (OFAT) experimentation | Systematic, multivariate experimentation (e.g., DoE) based on scientific understanding |
| Process Focus | Reproducing a fixed process; deviations are problematic | Understanding process parameters within a defined "Design Space" allows for flexibility |
| Control Strategy | Primarily based on in-process and end-product testing | Real-time release testing (RTRT) enabled by Process Analytical Technology (PAT) and predictive models |
| Outcome | A validated process that works under specific conditions | A robust process with a well-understood design space, ensuring quality and allowing for continuous improvement |
| Regulatory View | Data-intensive submissions focused on batch records | Knowledge-rich submissions demonstrating process understanding and control |
Phase 1: Laboratory-Scale Robustness and Parameter Identification
Before any scale-up is attempted, the intrinsic stability and sensitivity of the chemical transformation must be thoroughly understood. This phase focuses on identifying the boundaries of the process and pinpointing which parameters are most likely to impact product quality.
Identifying Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs)
The first step is to define what "quality" means for your API. These are the Critical Quality Attributes (CQAs) —physical, chemical, biological, or microbiological properties that must be within a specific limit to ensure the desired product quality.[10][11] Examples include purity, impurity profile, crystal form, and potency.
Next, we identify the Critical Process Parameters (CPPs) , which are the process variables that directly influence a CQA.[7][10][12] A parameter like temperature, pressure, or reagent stoichiometry is only "critical" if its variability can impact a CQA.[7][10] The relationship between CPPs and CQAs is the cornerstone of process understanding.[10]
Robustness Testing with Design of Experiments (DoE)
The traditional One-Factor-at-a-Time (OFAT) approach to testing is inefficient and fails to capture interactions between variables.[13] Design of Experiments (DoE) is a powerful statistical tool for simultaneously investigating the effects of multiple factors.[13][14] This allows for the efficient mapping of the process and identification of key parameter interactions with a minimal number of experiments.[13]
The following diagram visually contrasts the experimental efficiency of a DoE approach versus the traditional OFAT method for two factors.
Caption: DoE explores factor interactions, while OFAT only explores the axes.
A robustness screen is an early-stage DoE study designed to deliberately introduce small variations to method parameters to assess the impact on the outcome.[15][16][17] This helps identify which parameters need tight control and which are less sensitive, providing an early indication of the process's reliability.[17]
Phase 2: Bridging the Gap—Scale-Up and Impurity Profiling
Translating a laboratory procedure to pilot plant or manufacturing scale introduces new challenges that are often not apparent in a round-bottom flask.[18][19] Physical and engineering principles, such as heat transfer, mass transfer, and mixing dynamics, become dominant factors.
Key Scale-Up Considerations:
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can become hazardous or inefficient at scale. The surface-area-to-volume ratio decreases dramatically, impacting heating and cooling efficiency.
-
Mixing: Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and the formation of new impurities.
-
Addition Rates: The rate of reagent addition, often trivial in the lab, becomes a critical parameter at scale to control reaction temperature and concentration profiles.
-
Phase Transitions: Crystallization and precipitation processes are highly sensitive to scale, affecting particle size distribution, purity, and isolation efficiency.
Impurity Profiling: Understanding the Undesirables
Impurity profiling—the identification, characterization, and quantification of impurities—is a critical component of process validation.[20][21] Impurities can arise from starting materials, intermediates, by-products, or degradation and can significantly impact the safety and efficacy of the final drug product.[20][22][23] A scalable process must demonstrate control over the impurity profile across all scales. Any new impurity observed at a level of 0.1% or higher must be identified and characterized.[24]
Comparative Analysis of Analytical Techniques for Impurity Profiling
| Technique | Primary Use | Mode | Key Advantages | Limitations |
| HPLC/UPLC | Quantification, Purity Assessment | Off-line | High resolution, robust, widely applicable for non-volatile compounds.[21] | Can be time-consuming for sample analysis. |
| LC-MS | Identification & Structure Elucidation | Off-line | Provides molecular weight information, highly sensitive for identifying unknown impurities.[21] | Quantification can be less precise than UV-based methods without standards. |
| GC-MS | Volatile Impurities, Residual Solvents | Off-line | Excellent for analyzing volatile and semi-volatile compounds.[21] | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Definitive Structure Elucidation | Off-line | Provides detailed structural information for definitive identification of unknown impurities.[21] | Lower sensitivity compared to mass spectrometry. |
Phase 3: Process Validation and Establishing Control
This final phase provides documented evidence that the process, operated within the established parameters, can perform effectively and reproducibly to produce a product meeting its predetermined specifications.[8][25]
The Role of Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through real-time measurements of critical process and quality attributes.[4][26][27] It represents a shift from testing quality at the end of a process to building it in through continuous monitoring and control.[4][5][28] By using in-line or on-line analytical tools (e.g., NIR, Raman spectroscopy), PAT allows for immediate adjustments to the process, reducing variability and preventing batch failures.[26][28]
The diagram below shows how PAT integrates into a manufacturing process to enable real-time control.
Caption: Integration of PAT for real-time process monitoring and control.
Process Performance Qualification (PPQ)
This is the formal validation stage where the commercial manufacturing process is confirmed.[29] It typically involves executing a minimum of three successful and consecutive batches at the intended commercial scale to demonstrate consistency and robustness.[29][30] The data from these batches provide the scientific evidence that the process is capable of consistently delivering a quality product.[30]
Continued Process Verification (CPV)
Validation is not a one-time event but a lifecycle approach.[30] Continued Process Verification (CPV) is the ongoing monitoring of the commercial manufacturing process to ensure it remains in a state of control.[8][11][28] Data are continuously collected and analyzed to identify trends and ensure the process remains within the parameters established during the validation studies.
Experimental Protocols
Protocol 1: Reaction Robustness Screening using a Fractional Factorial DoE
-
Define Objective: To identify which process parameters significantly impact the yield and purity of the reaction.
-
Select Factors and Levels: Identify 5-7 potentially critical process parameters (e.g., Temperature, Reagent A stoichiometry, Concentration, Reaction Time, Catalyst Loading). For each factor, define a high (+) and low (-) level around the target setpoint (e.g., Temperature: 60°C ± 5°C).
-
Choose Experimental Design: Select a fractional factorial design (e.g., 2^(5-1) for 5 factors in 16 runs) to study the main effects and key two-factor interactions efficiently.
-
Randomize and Execute Runs: Randomize the order of the experimental runs to prevent bias from lurking variables. Execute each reaction according to the design matrix.
-
Analyze Results: Analyze the yield and purity data for each run using statistical software. Use an Analysis of Variance (ANOVA) to determine which factors have a statistically significant effect on the responses.
-
Interpret Data: Identify the CPPs—the factors that significantly impact your CQAs (yield and purity). The results will inform which parameters require tighter control during scale-up.
Protocol 2: Impurity Profile Characterization Workflow
-
Sample Preparation: Obtain samples from laboratory, pilot, and PPQ batches. Prepare samples for analysis by dissolving them in a suitable diluent.
-
Initial Purity Analysis (HPLC-UV): Develop and validate a stability-indicating HPLC method to separate the API from all known and unknown impurities. Quantify all impurities relative to the API peak area.
-
Peak Identification (LC-MS): Analyze the sample using LC-MS under the same chromatographic conditions. Obtain the mass-to-charge ratio (m/z) for each impurity peak detected. This provides the molecular weight, a critical first step in identification.
-
Spiking Studies: If reference standards for known impurities are available, perform spiking studies. Co-inject the sample with the standard to confirm the identity of known impurity peaks by retention time.
-
Isolation of Unknown Impurities: For significant unknown impurities (>0.1%), use preparative chromatography to isolate a sufficient quantity for structural analysis.
-
Structural Elucidation (NMR): Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments on the isolated impurity to determine its definitive chemical structure.
-
Documentation: Document the impurity profile for each batch, including the retention time, relative abundance, proposed structure, and method of identification for each impurity. This creates a comprehensive fingerprint of the process.
Conclusion
Validating a synthetic route for scalability and reproducibility is an intricate but essential undertaking in drug development. By embracing a Quality by Design approach, we move from a reactive, problem-solving mode to a proactive, science-driven state of control. Methodologies such as Design of Experiments provide a deep process understanding at the laboratory scale, while a thorough impurity profiling strategy ensures safety and consistency. Integrating Process Analytical Technology allows for the establishment of a truly robust and well-controlled manufacturing process. This comprehensive validation lifecycle does more than satisfy regulatory requirements; it provides the scientific evidence and process understanding necessary to consistently and reliably manufacture high-quality medicines.
References
- Advances in Impurity Profiling of Pharmaceutical Formul
- Process Analytical Technology: Enhancing Pharma Development. (2024). Google AI Search.
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verific
- Current Thoughts on Critical Process Parameters and API Synthesis. (2026). Google AI Search.
- Process analytical technology. (n.d.). Wikipedia.
- Impurity Profiling In Pharmaceuticals: A Review. (2018).
- Significance of Impurity Profiling in the Pharmaceutical Industry. (2024). Global Pharma Tek.
- Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. (2014).
- Process Analytical Technology (PAT) in Pharmaceuticals. (n.d.). Pharmaguideline.
- Impurity Profiling in Pharmaceuticals Explained. (2023). Synthink.
- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024). Longdom Publishing.
- Guideline on process validation for finished products - information and data to be provided in regulatory submissions. (2016). European Medicines Agency.
- Scaling up processes with Design of Experiments. (2021). YouTube.
- Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (n.d.). Kymos.
- Process validation for finished products – information and data to be provided in regulatory submissions. (2014). European Medicines Agency.
- Quality by Design: A Roadmap for Quality Pharmaceutical Products. (2019). Brieflands.
- Understanding the Relationship Between Critical Process Parameters (CPP) and Critical Quality Attributes (CQA) in the Pharmaceutical Context. (2024). 21 CFR Part 11 Compliance.
- Using Design of Experiments (DoE) in Method Development. (2025). Lab Manager.
- A robustness screen for the rapid assessment of chemical reactions. (2013). PubMed.
- EMA publishes New Process Valid
- Scaling up processes with Design of Experiments. (n.d.). Chemistry World.
- Robustness and Ruggedness Testing in Analytical Chemistry. (2025). Lab Manager.
- What Is Quality by Design (QbD)?. (n.d.). Mettler Toledo.
- What are Critical Process Parameters (CPPs)?. (n.d.). Hamilton Company.
- EMA vs FDA Expectations on Process Valid
- Critical Quality Attributes (CQAs) and CPPs in Risk Assessment. (n.d.).
- Quality by Design (QbD) in pharmaceutical development: A comprehensive review. (2024).
- FDA, EMA & WHO Guidance on Revalidation Requirements. (n.d.).
- Quality by design approach: Regulatory need. (2014). Arabian Journal of Chemistry.
- Why a robust method is essential in pharmaceutical analysis. (n.d.).
Sources
- 1. brieflands.com [brieflands.com]
- 2. mt.com [mt.com]
- 3. Quality by design approach: Regulatory need - Arabian Journal of Chemistry [arabjchem.org]
- 4. Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. longdom.org [longdom.org]
- 6. EMA publishes New Process Validation Guideline - ECA Academy [gmp-compliance.org]
- 7. pharmtech.com [pharmtech.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. part11compliance.com [part11compliance.com]
- 11. Critical Quality Attributes (CQAs) and CPPs in Risk Assessment – Pharma Validation [pharmavalidation.in]
- 12. hamiltoncompany.com [hamiltoncompany.com]
- 13. Using Design of Experiments (DoE) in Method Development | Lab Manager [labmanager.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A robustness screen for the rapid assessment of chemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Scaling up processes with Design of Experiments | Webinar | Chemistry World [chemistryworld.com]
- 20. biomedres.us [biomedres.us]
- 21. ijprajournal.com [ijprajournal.com]
- 22. globalpharmatek.com [globalpharmatek.com]
- 23. synthinkchemicals.com [synthinkchemicals.com]
- 24. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 25. Process validation for finished products – information and data to be provided in regulatory submissions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 27. Process analytical technology - Wikipedia [en.wikipedia.org]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 29. FDA, EMA & WHO Guidance on Revalidation Requirements – Pharma Validation [pharmavalidation.in]
- 30. EMA vs FDA Expectations on Process Validation | Pharmaguideline [pharmaguideline.com]
5-chloro-N-ethyl-2-hydroxybenzamide proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of active pharmaceutical ingredients (APIs) and their intermediates. 5-chloro-N-ethyl-2-hydroxybenzamide (also known as 5-chloro-N-ethylsalicylamide) is a highly specific halogenated building block often utilized in the synthesis of benzamide-class therapeutics and agrochemicals.
Because this compound features a stable carbon-chlorine (C-Cl) bond attached to an aromatic ring, its disposal cannot be treated as standard organic waste. Improper disposal not only violates federal environmental regulations but also poses severe risks of generating highly toxic byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs).
The following guide provides a comprehensive, causality-driven protocol for the safe handling, segregation, and ultimate destruction of 5-chloro-N-ethyl-2-hydroxybenzamide waste.
Chemical Profiling & Hazard Causality (The "Why")
To design a self-validating disposal protocol, laboratory personnel must first understand the physicochemical properties that dictate the compound's regulatory fate:
-
Halogenated Classification: Under the Resource Conservation and Recovery Act (RCRA), any waste stream containing a carbon-halogen bond is strictly regulated. 5-chloro-N-ethyl-2-hydroxybenzamide falls under the EPA's classification of Halogenated Organic Compounds (HOCs) subject to Land Disposal Restrictions[1].
-
The Dioxin Threat: Why segregate? If halogenated organics are mixed with standard non-halogenated waste and sent to a conventional fuel-blending incinerator, the lower combustion temperatures can trigger the de novo synthesis of dioxins and furans[2]. Segregation ensures the waste is routed exclusively to high-temperature rotary kilns equipped with acid gas scrubbers.
-
Chemical Reactivity: The compound features a phenolic hydroxyl (-OH) group, making it mildly acidic, and an amide linkage. In a waste accumulation container, it must be kept strictly segregated from strong oxidizing agents (which could cause exothermic reactions) and strong bases (which could deprotonate the phenol, altering its solubility and reactivity profile).
Standard Operating Procedure: Laboratory Disposal Workflow
This step-by-step methodology ensures compliance with the National Research Council's Prudent Practices in the Laboratory[3].
Step 1: Point-of-Generation Segregation
-
Solid Waste: Unused powder, contaminated weighing paper, or silica gel from column chromatography containing this compound must be placed in a dedicated solid waste container labeled "Halogenated Solid Waste."
-
Liquid Waste (The "Contamination Rule"): If 5-chloro-N-ethyl-2-hydroxybenzamide is dissolved in a non-halogenated solvent (e.g., Ethanol, DMSO, or Ethyl Acetate) during an assay or synthesis, the entire solution must now be classified as Halogenated Waste [3]. Never pour this mixture into a standard non-halogenated solvent carboy.
Step 2: Primary Containment
-
Select a chemically compatible container. High-Density Polyethylene (HDPE) carboys or PTFE-lined amber glass bottles are required.
-
Ensure the container is vapor-tight. Do not leave funnels resting in the neck of the waste bottle; cap the container immediately after waste addition to prevent fugitive emissions[4].
Step 3: RCRA-Compliant Labeling
-
Attach a hazardous waste tag before the first drop of waste is added[4].
-
The label must explicitly state: "Hazardous Waste - Halogenated Organics" and list the full chemical name: 5-chloro-N-ethyl-2-hydroxybenzamide. Do not use abbreviations, acronyms, or chemical formulas, as emergency responders cannot rely on shorthand during a spill event[5].
Step 4: Satellite Accumulation Area (SAA) Storage
-
Store the sealed container in a designated SAA within the laboratory (typically under a fume hood).
-
Place the container inside a secondary containment bin capable of holding 110% of the primary container's volume to mitigate catastrophic leaks.
Spill Response & Decontamination Protocol
In the event of an accidental release of the solid powder:
-
Isolate: Immediately eliminate any potential sources of ignition and increase fume hood exhaust ventilation[4].
-
Contain: Do not dry-sweep, as this aerosolizes the halogenated powder, creating an inhalation hazard. Instead, cover the spill with damp absorbent pads or a specialized chemical spill powder.
-
Collect: Use non-sparking tools to scoop the absorbed material into a heavy-duty plastic bag or HDPE bucket.
-
Dispose: Seal and label the cleanup materials as "Hazardous Waste - Halogenated Spill Debris" and request an immediate pickup from your Environmental Health and Safety (EHS) department.
Ultimate Destruction: High-Temperature Incineration
Once EHS transfers your waste off-site, it undergoes thermal destruction. Because of the C-Cl bond, the EPA mandates specific operational parameters for the commercial incineration of this compound to achieve a 99.99% Destruction and Removal Efficiency (DRE)[6].
The waste is injected into a rotary kiln where the carbon framework is oxidized into CO₂ and H₂O, while the chlorine atom is converted into hydrogen chloride (HCl) gas. The exhaust gas is then passed through a caustic wet scrubber (typically utilizing NaOH or Ca(OH)₂) to neutralize the HCl before atmospheric release[7].
Quantitative Data & Process Visualization
Table 1: Waste Characterization & Accumulation Profile
| Parameter | Specification / Requirement |
| Chemical Name | 5-chloro-N-ethyl-2-hydroxybenzamide |
| EPA Waste Classification | Halogenated Organic Compound (HOC) |
| Applicable Regulation | 40 CFR § 268.32 (Appendix III) |
| Container Compatibility | HDPE, PTFE-lined Glass |
| Incompatible Waste Streams | Strong oxidizers, strong bases, non-halogenated fuel-blending streams |
Table 2: Commercial Incineration Parameters for Halogenated Destruction
| Operational Metric | EPA Recommended Standard | Causality |
| Combustion Temperature | ≥ 1100°C (2000°F) | Required to break the stable C-Cl bond and prevent PCDD/PCDF formation[8]. |
| Residence Time | 1.0 to 2.0 seconds | Ensures complete thermal oxidation of the aromatic ring[8]. |
| Post-Combustion Treatment | Caustic Acid Gas Scrubbing | Neutralizes corrosive HCl gas generated during combustion[7]. |
Disposal Decision Workflow
Workflow for the segregation and disposal of 5-chloro-N-ethyl-2-hydroxybenzamide.
References
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR). Available at: [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Division of Research Safety. Available at: [Link]
-
Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf, NIH. Available at: [Link]
-
Air Pollution Control Technology Fact Sheet: Thermal Incinerators . Regulations.gov / U.S. EPA. Available at: [Link]
-
Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Regulation Related to Waste Incineration . National Center for Biotechnology Information (NCBI) Bookshelf, NIH. Available at:[Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Personal protective equipment for handling 5-chloro-N-ethyl-2-hydroxybenzamide
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an integrated system of risk mitigation grounded in molecular causality. Handling 5-chloro-N-ethyl-2-hydroxybenzamide —a highly functionalized chlorinated aromatic compound—requires a deep understanding of its physicochemical properties to ensure laboratory safety and operational integrity.
This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling this compound and its close structural analogs.
Mechanistic Toxicology & Hazard Causality
To effectively protect yourself, you must understand why a molecule is hazardous. 5-chloro-N-ethyl-2-hydroxybenzamide shares a core toxicological profile with its parent scaffold, 5-chlorosalicylamide. The hazards are driven by three specific structural features:
-
The Chlorinated Aromatic Ring: The substitution of a chlorine atom at the 5-position significantly increases the molecule's lipophilicity (XLogP3 ~ 2.4 to 3.5)[1]. This enhanced hydrophobic character allows the compound to readily partition into the lipid bilayer of the stratum corneum, making dermal exposure a highly efficient vector for localized irritation and potential systemic absorption[2].
-
The Phenolic Hydroxyl Group (-OH): Located at the 2-position, this group acts as a strong hydrogen bond donor and a weak acid. Upon contact with the aqueous environment of mucous membranes (eyes, respiratory tract), it induces severe localized irritation, driving the H319 (Serious eye irritation) and H335 (Respiratory irritation) hazard classifications[3].
-
The N-ethyl Amide Linkage: The addition of the N-ethyl group further increases the overall lipophilicity of the molecule compared to unsubstituted benzamides. This structural reality dictates our choice of glove material, as highly lipophilic compounds can slowly permeate standard natural rubber latex.
Quantitative Hazard Summary (GHS Classifications)
| Hazard Code | Description | Mechanistic Driver |
|---|---|---|
| H315 | Causes skin irritation | Lipophilic partitioning into the epidermis[1]. |
| H319 | Causes serious eye irritation | Acidic phenolic -OH interaction with ocular mucosa[2]. |
| H335 | May cause respiratory irritation | Inhalation of electrostatically charged crystalline dust[3]. |
Personal Protective Equipment (PPE) Matrix
Based on the molecular causality outlined above, the following PPE is strictly required for any operational handling[2].
| Protection Zone | Required Equipment | Scientific Rationale |
| Ocular/Face | Tightly fitting safety goggles (ANSI Z87.1+). | Protects against airborne micro-dust. Safety glasses with side shields are insufficient due to the severe mucosal irritation risk (H319). |
| Dermal (Hands) | Nitrile rubber gloves (minimum 0.11 mm thickness). | Nitrile provides superior chemical resistance to lipophilic, chlorinated aromatic compounds compared to latex or vinyl. |
| Dermal (Body) | Chemically resistant lab coat (e.g., Nomex or heavy cotton) with closed cuffs. | Prevents the accumulation of electrostatically charged powders on standard woven clothing. |
| Respiratory | N95 or P100 particulate respirator. | Mandatory if handling outside of a fume hood to mitigate the inhalation of fine crystalline dust (H335)[3]. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. The following methodology ensures that exposure risks are mitigated at every step of the transfer and weighing process.
Step-by-Step Methodology: Safe Weighing and Transfer
-
Environmental Validation: Before opening the primary container, verify that your chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents.
-
Static Mitigation (Critical Step): Chlorinated benzamides frequently form fine, electrostatically charged powders that aerosolize easily. Utilize an anti-static zeroing gun (ionizer) or an anti-draft shield around your analytical balance to neutralize the charge and prevent the powder from "jumping" during transfer.
-
Primary Transfer: Using a grounded stainless-steel spatula, carefully transfer the 5-chloro-N-ethyl-2-hydroxybenzamide into a pre-tared, anti-static weigh boat. Avoid dropping the powder from a height to minimize dust generation.
-
Sealing and Transport: Once the desired mass is achieved, immediately transfer the solid into your reaction vessel and seal it. If you must transport the weigh boat across the laboratory, place it inside a sealed secondary containment vessel (e.g., a dedicated Tupperware container).
-
Equipment Decontamination: Wipe down the spatula and balance with a lint-free wipe dampened with a polar aprotic solvent (e.g., acetone or ethyl acetate), followed by a water wipe. The compound is soluble in organic solvents but nearly insoluble in water, meaning a water-only wipe will merely smear the residue[4].
Visualizing the Safety Workflow
Operational workflow and exposure mitigation strategy for handling chlorinated benzamide derivatives.
Spill Response & Environmental Logistics
In the event of an accidental release, standard dry-sweeping will aerosolize the irritant dust, exacerbating the hazard. Follow this targeted spill response plan:
Step-by-Step Methodology: Spill Containment
-
Evacuation and Assessment: For spills exceeding 50g outside a fume hood, temporarily evacuate the immediate area to allow suspended particulate matter to settle.
-
PPE Verification: Don a P100 respirator and double-layer your nitrile gloves before approaching the spill zone[2].
-
Containment (Wet-Wiping Method): Do NOT use a brush or broom. Gently mist the spilled powder with a minimal amount of water, or cover it directly with damp absorbent pads to suppress dust formation[3].
-
Collection: Carefully scoop the dampened material using a non-sparking tool (e.g., a plastic dustpan) and place it into a designated, clearly labeled hazardous waste container.
-
Secondary Cleaning: Wash the spill surface with a standard laboratory detergent solution, followed by a final wipe with isopropanol or ethanol to dissolve and remove any residual lipophilic traces.
Waste Disposal Logistics Due to the presence of the covalently bound chlorine atom, 5-chloro-N-ethyl-2-hydroxybenzamide and all contaminated consumables (wipes, outer gloves, weigh boats) must be classified as Halogenated Organic Waste [3].
-
Do not flush down the sink: Chlorinated aromatic compounds pose toxicity risks to aquatic organisms and resist standard wastewater biodegradation.
-
Disposal Route: Entrust disposal to a licensed hazardous waste disposal company for high-temperature incineration[2].
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
